Product packaging for (4-Isopropyl-3-methyl-phenoxy)-acetic acid(Cat. No.:CAS No. 105401-43-2)

(4-Isopropyl-3-methyl-phenoxy)-acetic acid

Cat. No.: B010719
CAS No.: 105401-43-2
M. Wt: 208.25 g/mol
InChI Key: KHBZMSZIDSFMDY-UHFFFAOYSA-N
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Description

(4-Isopropyl-3-methyl-phenoxy)-acetic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is a solid substance supplied for laboratory research applications. This compound is of significant interest in scientific research due to the biological activity of its phenolic precursor, 4-isopropyl-3-methylphenol. The core structure is known to function as an antimicrobial preservative by disrupting cellular redox homeostasis in microbial cells, acting as a deleterious redox cycler to prevent growth. Research suggests potential application in the development of acaricidal agents, as the structural isomer has demonstrated notable efficacy against house dust mites in bioassays. Furthermore, the compound's phenolic nature and structural similarity to active metabolites indicate potential for investigation in areas such as anti-inflammatory and analgesic effects, which are often linked to radical scavenging properties. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B010719 (4-Isopropyl-3-methyl-phenoxy)-acetic acid CAS No. 105401-43-2

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11-5-4-10(6-9(11)3)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZMSZIDSFMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367897
Record name (4-Isopropyl-3-methyl-phenoxy)-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-43-2
Record name (4-Isopropyl-3-methyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-methyl-4-(propan-2-yl)phenoxy]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

This compound, a member of the phenoxyacetic acid class of compounds, holds considerable interest within the fields of pharmaceutical and agrochemical research. Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.[1][2][3][4] The specific substitutions on the phenyl ring, in this case, an isopropyl and a methyl group, can significantly influence the compound's efficacy and selectivity. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers.[5][6][7]

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide.[5][6] In this specific synthesis, the sodium salt of 4-isopropyl-3-methylphenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction proceeds via an SN2 mechanism, resulting in the formation of an ether linkage.[6]

The overall synthesis can be conceptualized in two main stages:

  • Preparation of the Starting Phenol: The synthesis begins with the preparation of 4-isopropyl-3-methylphenol. A common industrial method for this is the isopropylation of m-cresol using a suitable catalyst.[8] This reaction can produce a mixture of isomers, necessitating purification to isolate the desired 4-isopropyl-3-methylphenol.[8]

  • Williamson Ether Synthesis: The purified 4-isopropyl-3-methylphenol is then reacted with chloroacetic acid in the presence of a strong base, such as sodium hydroxide, to yield this compound.[9][10][11]

The following diagram illustrates the overall synthetic pathway:

Synthesis_Pathway m_cresol m-Cresol isopropylation Isopropylation (e.g., Propylene, Catalyst) m_cresol->isopropylation Step 1 phenol 4-Isopropyl-3-methylphenol isopropylation->phenol williamson Williamson Ether Synthesis (ClCH₂COOH, NaOH) phenol->williamson Step 2 product This compound williamson->product

Caption: Overall synthesis pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound, beginning with the Williamson ether synthesis from the commercially available 4-isopropyl-3-methylphenol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Isopropyl-3-methylphenol≥98%Sigma-Aldrich3228-02-2Starting phenol.
Chloroacetic acid≥99%Sigma-Aldrich79-11-8Alkylating agent. Corrosive.
Sodium hydroxide (NaOH)≥98%, pelletsFisher Scientific1310-73-2Base. Corrosive.
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7Extraction solvent. Flammable.
Hydrochloric acid (HCl)37% (concentrated)Fisher Scientific7647-01-0For acidification. Corrosive.
Deionized water---------For reaction and washing.
Anhydrous sodium sulfateGranularFisher Scientific7757-82-6Drying agent.
Synthesis Workflow

The following diagram outlines the key steps in the experimental workflow:

Experimental_Workflow start Start dissolve_phenol Dissolve 4-isopropyl-3-methylphenol in aqueous NaOH start->dissolve_phenol add_chloroacetic Add chloroacetic acid solution dissolve_phenol->add_chloroacetic reflux Reflux the reaction mixture add_chloroacetic->reflux cool_acidify Cool and acidify with HCl reflux->cool_acidify extract Extract with diethyl ether cool_acidify->extract wash_dry Wash organic layer and dry over Na₂SO₄ extract->wash_dry evaporate Evaporate the solvent wash_dry->evaporate recrystallize Recrystallize the crude product evaporate->recrystallize characterize Characterize the final product recrystallize->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Preparation of Sodium 4-isopropyl-3-methylphenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.1 mol) of 4-isopropyl-3-methylphenol in 50 mL of 2 M aqueous sodium hydroxide solution. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium phenoxide.

  • Reaction with Chloroacetic Acid: In a separate beaker, dissolve 10.4 g (0.11 mol) of chloroacetic acid in 30 mL of deionized water and neutralize the solution with a 2 M sodium hydroxide solution to a pH of 7-8. Slowly add the sodium chloroacetate solution to the stirred phenoxide solution in the round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the crude this compound should form.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic extracts in the separatory funnel.

  • Washing and Drying: Wash the combined organic layer with two 50 mL portions of deionized water to remove any remaining inorganic salts. Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried ether solution and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain the purified this compound as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR spectroscopy will show characteristic peaks for the aromatic protons, the isopropyl group protons, the methyl group protons, and the methylene protons of the acetic acid moiety.

    • 13C NMR spectroscopy will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis. The expected molecular weight for C₁₂H₁₆O₃ is 208.25 g/mol .[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the C-O-C ether linkage.

Causality Behind Experimental Choices

  • Use of a Strong Base: The phenolic hydroxyl group is not sufficiently nucleophilic to attack the alkyl halide directly. A strong base, such as sodium hydroxide, is required to deprotonate the phenol and form the much more nucleophilic phenoxide ion.[7][10]

  • Choice of Alkylating Agent: Chloroacetic acid is an effective and readily available alkylating agent for this synthesis. The chlorine atom is a good leaving group, facilitating the SN2 reaction.[13][14]

  • Acidification: After the reaction, the product exists as its sodium salt. Acidification is necessary to protonate the carboxylate and precipitate the free this compound, which is less soluble in water.[9][10]

  • Recrystallization: This is a crucial step for obtaining a high-purity product. The choice of solvent is critical to ensure that the desired compound is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Understanding the Molecular Landscape

(4-Isopropyl-3-methyl-phenoxy)-acetic acid is a substituted phenoxyacetic acid derivative. This class of molecules is of significant interest in medicinal chemistry and materials science. The strategic placement of isopropyl and methyl groups on the phenoxy ring, combined with the ionizable carboxylic acid moiety, creates a molecule with distinct physicochemical characteristics that govern its behavior in biological and chemical systems. Phenoxyacetic acid derivatives have been explored for various applications, including as herbicides and potential therapeutic agents.[1] A thorough understanding of the core physicochemical properties of this specific isomer is paramount for any research or development endeavor, as these properties dictate everything from synthetic strategy and formulation to pharmacokinetic profiles and biological activity.

This guide provides a comprehensive analysis of the key physicochemical attributes of this compound. It moves beyond a simple data sheet to offer insights into the causality behind these properties and details the authoritative, validated methodologies required to determine them.

Core Physicochemical Profile

A summary of the identifying and core physicochemical properties for this compound is presented below. It is critical to note that while foundational data is available, specific experimental values for properties like pKa and LogP for this exact isomer are not widely published. Therefore, this guide presents computationally predicted values alongside established experimental protocols for their definitive determination.

PropertyValue / InformationSource / Method
IUPAC Name 2-(4-isopropyl-3-methylphenoxy)acetic acidN/A
CAS Number 105401-43-2Chemical Abstract Services
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical Form SolidVendor Data
Melting Point Data not available; requires experimental determination.See Protocol 1
pKa (acidic) ~3.3 (Predicted)Computational Prediction
LogP (o/w) ~2.9 (Predicted)Computational Prediction
Water Solubility Low (Predicted); requires experimental determination.See Protocol 2

* Computationally predicted values are valuable for initial assessment but must be confirmed by experimental data for critical applications.

The Scientific Imperative: Why These Properties Matter in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. Each parameter is a piece of a complex puzzle that determines the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.

Acidity (pKa): The Master of Ionization

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate.[2] It dictates the degree of ionization of the carboxylic acid group at any given pH. This is profoundly important because the charge state of a molecule dramatically affects its properties:

  • Solubility & Absorption: The ionized form (carboxylate) is generally more water-soluble, which is crucial for dissolution in the gastrointestinal tract. However, the neutral, non-ionized form is more lipophilic and better able to permeate through the lipid bilayer of cell membranes, a requirement for absorption.[3] The pKa value allows researchers to predict the ratio of these two forms in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.5).[4]

  • Target Binding & Formulation: The ionization state can influence how a molecule interacts with its biological target.[5] Furthermore, pKa is critical for developing stable, soluble formulations, including injectable solutions where pH control is essential.[4]

For this compound, a predicted pKa of ~3.3 suggests it is a weak acid. This means it will be predominantly in its neutral, lipid-soluble form in the highly acidic environment of the stomach, but will convert to its ionized, water-soluble form as it enters the more neutral pH of the intestines.

Lipophilicity (LogP): The Key to Membrane Permeability

The partition coefficient (P), typically expressed as its logarithm (LogP), measures the differential solubility of a neutral compound in a lipid phase (n-octanol) versus an aqueous phase.[6] It is the primary indicator of a molecule's lipophilicity ("fat-loving" nature).

  • Pharmacokinetics: LogP is a cornerstone of ADME prediction. A LogP in the optimal range (often cited as 1-3 for oral drugs) suggests a balance between aqueous solubility needed for dissolution and circulation, and the lipophilicity required to cross biological membranes and reach the target site.[7]

  • Drug-Likeness: LogP is a key component of frameworks like Lipinski's Rule of 5, which helps filter compound libraries to prioritize molecules with a higher probability of becoming successful oral drugs.[8] A predicted LogP of ~2.9 for this compound places it squarely in the "drug-like" chemical space, suggesting it has favorable characteristics for membrane permeability.

The relationship between pKa and LogP is visualized by the LogD value (the distribution coefficient), which describes the lipophilicity at a specific pH, accounting for both ionized and non-ionized species.

a pKa pKa (Acidity) Solubility Aqueous Solubility pKa->Solubility Governs ionization state (charge) LogP LogP (Lipophilicity) Permeability Membrane Permeability LogP->Permeability Governs lipid affinity Absorption Oral Absorption Solubility->Absorption Permeability->Absorption Distribution Tissue Distribution Permeability->Distribution start Start: Prepare Analyte Solution calibrate Calibrate pH Electrode (pH 4, 7, 10 buffers) start->calibrate titrate Titrate with Standardized NaOH (Incremental Additions) calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot inflection Determine Equivalence Point (Max of 1st Derivative) plot->inflection half_eq Determine Half-Equivalence Volume (V_eq / 2) inflection->half_eq pKa Determine pKa (pH at Half-Equivalence Point) half_eq->pKa end End: Report pKa Value pKa->end cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products & Workup Phenol 4-Isopropyl-3-methylphenol Deprotonation Step 1: Deprotonation (Phenol -> Phenoxide) Phenol->Deprotonation Haloacid Chloroacetic Acid Attack Step 2: SN2 Attack (Phenoxide attacks Haloacid) Haloacid->Attack Base NaOH (Base) Base->Deprotonation Deprotonation->Attack Salt Intermediate Salt Attack->Salt Acidification Acidification (HCl) Salt->Acidification Product This compound Acidification->Product

References

(4-Isopropyl-3-methyl-phenoxy)-acetic acid molecular structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Elucidation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the molecular structure elucidation of this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ).[1][2] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the experimental sequence is detailed, presenting a self-validating workflow where data from each analysis corroborates the others, ensuring the highest confidence in the final structural assignment. This document serves as a practical guide for scientists seeking to apply a rigorous, multi-faceted analytical strategy to the characterization of small organic molecules.

Introduction: The Analytical Imperative

This compound is a derivative of phenoxyacetic acid, a structural motif found in various biologically active compounds, including herbicides and pharmaceuticals.[3] Its precursor, 4-isopropyl-3-methylphenol, is a known antimicrobial agent.[4] Accurate structural confirmation is the non-negotiable foundation upon which all further research—be it mechanistic studies, efficacy testing, or safety profiling—is built. An incorrect or incomplete structural assignment can invalidate subsequent research and lead to significant financial and temporal losses.

The elucidation strategy detailed herein is designed to be systematic and confirmatory. We will first determine the molecular formula and key functional groups before assembling the molecular framework piece by piece.

The Integrated Elucidation Workflow

A robust elucidation strategy relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined power lies in mutual confirmation. Our approach is visualized in the workflow diagram below.

Elucidation_Workflow cluster_start Initial Analysis cluster_techniques Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_end Structure Confirmation Unknown Sample: this compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MS_Data Molecular Formula (C12H16O3) Key Fragments MS->MS_Data IR_Data Functional Groups (-COOH, C-O ether, Aromatic Ring) IR->IR_Data NMR_Data Carbon-Hydrogen Framework Connectivity (2D NMR) NMR->NMR_Data Structure Final Elucidated Structure MS_Data->Structure Confirms Mass & Formula IR_Data->Structure Confirms Functional Groups NMR_Data->Structure Defines Skeleton & Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: We begin with Mass Spectrometry (MS), specifically high-resolution MS (HRMS), as its primary function is to provide the most accurate molecular weight possible, from which we can deduce the elemental composition. This is the first and most critical gate in structural analysis. Aromatic carboxylic acids are known to produce prominent molecular ion peaks, making MS a reliable starting point.[5][6]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Mode: Run in negative ion mode. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which is often more stable and abundant than the [M+H]⁺ ion in positive mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak and propose a molecular formula.

ParameterExpected ValueRationale
Molecular Formula C₁₂H₁₆O₃Based on known synthesis precursors.
Exact Mass 208.1100Calculated for C₁₂H₁₆O₃.
Observed Ion (ESI-) [M-H]⁻ at m/z 207.1027The deprotonated molecule.
Key Fragments (EI/CID) m/z 191 ([M-OH]⁺), m/z 163 ([M-COOH]⁺)Characteristic losses for aromatic carboxylic acids.

The observation of an ion at m/z 207.1027 with high mass accuracy (< 5 ppm error) provides strong evidence for the molecular formula C₁₂H₁₆O₃. Fragmentation analysis (e.g., via MS/MS or a harder ionization technique like EI) would further support the structure by showing characteristic losses.

MS_Fragmentation Parent Parent Ion [M]⁺ m/z 208.11 Frag1 [M-OH]⁺ m/z 191.10 Parent->Frag1 - OH (17) Frag2 [M-COOH]⁺ m/z 163.11 Parent->Frag2 - COOH (45)

Caption: Expected MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: With the molecular formula established, IR spectroscopy is employed to rapidly identify key functional groups. Its diagnostic power lies in identifying bond vibrations. For this molecule, we are specifically looking for evidence of a carboxylic acid (both the O-H and C=O stretches), an ether linkage (C-O stretch), and an aromatic ring. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8]

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)DescriptionFunctional Group Assignment
3300-2500Very broad, strongO-H stretch of a carboxylic acid dimer.[9][10]
~2960Sharp, mediumsp³ C-H stretch (isopropyl, methyl).
~1710Sharp, very strongC=O stretch of a carboxylic acid (dimeric).[8]
~1600, ~1500Sharp, mediumC=C stretches of the aromatic ring.
~1250StrongAsymmetric C-O-C stretch (aryl ether).
1320-1210StrongC-O stretch of the carboxylic acid.[7]

The combination of the extremely broad O-H band and the strong carbonyl absorption around 1710 cm⁻¹ is definitive evidence for a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework and connectivity. We employ a suite of experiments: ¹H NMR to count and characterize protons and their neighbors, ¹³C NMR to count the unique carbons, and 2D NMR (COSY, HSQC, HMBC) to piece the puzzle together. The chemical shifts (δ) and coupling constants (J) provide unambiguous evidence of the substitution pattern on the aromatic ring and the nature of the alkyl groups.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (which proton is attached to which carbon).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting molecular fragments.

Expected Data & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOH Highly deshielded acidic proton.[11] Disappears upon D₂O shake.
~6.8-7.2Multiplet3HAr-H Aromatic protons. The substitution pattern will determine the exact multiplicities.
~4.6Singlet2H-O-CH₂- Methylene protons adjacent to an ether oxygen and a carbonyl group.
~3.2Septet1H-CH(CH₃)₂ Isopropyl methine proton, split by 6 methyl protons.
~2.2Singlet3HAr-CH₃ Methyl group attached to the aromatic ring.
~1.2Doublet6H-CH(CH₃ )₂Isopropyl methyl protons, split by the methine proton.
Chemical Shift (δ, ppm)AssignmentRationale
~175-COOH Carboxylic acid carbonyl carbon.[5][11]
~155Ar-C-O Aromatic carbon attached to the ether oxygen.
~137Ar-C-CH(CH₃)₂ Aromatic carbon attached to the isopropyl group.
~130Ar-C-CH₃ Aromatic carbon attached to the methyl group.
~115-128Ar-CH Aromatic carbons with attached protons.
~65-O-CH₂- Methylene carbon of the acetic acid moiety.
~27-CH(CH₃)₂ Isopropyl methine carbon.
~24-CH(CH₃)₂ Isopropyl methyl carbons.
~16Ar-CH₃ Aromatic methyl carbon.

The true power of NMR is realized in 2D experiments which confirm the connectivity.

Caption: Conceptual 2D NMR connectivity map.

  • COSY will show correlation between the isopropyl methine proton (~3.2 ppm) and the isopropyl methyl protons (~1.2 ppm). It will also reveal the coupling between adjacent aromatic protons.

  • HSQC will directly link each proton signal (except the COOH) to its attached carbon signal.

  • HMBC is the key to assembly. We expect to see correlations from the -O-CH₂- protons to the aromatic carbon bearing the ether (Ar-C-O), and from the Ar-CH₃ protons and iPr-CH proton to their neighboring aromatic carbons. These correlations will definitively establish the 1,3,4-substitution pattern of the aromatic ring.

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved through a logical and self-validating workflow.

  • HRMS establishes the molecular formula as C₁₂H₁₆O₃.

  • IR Spectroscopy confirms the presence of a carboxylic acid, an aromatic ring, and an ether linkage.

  • ¹H and ¹³C NMR provide an inventory of all hydrogen and carbon atoms and their immediate electronic environments.

  • 2D NMR (COSY, HSQC, HMBC) acts as the final arbiter, connecting the identified fragments (-COOH, -O-CH₂-, isopropyl group, methyl group, and the aromatic ring) into a single, unambiguous structure.

The convergence of these independent lines of evidence provides unshakable confidence in the assigned structure of this compound. This rigorous, multi-technique approach exemplifies the standard of care in modern chemical analysis and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on (4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Molecule of Inferred Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note to the Reader: This technical guide addresses the chemical entity (4-Isopropyl-3-methyl-phenoxy)-acetic acid (CAS 105401-43-2). Despite a comprehensive literature review, it is crucial to note that detailed, publicly available research specifically on this compound is exceptionally scarce. Therefore, this guide has been constructed by leveraging established principles of organic chemistry and pharmacology, drawing parallels from structurally similar phenoxyacetic acid derivatives. The synthesis protocols, biological activities, and mechanisms of action described herein are largely inferred and presented as predictive insights for research and development professionals. All information derived from related compounds is appropriately cited to maintain scientific integrity.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a well-established class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This structural motif is the foundation for a diverse range of biologically active molecules, from widely used herbicides to promising therapeutic agents[1]. The specific substitutions on the phenyl ring dramatically influence the compound's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, possesses a substitution pattern that suggests the potential for interesting biological activities, drawing from the known properties of related analogs.

Chemical Identity:

PropertyValueSource
CAS Number 105401-43-2[2]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Canonical SMILES CC1=C(C=C(C=C1)C(C)C)OCC(=O)O[3]
InChI Key KHBZMSZIDSFMDY-UHFFFAOYSA-N[3]

Synthesis and Characterization: A Predictive Approach

Proposed Synthesis Workflow

The logical synthetic route would involve the reaction of 4-isopropyl-3-methylphenol with an acetic acid derivative in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Isopropyl-3-methylphenol 4-Isopropyl-3-methylphenol Deprotonation Deprotonation of Phenol 4-Isopropyl-3-methylphenol->Deprotonation Chloroacetic_acid Chloroacetic Acid SN2_Reaction SN2 Nucleophilic Substitution Chloroacetic_acid->SN2_Reaction Base Base (e.g., NaOH, KOH) Base->Deprotonation Solvent Solvent (e.g., Water, Ethanol) Solvent->Deprotonation Heat Heat (Optional) Deprotonation->SN2_Reaction Forms Phenoxide Workup Aqueous Workup & Acidification SN2_Reaction->Workup Purification Crystallization/Chromatography Workup->Purification Target_Molecule (4-Isopropyl-3-methyl-phenoxy)- acetic acid Purification->Target_Molecule

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar phenoxyacetic acids.

  • Deprotonation: To a solution of 4-isopropyl-3-methylphenol (1.0 eq) in a suitable solvent (e.g., ethanol or water), add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq). Stir the mixture at room temperature until the phenol is fully dissolved and the corresponding phenoxide has formed.

  • Nucleophilic Substitution: To the phenoxide solution, add a solution of chloroacetic acid (1.2 eq) in water.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. The product should precipitate out of the solution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the isopropyl group protons, the methyl group protons, the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the carbons of the isopropyl and methyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and C-O stretches for the ether linkage, as well as characteristic aromatic C-H and C=C bands.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the activities of structurally related compounds.

Potential Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Mechanism of Action (Inferred): It is plausible that this compound could act as a selective COX-2 inhibitor. The phenoxyacetic acid scaffold can mimic the binding of arachidonic acid to the active site of COX enzymes. The substituents on the phenyl ring can confer selectivity for the COX-2 isoform, which is primarily involved in inflammation and pain, over the COX-1 isoform, which is involved in homeostatic functions. Inhibition of COX-2 would reduce the production of prostaglandins, key mediators of inflammation.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Induces Release COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Molecule (4-Isopropyl-3-methyl-phenoxy)- acetic acid (Inferred) Target_Molecule->COX2 Inhibits

Caption: Inferred Anti-inflammatory Mechanism of Action.

Potential Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D and MCPA, are well-known synthetic auxin herbicides[4]. They mimic the action of the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.

  • Mechanism of Action (Inferred): this compound could potentially act as a synthetic auxin. The structural similarity to known phenoxy herbicides suggests it might bind to auxin receptors in plants, disrupting normal hormonal balance and leading to aberrant growth patterns. The efficacy and selectivity would depend on how the specific substitution pattern on the phenyl ring affects binding to the target receptors and metabolic stability within the plant.

Potential as a PPAR Agonist

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Certain phenoxyacetic acid derivatives have been identified as PPAR agonists, making them of interest for the treatment of metabolic disorders.

  • Mechanism of Action (Inferred): It is conceivable that this compound could function as a PPARα agonist. PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering plasma triglyceride levels. The lipophilic nature of the isopropyl and methyl substituents on the phenyl ring could facilitate binding to the ligand-binding domain of PPARα.

PPAR_Agonist_Pathway Target_Molecule (4-Isopropyl-3-methyl-phenoxy)- acetic acid (Inferred) PPARa PPARα Receptor Target_Molecule->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE in Target Genes RXR->PPRE Binds to Gene_Transcription Increased Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: Inferred PPARα Agonist Mechanism of Action.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: A full spectroscopic and crystallographic characterization of the molecule is essential.

  • In Vitro Biological Screening:

    • Anti-inflammatory assays: Determination of IC₅₀ values for COX-1 and COX-2 inhibition.

    • Herbicidal assays: Screening against a panel of monocot and dicot plant species.

    • PPAR agonism assays: Luciferase reporter assays to determine EC₅₀ values for PPARα, PPARγ, and PPARδ activation.

  • In Vivo Studies: Depending on the outcomes of in vitro screening, animal models could be employed to investigate anti-inflammatory, herbicidal, or metabolic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with varied substitution patterns to optimize activity and selectivity for a desired biological target.

Conclusion

This compound is a molecule with significant, albeit inferred, potential. Its structural features suggest that it could be a valuable lead compound in the development of novel anti-inflammatory agents, herbicides, or therapeutics for metabolic disorders. The information presented in this guide, based on the well-documented activities of the broader phenoxyacetic acid class, provides a solid foundation and rationale for initiating a dedicated research program to unlock the true potential of this under-investigated chemical entity.

References

A Technical Guide to the Potential Herbicidal Activity of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid as a potential herbicidal agent. Drawing upon the well-established principles of phenoxyacetic acid herbicides, this document outlines the proposed synthesis, mechanism of action, and a detailed suite of experimental protocols for the rigorous evaluation of its biological activity. This guide is intended for researchers in agrochemical discovery, weed science, and plant biology, offering a roadmap for the systematic assessment of this novel compound. We will delve into the rationale behind experimental designs, from initial synthesis to whole-plant bioassays and mechanistic studies, providing a self-validating structure for this research endeavor.

Introduction: The Scientific Rationale

Phenoxyacetic acids represent a cornerstone of modern agriculture, having been developed in the 1940s as some of the first selective herbicides.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) have been instrumental in the control of broadleaf weeds in cereal crops and pastures.[1][3] Their efficacy stems from their structural analogy to the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[4][5] By mimicking auxin, these synthetic compounds induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise.[2][6]

The biological activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[3] The nature, number, and position of substituents can influence the compound's binding to auxin receptors, its translocation within the plant, and its metabolic stability. The subject of this guide, this compound, possesses a substitution pattern that warrants investigation for herbicidal activity. The isopropyl and methyl groups may confer a unique combination of lipophilicity and steric hindrance that could modulate its biological activity and selectivity.

This document will first detail the proposed synthesis of this compound. Subsequently, a comprehensive experimental workflow will be presented to systematically evaluate its pre- and post-emergence herbicidal efficacy. Finally, we will outline protocols to investigate its mechanism of action, focusing on its presumed role as a synthetic auxin.

Proposed Synthesis of this compound

The synthesis of phenoxyacetic acids is typically achieved through the Williamson ether synthesis, reacting a phenol with a haloacetic acid under basic conditions.[7] The proposed synthesis of this compound follows this established methodology, starting from the commercially available precursor, 4-isopropyl-3-methylphenol.

Materials and Reagents
  • 4-Isopropyl-3-methylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium carbonate (Na2CO3)

  • Ethanol

Step-by-Step Synthesis Protocol
  • Deprotonation of the Phenol: In a round-bottom flask, dissolve a known molar equivalent of 4-isopropyl-3-methylphenol in an aqueous solution of sodium hydroxide. The hydroxide will deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide.

  • Nucleophilic Attack: To the solution of the sodium phenoxide, add a molar equivalent of chloroacetic acid dropwise while stirring. The reaction mixture is then heated on a water bath for approximately one hour to facilitate the nucleophilic substitution of the chloride by the phenoxide, forming the sodium salt of this compound.[7]

  • Acidification and Extraction: After cooling the reaction mixture, acidify it with dilute hydrochloric acid until it is acidic to Congo red paper.[7] This will protonate the carboxylate to form the desired carboxylic acid. Extract the product from the aqueous solution using diethyl ether.

  • Purification: Wash the ethereal extract with water. To further purify the product, extract the aryloxyacetic acid from the ether phase with a 5% sodium carbonate solution. The product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the ether layer.

  • Final Precipitation and Recrystallization: Acidify the sodium carbonate extract with dilute hydrochloric acid to precipitate the purified this compound.[7] Collect the solid product by filtration and recrystallize from ethanol to obtain a purified, crystalline solid.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Evaluation of Herbicidal Activity: A Proposed Experimental Workflow

A systematic evaluation of the herbicidal potential of this compound requires a multi-tiered approach, encompassing both pre- and post-emergence bioassays on a range of representative weed species.

Experimental Workflow Diagram

Herbicidal_Activity_Workflow cluster_synthesis Compound Synthesis & Formulation cluster_bioassays Herbicidal Efficacy Bioassays cluster_dose_response Quantitative Analysis cluster_selectivity Crop Selectivity Synthesis Synthesis of This compound Formulation Formulation with Adjuvants Synthesis->Formulation PreEmergence Pre-Emergence Assay (Soil Application) Formulation->PreEmergence PostEmergence Post-Emergence Assay (Foliar Application) Formulation->PostEmergence DoseResponse Dose-Response Study PostEmergence->DoseResponse Species Test Species: Monocots (e.g., Avena fatua) Dicots (e.g., Amaranthus retroflexus) Species->PreEmergence Species->PostEmergence IC50 IC50 Determination DoseResponse->IC50 CropSelectivity Crop Tolerance Assay (e.g., Wheat, Soybean) IC50->CropSelectivity

Caption: Proposed experimental workflow for evaluating the herbicidal activity.

Pre-Emergence Herbicidal Assay Protocol

This assay evaluates the compound's ability to inhibit weed growth when applied to the soil before weed emergence.

  • Soil Preparation and Seeding: Use a standardized soil mix (e.g., sandy loam) in pots or trays. Sow seeds of selected monocot and dicot weed species at a uniform depth.

  • Herbicide Application: Prepare a stock solution of the synthesized compound. A series of dilutions should be made to test a range of application rates. Apply the herbicide solutions uniformly to the soil surface. Include an untreated control and a positive control with a known pre-emergence herbicide (e.g., atrazine).

  • Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod. Water the pots as needed.[8]

  • Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root biomass.

Post-Emergence Herbicidal Assay Protocol

This assay assesses the compound's efficacy when applied directly to the foliage of emerged weeds.

  • Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[8]

  • Herbicide Application: Prepare spray solutions of the test compound at various concentrations, including appropriate adjuvants to enhance foliar uptake.[9] Spray the solutions onto the foliage of the test plants until runoff.[10] Include untreated and positive controls (e.g., 2,4-D).

  • Growth Conditions and Evaluation: Return the plants to the greenhouse. Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[11]

  • Data Collection: At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights for quantitative analysis.

Dose-Response Study and IC50 Determination

To quantify the herbicidal potency, a dose-response study is crucial.

  • Experimental Design: Based on the results of the initial post-emergence assays, select a range of concentrations that cause between 10% and 90% growth inhibition.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the herbicide concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit growth by 50%.[12][13][14]

CompoundTest SpeciesIC50 (µM) [Hypothetical]
This compoundAmaranthus retroflexus (Dicot)15.5
This compoundAvena fatua (Monocot)>100
2,4-D (Positive Control)Amaranthus retroflexus (Dicot)10.2
2,4-D (Positive Control)Avena fatua (Monocot)>100

Investigating the Mechanism of Action: Auxin Mimicry

The structural similarity of this compound to known phenoxy herbicides strongly suggests that it acts as a synthetic auxin.[2][4] This hypothesis can be tested through a series of physiological and molecular assays.

Proposed Signaling Pathway

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Synthetic Auxin (e.g., Test Compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds & promotes interaction Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Aux_IAA->ARF AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds & activates Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Cell_Elongation Uncontrolled Cell Elongation Gene_Expression->Cell_Elongation Epinasty Epinasty & Twisting Cell_Elongation->Epinasty Plant_Death Plant Death Epinasty->Plant_Death

Caption: Proposed mechanism of action via auxin signaling pathway.

Protocol for Evaluating Auxin-like Effects
  • Root Growth Inhibition Assay: A classic indicator of auxin activity is the inhibition of root elongation at low concentrations.[15]

    • Germinate seeds of a sensitive indicator species (e.g., Arabidopsis thaliana or lettuce) on agar plates containing a range of concentrations of the test compound.

    • After a few days of vertical growth, measure the primary root length and compare it to untreated controls and controls treated with IAA or 2,4-D.

  • Induction of Auxin-Responsive Genes:

    • Treat seedlings of a model plant with the test compound for a short period (e.g., 1-3 hours).

    • Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of well-known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families). A significant upregulation of these genes would provide strong evidence for an auxin-like mode of action.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the potential herbicidal activity of this compound. By following the proposed protocols for synthesis, bioassays, and mechanistic studies, researchers can systematically evaluate its efficacy, selectivity, and mode of action. The structural features of this compound make it a compelling candidate for a novel herbicide. Should the initial findings be promising, further studies on its environmental fate, toxicological profile, and optimization of its formulation will be warranted. The methodologies described herein provide a solid foundation for the discovery and development of new tools for sustainable weed management.

References

in vitro screening of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Abstract

This guide provides a comprehensive framework for the initial , a phenoxyacetic acid derivative with potential bioactivity. Drawing from established principles in herbicide and antimicrobial research, we present a tiered, logic-driven approach to elucidate the compound's biological profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for a preliminary efficacy assessment. We will explore methodologies to probe its potential as a plant growth regulator and as an antimicrobial agent, reflecting the known activities of its structural class.

Introduction: Deconstructing this compound

This compound belongs to the phenoxyacetic acid class of chemical compounds. This structural family is notable for its diverse biological activities, encompassing pharmaceuticals, dyes, and crucially, pesticides and fungicides[1]. The core structure, a substituted phenol linked to an acetic acid moiety, is a known pharmacophore.

Notably, related structures suggest two primary avenues for investigation:

  • Plant Growth Regulation/Herbicidal Activity : Compounds like (4-Methylphenoxy)acetic acid are established herbicides and plant growth regulators that modulate cell division and elongation[2]. These synthetic auxins can induce lethal growth disturbances in plants at sufficient concentrations[2].

  • Antimicrobial Activity : The 4-isopropyl-3-methylphenol core (lacking the acetic acid group) is a known potent antibacterial and bactericidal agent, analogous to natural antimicrobials like thymol and carvacrol[3]. Phenolic compounds typically act by disrupting microbial cell membranes, inhibiting key enzymes, or interfering with cellular energy production[4].

This guide will therefore focus on a dual-pronged screening strategy to efficiently assess these two high-probability bioactivities.

Tier 1 Screening: Plant Growth Regulatory & Herbicidal Potential

The structural similarity of the target compound to synthetic auxins necessitates an initial screen for effects on plant growth. We propose a series of assays using the model organism Arabidopsis thaliana due to its rapid life cycle, genetic tractability, and sensitivity to hormonal stimuli.

Scientific Rationale & Mechanistic Overview

Synthetic auxins like the phenoxyacetic acids exert their effects by hijacking the plant's natural auxin signaling pathway. They bind to auxin co-receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins[2]. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. The resulting overstimulation of ethylene biosynthesis, production of reactive oxygen species (ROS), and disruption of normal cellular processes ultimately leads to plant death[1][2][5][6]. Our screening strategy is designed to detect the physiological consequences of this pathway's disruption.

Signaling Pathway: Auxin Herbicide Mechanism of Action

Auxin_Pathway cluster_0 Plant Cell Auxin (4-Isopropyl-3-methyl- phenoxy)-acetic acid SCF_TIR1 SCF-TIR1/AFB Receptor Complex Auxin->SCF_TIR1 Binds Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses DNA Auxin Response Element (DNA) Gene_Exp Uncontrolled Gene Expression ARF->Gene_Exp Activates Ethylene Ethylene & ROS Production Gene_Exp->Ethylene Death Cell Death Ethylene->Death Plant_Workflow start Prepare Stock Solution of This compound in DMSO assay1 Assay 1: Arabidopsis Seed Germination & Root Elongation Assay start->assay1 assay2 Assay 2: Plant Cell Line Viability (MTT) Assay start->assay2 data Data Analysis: Calculate GI₅₀ & IC₅₀ assay1->data assay2->data end Determine Herbicidal Potential data->end Antimicrobial_Mechanisms Compound (4-Isopropyl-3-methyl- phenoxy)-acetic acid Membrane Cell Membrane Disruption Compound->Membrane Enzyme Protein/Enzyme Denaturation Compound->Enzyme Metabolism Metabolic Inhibition (ATP) Compound->Metabolism ROS ROS Generation Compound->ROS Leakage Leakage of Cellular Contents Membrane->Leakage Death Bacterial Cell Death Enzyme->Death Metabolism->Death ROS->Death Leakage->Death Antimicrobial_Workflow start Prepare Stock Solution & Select Bacterial Strains (Gram +/-) assay1 Assay 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) start->assay1 assay2 Assay 2: Crystal Violet Biofilm Inhibition Assay start->assay2 data1 Determine MIC assay1->data1 data2 Determine MBIC₅₀ assay2->data2 end Characterize Antimicrobial & Anti-Biofilm Activity data1->end data2->end

References

(4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Technical Guide to the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isopropyl-3-methyl-phenoxy)-acetic acid belongs to the phenoxyacetic acid class of compounds, which are widely recognized for their herbicidal activity. This technical guide synthesizes the current understanding of synthetic auxin herbicides to propose a detailed mechanism of action for this specific molecule. We hypothesize that this compound acts as a molecular mimic of the natural plant hormone indole-3-acetic acid (IAA). This mimicry allows it to hijack the plant's endogenous auxin signaling pathway, leading to a cascade of transcriptional dysregulation that ultimately results in uncontrolled growth and plant death. This guide will dissect the hypothesized molecular interactions, from receptor binding to downstream physiological effects, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis.

Introduction: The Synthetic Auxin Paradigm

Phenoxyacetic acid derivatives have been a cornerstone of selective weed control for decades.[1][2] Their efficacy lies in their structural similarity to IAA, the primary native auxin in plants.[3] This structural analogy allows them to function as potent and more stable agonists of the auxin signaling pathway.[4] Unlike the tightly regulated endogenous auxin, these synthetic counterparts lead to a persistent and overwhelming activation of auxin responses, causing a lethal disruption of normal plant development.[4][5]

This compound, with its characteristic phenoxyacetic acid core substituted with isopropyl and methyl groups, is predicted to follow this established mechanism. The specific substitutions on the phenyl ring are anticipated to influence its binding affinity to auxin receptors and its metabolic stability within the plant, thereby determining its herbicidal potency and selectivity.

The Hypothesized Molecular Mechanism of Action

The central hypothesis is that this compound functions as a synthetic auxin, co-opting the TIR1/AFB-mediated auxin perception and signaling cascade. This mechanism can be dissected into several key stages:

Receptor Binding and Co-Receptor Complex Formation

The primary targets of auxin action are the F-box proteins of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, which function as auxin receptors.[6][7] We hypothesize that this compound, upon entering the plant cell, binds to a pocket within the TIR1/AFB proteins. This binding event is crucial as it stabilizes the interaction between the TIR1/AFB receptor and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors.[6][8] The formation of this ternary complex—TIR1/AFB, the synthetic auxin, and an Aux/IAA protein—is the foundational step in the signaling cascade.[6][8]

The isopropyl and methyl substitutions on the phenoxy ring of this compound likely play a significant role in modulating the binding affinity and specificity for different members of the TIR1/AFB family of receptors, of which there are six in Arabidopsis thaliana.[7][9]

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The TIR1/AFB proteins are components of a larger Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFTIR1/AFB.[6] The formation of the stable ternary complex with this compound and an Aux/IAA protein brings the repressor into close proximity to the E3 ligase machinery. This leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[4]

Derepression of Auxin Response Factors (ARFs) and Transcriptional Activation

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs.[4] The degradation of the Aux/IAA repressors, triggered by this compound, liberates the ARFs.[4] These freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation.[4]

Downstream Physiological Effects

The massive and sustained activation of auxin-responsive genes disrupts a multitude of physiological processes, including:

  • Uncontrolled Cell Elongation and Division: The primary effect of auxins is the promotion of cell elongation.[10][11][12] Supraoptimal levels of synthetic auxins lead to disorganized and uncontrolled growth, resulting in characteristic symptoms like leaf epinasty (downward curling), stem twisting, and callus-like tissue formation.[5]

  • Ethylene Biosynthesis: A well-documented early response to auxinic herbicides is the dramatic induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[4] The resulting overproduction of ethylene contributes significantly to the observed herbicidal symptoms.[4][5]

  • Disruption of Hormonal Crosstalk: The surge in auxin signaling and ethylene production disrupts the delicate balance with other plant hormones, such as abscisic acid, further contributing to the phytotoxic effects.[13]

The culmination of these disruptions leads to a metabolic overload, cessation of normal development, and ultimately, the death of the susceptible plant.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Synthetic_Auxin_MOA cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus Compound (4-Isopropyl-3-methyl- phenoxy)-acetic acid TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of TIR1_AFB_Compound TIR1/AFB Aux_IAA_bound Aux/IAA SCF->Aux_IAA_bound Ubiquitination Aux_IAA Aux/IAA Repressor ARF_Aux_IAA ARF-Aux/IAA Complex (Repressed) Aux_IAA->ARF_Aux_IAA Proteasome 26S Proteasome ARF ARF (Inactive) ARF->ARF_Aux_IAA ARF_Aux_IAA->Aux_IAA Dissociates ARF_active ARF (Active) ARF_Aux_IAA->ARF_active Derepression TIR1_AFB_Compound->SCF Stabilizes Interaction with Aux/IAA Compound_bound Compound Aux_IAA_bound->Proteasome Degradation AuxRE Auxin Response Element (Promoter Region) ARF_active->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Downstream Downstream Physiological Effects Gene_Expression->Downstream

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation Framework

A rigorous validation of this hypothesized mechanism requires a multi-faceted approach, combining in vitro biochemical assays with in vivo plant-based experiments.

In Vitro Receptor Binding and Complex Formation

Objective: To demonstrate direct binding of this compound to TIR1/AFB receptors and its role in promoting the TIR1/AFB-Aux/IAA interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and a representative Aux/IAA protein (e.g., IAA7) from an E. coli or insect cell expression system.

  • Chip Preparation:

    • Immobilize the purified TIR1/AFB protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the Aux/IAA protein over the chip surface in the presence and absence of this compound.

    • Use a running buffer containing a constant concentration of the compound in the experimental flow cell.

  • Data Analysis:

    • Measure the change in response units (RU) to determine the binding kinetics (association and dissociation rates) and affinity (KD). A significant increase in binding affinity of Aux/IAA to TIR1/AFB in the presence of the compound will support the hypothesis.

Parameter Expected Outcome with Compound Control (without Compound)
KD (TIR1/AFB - Aux/IAA) Low (High Affinity)High (Low Affinity)
Response Units (RU) IncreasedBaseline
In Planta Validation of Aux/IAA Degradation

Objective: To confirm that treatment with this compound leads to the degradation of Aux/IAA proteins in living plant tissues.

Experimental Protocol: DII-VENUS Reporter Assay

  • Plant Material:

    • Utilize a transgenic Arabidopsis thaliana line expressing the DII-VENUS reporter. This reporter consists of the degron domain (Domain II) of an Aux/IAA protein fused to the fluorescent protein VENUS. The fluorescence of this reporter is inversely correlated with the activity of the SCFTIR1/AFB complex.

  • Treatment:

    • Treat seedlings with a range of concentrations of this compound. Include a positive control (e.g., 2,4-D) and a negative control (mock treatment).

  • Microscopy:

    • Image the root tips of the treated seedlings at various time points using a confocal laser scanning microscope.

  • Quantification:

    • Quantify the VENUS fluorescence intensity in the root meristem. A rapid decrease in fluorescence upon treatment will indicate the degradation of the DII-VENUS reporter, confirming the activation of the auxin signaling pathway.

Transcriptomic Analysis of Early Auxin-Responsive Genes

Objective: To identify and quantify the changes in gene expression induced by this compound.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

  • Plant Treatment and Sample Collection:

    • Treat Arabidopsis thaliana seedlings with a sublethal concentration of this compound for a short duration (e.g., 1-3 hours) to capture the primary transcriptional response.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the treated and control seedlings. Prepare RNA-Seq libraries.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated.

  • Gene Ontology (GO) Enrichment Analysis:

    • Perform GO analysis on the differentially expressed genes to determine if there is an overrepresentation of genes involved in "auxin-activated signaling pathway," "response to auxin," and "ethylene biosynthetic process."

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for validating the hypothesized mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation SPR Surface Plasmon Resonance (SPR) - Direct Binding Assay - SPR_Result Quantify K_D (TIR1/AFB - Aux/IAA Interaction) SPR->SPR_Result Conclusion Validated Mechanism of Action SPR_Result->Conclusion DII_VENUS DII-VENUS Reporter Assay - Aux/IAA Degradation - DII_VENUS_Result Measure Fluorescence Decrease in Root Meristem DII_VENUS->DII_VENUS_Result RNA_Seq RNA-Sequencing - Transcriptional Response - RNA_Seq_Result Identify Differentially Expressed Genes (DEGs) RNA_Seq->RNA_Seq_Result DII_VENUS_Result->Conclusion GO_Analysis Gene Ontology (GO) Enrichment Analysis RNA_Seq_Result->GO_Analysis GO_Analysis->Conclusion Hypothesis Hypothesis: This compound is a synthetic auxin Hypothesis->SPR Hypothesis->DII_VENUS Hypothesis->RNA_Seq

Caption: Integrated workflow for the experimental validation of the proposed mechanism.

Conclusion

The proposed mechanism of action for this compound is firmly grounded in the extensive body of research on synthetic auxin herbicides. By acting as a persistent agonist of the TIR1/AFB-mediated signaling pathway, this compound is hypothesized to induce a fatal disruption of hormonal homeostasis and regulated growth in susceptible plant species. The outlined experimental framework provides a clear and robust strategy for the definitive validation of this hypothesis. A thorough understanding of the molecular interactions and downstream consequences of this compound will be invaluable for the development of next-generation herbicides and for managing the evolution of herbicide resistance in weed populations.

References

Spectroscopic and Synthetic Elucidation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characteristics and a plausible synthetic route for (4-Isopropyl-3-methyl-phenoxy)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the identification and characterization of this compound. Given the absence of publicly available experimental spectra, this guide presents predicted data derived from foundational spectroscopic principles and analysis of structurally analogous compounds.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1][2][3][4][5] Its structure, featuring a substituted phenoxy ring linked to an acetic acid moiety, suggests potential applications in areas where phenoxyacetic acid derivatives are active, such as herbicides or pharmaceuticals.[6][7] Accurate structural confirmation is paramount for any research or development endeavor, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide will delve into the predicted spectroscopic signatures of this molecule.

Molecular Structure and Functional Group Analysis

The structural features of this compound dictate its spectroscopic behavior. Key components include:

  • Aromatic Ring : A benzene ring substituted at positions 1, 3, and 4. This will give rise to characteristic signals in both NMR and IR spectra.

  • Isopropyl Group : A -CH(CH₃)₂ group attached to the aromatic ring.

  • Methyl Group : A -CH₃ group also attached to the aromatic ring.

  • Ether Linkage : A -O- functional group connecting the aromatic ring to the acetic acid side chain.

  • Carboxylic Acid : A -COOH group, which has highly distinctive spectroscopic features, particularly in IR and ¹H NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][8][9] By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed structural map can be constructed.

Theoretical Principles of NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, will align in an applied magnetic field.[9] Irradiation with radiofrequency energy can cause these nuclei to transition between energy states. The specific frequency required for this transition is influenced by the local electronic environment of the nucleus, giving rise to the chemical shift, a key piece of structural information.[5][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique proton environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~12-13Singlet (broad)1H-COOHThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
b~6.8-7.0Singlet1HAr-HAromatic proton ortho to the ether linkage and meta to the isopropyl group.
c~6.7-6.9Doublet1HAr-HAromatic proton ortho to the isopropyl group and meta to the ether linkage.
d~6.6-6.8Doublet1HAr-HAromatic proton ortho to the methyl group.
e~4.6Singlet2H-O-CH₂-Protons on the methylene group are deshielded by the adjacent oxygen atom.
f~2.8-3.2Septet1H-CH(CH₃)₂The methine proton of the isopropyl group is split by the six equivalent methyl protons.
g~2.2Singlet3HAr-CH₃Protons of the methyl group attached to the aromatic ring.
h~1.2Doublet6H-CH(CH₃)₂The six equivalent protons of the two methyl groups in the isopropyl substituent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show up to 12 signals, corresponding to the unique carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
2~155-158Ar-C-OAromatic carbon attached to the ether oxygen.
3~135-140Ar-C-isopropylAromatic carbon bearing the isopropyl group.
4~125-130Ar-C-methylAromatic carbon with the methyl substituent.
5~120-125Ar-CHAromatic methine carbon.
6~115-120Ar-CHAromatic methine carbon.
7~110-115Ar-CHAromatic methine carbon.
8~65-70-O-CH₂-Methylene carbon adjacent to the ether oxygen.
9~30-35-CH(CH₃)₂Methine carbon of the isopropyl group.
10~20-25-CH(CH₃)₂Methyl carbons of the isopropyl group.
11~15-20Ar-CH₃Methyl carbon attached to the aromatic ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert tube into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H and ¹³C spectra F->G H Apply Fourier Transform G->H I Phase and baseline correction H->I J Integrate and calibrate spectra I->J

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[10]

Theoretical Principles of IR

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups.[11]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityShapeVibrational ModeFunctional Group
2500-3300StrongVery BroadO-H stretchCarboxylic Acid
2850-3000Medium-StrongSharpC-H stretchAlkyl (isopropyl, methyl, methylene)
~1710StrongSharpC=O stretchCarboxylic Acid
1500-1600MediumSharpC=C stretchAromatic Ring
1200-1300StrongC-O stretchCarboxylic Acid / Ether
1000-1150StrongC-O stretchEther
700-900Medium-StrongC-H bend (out-of-plane)Aromatic Ring

Table based on standard IR absorption frequencies.[12][13][14][15]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This solid-state sampling technique is common for non-volatile organic compounds.

IR_Workflow A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place mixture in a pellet press A->B C Apply high pressure to form a transparent pellet B->C D Place pellet in the spectrometer's sample holder C->D E Acquire the IR spectrum D->E

Caption: Workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.[7]

Theoretical Principles of MS

In a mass spectrometer, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge (m/z) ratio.[16] Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the molecule, often causing it to break apart into smaller, characteristic fragment ions.[17] The resulting mass spectrum is a plot of ion abundance versus m/z.

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum will provide the molecular weight and key structural fragments.

  • Molecular Ion (M⁺) : The peak corresponding to the intact molecule will be observed at m/z = 208 . Due to the presence of the carboxylic acid and ether linkages, this peak may be of moderate to low intensity.[18]

  • Key Fragmentation Patterns :

    • Loss of the Carboxymethyl Radical : A common fragmentation for phenoxyacetic acids is the cleavage of the ether bond, leading to the loss of the carboxymethyl radical (•CH₂COOH, 59 Da). This would result in a stable phenoxy radical cation.

    • Loss of the Carboxylic Acid Group : Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of the entire acetic acid moiety after rearrangement, or more simply, loss of the COOH radical (45 Da).

    • Alpha-Cleavage at Isopropyl Group : The isopropyl group can lose a methyl radical (•CH₃, 15 Da), leading to a fragment at M-15 (m/z = 193). This is a common fragmentation for alkyl-substituted aromatic rings.

Predicted m/zProposed Fragment StructureNotes
208[C₁₂H₁₆O₃]⁺Molecular Ion (M⁺)
193[M - CH₃]⁺Loss of a methyl group from the isopropyl substituent.
163[M - COOH]⁺Loss of the carboxylic acid radical.
149[C₁₀H₁₃O]⁺Fragment corresponding to the 4-isopropyl-3-methylphenol cation radical.
45[COOH]⁺Carboxylic acid fragment.

digraph "MS_Fragmentation" {
rankdir=LR;
bgcolor="#F1F3F4";
node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"];
edge [color="#202124"];

M [label="[M]⁺˙\nm/z = 208"]; F1 [label="[M - CH₃]⁺\nm/z = 193"]; F2 [label="[C₁₀H₁₃O]⁺\nm/z = 149"]; F3 [label="[M - COOH]⁺\nm/z = 163"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •OCH₂COOH"]; M -> F3 [label="- •COOH"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

A general procedure for analyzing a solid sample via a direct insertion probe.

MS_Workflow A Load a small amount of solid sample into a capillary tube B Insert the tube into the direct insertion probe A->B C Introduce the probe into the high-vacuum ion source B->C D Gently heat the probe to volatilize the sample C->D E Ionize the gaseous sample (e.g., with a 70 eV electron beam) D->E F Analyze ions with the mass analyzer and detector E->F

Caption: General workflow for Direct Insertion Probe Mass Spectrometry.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of the corresponding phenol with a haloacetic acid under basic conditions.

Proposed Synthetic Protocol

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.[19]

  • Deprotonation of the Phenol : In a round-bottom flask, dissolve 1 equivalent of 4-isopropyl-3-methylphenol in a suitable solvent (e.g., water or ethanol).

  • Add a slight excess (e.g., 1.1 equivalents) of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir until the phenol is fully dissolved and has formed the phenoxide salt.

  • Nucleophilic Attack : To the solution of the phenoxide, add 1.1 equivalents of chloroacetic acid dropwise.

  • Reaction : Heat the reaction mixture on a water bath for 1-2 hours to drive the reaction to completion.

  • Workup : After cooling, dilute the mixture with water and acidify with a dilute strong acid (e.g., HCl) until the solution is acidic to Congo red paper. The product, this compound, should precipitate out of the solution.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a detailed framework of the expected NMR, IR, and MS data. The predicted ¹H and ¹³C NMR spectra will map the carbon-hydrogen framework, the IR spectrum will confirm the presence of key carboxylic acid and ether functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. These predicted data serve as a robust reference for researchers working on the synthesis and characterization of this and related compounds.

References

Methodological & Application

analytical methods for (4-Isopropyl-3-methyl-phenoxy)-acetic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound. The methodologies detailed herein are designed to ensure accuracy, precision, and reliability, adhering to the stringent standards of the pharmaceutical industry.[1][2] This guide offers a selection of validated analytical techniques, explaining the causality behind experimental choices to empower users to select and implement the most suitable method for their specific application.

This compound, with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [3], is an aromatic carboxylic acid. Accurate quantification is critical for various applications, including pharmacokinetic studies, formulation development, quality control, and stability testing. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Guiding Principle: The Importance of Method Validation

Before implementation for sample analysis, any analytical method must be rigorously validated to ensure it is fit for its intended purpose.[4] Validation is a documented process that demonstrates an analytical method's suitability by assessing various performance characteristics.[2][5] Key validation parameters, as recommended by regulatory bodies like the ICH, include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[4][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of active pharmaceutical ingredients (APIs) in bulk materials and finished products.[6] The presence of the phenoxy-acetic acid moiety provides a strong chromophore, making it well-suited for UV detection.

Causality of Method Design
  • Reversed-Phase Chromatography: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the nonpolar aromatic and alkyl portions of the analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a neutral form. This leads to better retention, improved peak shape (less tailing), and reproducible results.

  • UV Wavelength Selection: The detection wavelength of 210 nm is chosen as it is a common wavelength for detecting aromatic compounds and carboxylic acids, providing a good balance of sensitivity and specificity.[7][8]

Experimental Protocol: HPLC-UV

1. Sample Preparation (for Drug Substance):

  • Accurately weigh approximately 25 mg of this compound standard or sample.
  • Transfer to a 25 mL volumetric flask.
  • Add approximately 15 mL of diluent (Mobile Phase A: Mobile Phase B, 50:50 v/v) and sonicate for 5 minutes to dissolve.
  • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a 1000 µg/mL stock solution.
  • Perform serial dilutions with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[7]
Mobile Phase A 0.1% Orthophosphoric Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 210 nm
Run Time 10 minutes

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Serial Dilutions Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, chemical derivatization is necessary to increase volatility and improve thermal stability.

Causality of Method Design
  • Derivatization: this compound is a polar, non-volatile molecule. Esterification (e.g., methylation with methanolic HCl) converts the carboxylic acid group into a less polar, more volatile methyl ester, making it suitable for GC analysis. This step is critical for preventing peak tailing and ensuring the compound can traverse the GC column.

  • GC Column Selection: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal for separating a wide range of analytes and is well-suited for the derivatized phenoxyacetic acid ester.

  • Electron Impact (EI) Ionization: EI is a robust and common ionization technique that creates reproducible fragmentation patterns, allowing for confident identification of the analyte based on its mass spectrum. The resulting fragments can be used for structural confirmation.[9]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent like methanol.
  • Pipette 100 µL of the stock solution into a 2 mL glass vial.
  • Add 200 µL of anhydrous 1.25 M HCl in methanol.[10]
  • Cap the vial tightly and heat at 60 °C for 1 hour to form the methyl ester derivative.
  • Cool the vial to room temperature.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

ParameterSetting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Deriv Derivatize with Methanolic HCl Stock->Deriv Dry Evaporate to Dryness Deriv->Dry Recon Reconstitute in Ethyl Acetate Dry->Recon Inject Inject into GC Recon->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect TIC Extract Ion Chromatogram Detect->TIC Integrate Integrate Peak Area TIC->Integrate Quantify Quantify vs. Standards Integrate->Quantify

Caption: Workflow for GC-MS quantification with derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier analytical technique for achieving ultra-low detection limits and high selectivity, making it ideal for analyzing samples in complex biological matrices such as plasma, urine, or tissue homogenates.[11][12]

Causality of Method Design
  • Solid-Phase Extraction (SPE): Biological samples contain numerous interferences (salts, proteins, lipids) that can suppress the analyte signal (matrix effects) and damage the analytical column. SPE is an essential cleanup step that removes these interferences and concentrates the analyte, significantly improving method sensitivity and robustness.[12][13]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique perfect for polar molecules like carboxylic acids. In negative ion mode (ESI-), the carboxylic acid readily loses a proton to form the [M-H]⁻ ion, which is a stable and abundant precursor ion for MS/MS analysis.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional specificity. The mass spectrometer is programmed to isolate the specific precursor ion of the analyte ([M-H]⁻), fragment it, and then monitor for a specific, characteristic product ion. This two-stage filtering process virtually eliminates background noise, allowing for accurate quantification at very low concentrations.[12]

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample, add an internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix.
  • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
  • Elute the analyte with 1 mL of methanol.
  • Evaporate the eluate to dryness under nitrogen at 40 °C.[13]
  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Methanol with 0.1% Formic Acid).[11]

2. LC-MS/MS Conditions:

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 min, hold 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (Q1): 207.1 m/z ([M-H]⁻)
Product Ion (Q3): 149.1 m/z (Predicted fragment from loss of -CH₂COOH)
Key Voltages IonSpray Voltage: -4500 V; Collision Energy: -20 V

Workflow Visualization: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Pretreat Pre-treat Sample (e.g., Plasma + Acid) Condition Condition SPE Cartridge Pretreat->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute DryRecon Evaporate & Reconstitute Elute->DryRecon Inject Inject into UPLC DryRecon->Inject Separate UPLC Separation Inject->Separate Ionize Negative ESI Separate->Ionize MRM MRM Detection (Q1: 207.1 -> Q3: 149.1) Ionize->MRM Integrate Integrate MRM Peak Area MRM->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify vs. Calibrants Ratio->Quantify

Caption: Workflow for LC-MS/MS quantification using SPE.

Method Comparison Summary

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Routine QC, purity, formulation assayImpurity profiling, analysis of volatile precursorsBioanalysis (PK studies), trace-level quantification
Sensitivity µg/mLng/mLpg/mL to ng/mL
Specificity ModerateHighVery High
Sample Throughput HighLow to ModerateHigh (with UPLC)
Sample Prep Complexity LowHigh (derivatization required)Moderate to High (SPE often needed)
Matrix Tolerance LowModerateHigh

References

Application Notes & Protocols: (4-Isopropyl-3-methyl-phenoxy)-acetic acid as a Versatile Precursor in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to utilizing (4-Isopropyl-3-methyl-phenoxy)-acetic acid as a key precursor in organic synthesis. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

This compound (CAS: 105401-43-2, Formula: C₁₂H₁₆O₃) is a member of the phenoxyacetic acid class of compounds.[1][2] This structural motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs, including antibacterials, antifungals, and anti-inflammatory agents.[3] The specific substitution pattern of this precursor—an isopropyl and a methyl group—provides a defined lipophilic character that can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of target molecules.

This guide details the synthesis of the precursor itself, followed by two core applications: carbodiimide-mediated peptide coupling to form bioactive amides and acid-catalyzed esterification, demonstrating its versatility in creating diverse molecular entities.

Section 1: Synthesis of the Precursor Molecule

The foundational step is the reliable synthesis of the title compound. The protocol below adapts the Williamson ether synthesis, a robust method for forming the crucial ether linkage. The reaction proceeds by deprotonating the starting phenol to form a potent nucleophile (phenoxide), which then displaces a halide from an alpha-halo acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for synthesizing substituted phenoxyacetic acids.[4]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product phenol 4-Isopropyl-3-methylphenol reagents 1. NaOH, H₂O 2. Heat (Reflux) 3. HCl (aq) phenol->reagents chloroacetic Chloroacetic Acid chloroacetic->reagents product This compound reagents->product Williamson Ether Synthesis

Caption: Workflow for the synthesis of the precursor.

Materials & Reagents Data:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-Isopropyl-3-methylphenol150.22507.51 gStarting Material
Sodium Hydroxide (NaOH)40.001104.40 gBase
Chloroacetic Acid94.50555.19 gAlkylating Agent
Deionized Water18.02-~100 mLSolvent
Concentrated HCl36.46-As neededAcidification
Diethyl Ether74.12-~150 mLExtraction Solvent

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.40 g (110 mmol) of NaOH in 50 mL of deionized water.

  • Phenol Addition: To the stirred solution, add 7.51 g (50 mmol) of 4-isopropyl-3-methylphenol. Stir until a clear solution of the sodium phenoxide is formed.

  • Alkylation: In a separate beaker, carefully dissolve 5.19 g (55 mmol) of chloroacetic acid in 20 mL of water. Add this solution dropwise to the reaction flask via an addition funnel.

    • Scientist's Note: The initial reaction between NaOH and the phenol is exothermic. Adding the chloroacetic acid solution dropwise helps to control the temperature of the subsequent alkylation step.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Workup - Acidification: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully acidify the aqueous solution with concentrated HCl until the pH is ~1-2 (test with pH paper). The desired product will precipitate as a solid or oil.

    • Scientist's Note: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous phase and allowing for its extraction.

  • Extraction: Extract the acidified mixture three times with 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash with 50 mL of a saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final white crystalline product.

Section 2: Core Application - Synthesis of Bioactive Amide Conjugates

Coupling the lipophilic phenoxyacetic acid precursor to amino acids or peptides is a powerful strategy for creating novel compounds with potential therapeutic activity. A study on the structural isomer (2-isopropyl-5'-methylphenoxy)acetic acid demonstrated that its amino acid and dipeptide conjugates exhibit potent antibacterial and antifungal activities.[5] The following protocol uses dicyclohexylcarbodiimide (DCC), a common and effective coupling agent, to facilitate amide bond formation.

Mechanism Rationale: DCC activates the carboxylic acid group of our precursor by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of an amino acid ester, leading to the formation of the stable amide bond and the byproduct dicyclohexylurea (DCU).

G Precursor This compound Intermediate Reactive O-acylisourea Intermediate Precursor->Intermediate Activation DCC DCC (Coupling Agent) DCC->Intermediate Product Amide Conjugate Intermediate->Product Nucleophilic Attack Byproduct DCU (Byproduct) Intermediate->Byproduct AminoAcid Amino Acid Ester (e.g., H-Gly-OMe) AminoAcid->Product

Caption: DCC-mediated amide coupling workflow.

Protocol 2: DCC Coupling with Glycine Methyl Ester

This protocol is adapted from the methodology for synthesizing phenoxyacetyl amino acid derivatives.[5]

Materials & Reagents Data:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compound208.25102.08 gAcid Component
Glycine methyl ester hydrochloride125.55101.26 gAmine Component
Dicyclohexylcarbodiimide (DCC)206.33112.27 gCoupling Agent
Triethylamine (TEA)101.19111.53 mLBase
Dichloromethane (DCM)84.93-~100 mLSolvent

Step-by-Step Protocol:

  • Amine Preparation: Suspend 1.26 g (10 mmol) of glycine methyl ester hydrochloride in 40 mL of dry DCM in a flask cooled to 0 °C in an ice bath. Add 1.53 mL (11 mmol) of triethylamine (TEA) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

    • Scientist's Note: TEA is a non-nucleophilic base used to deprotonate the ammonium salt. Performing this step at 0 °C minimizes potential side reactions.

  • Acid Addition: To the same flask, add a solution of 2.08 g (10 mmol) of this compound dissolved in 20 mL of dry DCM.

  • Coupling Reaction: Add a solution of 2.27 g (11 mmol) of DCC in 20 mL of dry DCM to the reaction mixture dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-24 hours).

  • Workup - Byproduct Removal: The primary byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the solid with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 5% aqueous HCl (2 x 30 mL) to remove excess TEA.

    • 5% aqueous NaHCO₃ (2 x 30 mL) to remove any unreacted starting acid.

    • Saturated NaCl solution (1 x 30 mL).

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide conjugate.

Self-Validation and Characterization:

  • TLC: Monitor the reaction progress and column purification fractions.

  • ¹H NMR: Confirm the structure by identifying characteristic peaks for the aromatic protons, the isopropyl and methyl groups, the methylene bridge (-O-CH₂-CO-), and the glycine moiety.

  • Mass Spectrometry: Verify the molecular weight of the final product.

Section 3: Alternative Application - Fischer Esterification

Esterification of the carboxylic acid group provides another avenue for molecular diversification, potentially creating prodrugs or altering solubility. The Fischer esterification is a classic, acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[6][7]

Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid This compound Catalyst H⁺ Catalyst (e.g., H₂SO₄) CarboxylicAcid->Catalyst Alcohol Alcohol (R'-OH) Alcohol->Catalyst Ester Ester Product Catalyst->Ester Water Water Catalyst->Water

Caption: General workflow for Fischer Esterification.

Protocol 3: Synthesis of Isopropyl (4-isopropyl-3-methyl-phenoxy)acetate

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask, add 2.08 g (10 mmol) of this compound.

  • Reagents: Add 25 mL of isopropanol (which acts as both reagent and solvent).

  • Catalyst: Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄) as the catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours. To drive the equilibrium, excess alcohol is used.

  • Workup: Cool the reaction mixture and remove the excess isopropanol via rotary evaporation.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 5% NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst and remove unreacted starting material. Wash with brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile precursor for synthetic chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid moiety allow for facile incorporation into more complex molecular architectures. As demonstrated, it serves as an excellent starting point for creating novel amide and ester derivatives, making it a compound of significant interest for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for (4-Isopropyl-3-methyl-phenoxy)-acetic acid in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Auxin-like Potential of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. Its chemical structure, characterized by an aromatic ring and a carboxylic acid side chain, strongly suggests its role as a synthetic auxin, mimicking the activity of the natural plant hormone indole-3-acetic acid (IAA)[1]. While IAA is crucial for virtually every aspect of plant growth and development, synthetic auxins like the phenoxyacetic acids can elicit more persistent and sometimes more potent responses due to their resistance to rapid degradation within the plant.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this compound as a plant growth regulator. The protocols detailed herein are designed to be robust and self-validating, enabling the systematic investigation of its effects on plant physiology.

Chemical Properties:

PropertyValueReference
Chemical Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Solid

Mechanism of Action: A Synthetic Mimic in the Auxin Signaling Pathway

The biological activity of this compound is predicated on its function as a synthetic auxin. Like other auxinic compounds, it is expected to interact with the core components of the auxin signaling pathway. The primary mode of action involves the perception of the auxin signal by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor[1].

The binding of an auxin, in this case this compound, to the TIR1/AFB protein enhances its affinity for the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby modulating their expression and leading to a wide range of physiological responses[1].

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin (4-Isopropyl-3-methyl- phenoxy)-acetic acid TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Regulates Ub Ubiquitin Auxin_entry (4-Isopropyl-3-methyl- phenoxy)-acetic acid Auxin_entry->Auxin Enters Cell

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound. It is recommended to perform dose-response experiments to determine the optimal concentrations for specific applications, as auxin effects are highly concentration-dependent.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate and consistent solution preparation is fundamental to reproducible results. Due to the limited water solubility of many phenoxyacetic acids, a stock solution in an organic solvent is typically prepared first. Dimethyl sulfoxide (DMSO) and ethanol are common choices[2].

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

  • Sterile deionized water

  • Sterile glassware (volumetric flasks, beakers)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure for 10 mM Stock Solution:

  • Weighing: Accurately weigh 20.83 mg of this compound (MW = 208.25 g/mol ).

  • Dissolving: Transfer the weighed compound to a 10 mL volumetric flask. Add a small volume (e.g., 2-3 mL) of DMSO or ethanol to dissolve the solid completely. Gentle warming or vortexing may aid dissolution.

  • Dilution: Once fully dissolved, bring the volume up to 10 mL with the same solvent.

  • Storage: Store the stock solution in a glass vial at -20°C, protected from light.

Preparation of Working Solutions:

Working solutions should be prepared fresh before each experiment by diluting the stock solution in the appropriate sterile liquid medium (e.g., water for seed germination, or Murashige and Skoog medium for root elongation assays).

Example Dilutions for a 1 µM Working Solution:

  • Perform a serial dilution of the 10 mM stock solution. For example, dilute 10 µL of the 10 mM stock into 990 µL of sterile water to make a 100 µM intermediate stock.

  • Dilute 100 µL of the 100 µM intermediate stock into 9.9 mL of the final medium to achieve a 1 µM working concentration.

  • Always prepare a vehicle control using the same final concentration of the solvent (e.g., 0.01% DMSO) used to prepare the working solutions.

Protocol 2: Root Elongation Inhibition Assay in Arabidopsis thaliana

Rationale: Inhibition of primary root elongation is a classic and sensitive bioassay for auxinic compounds. This protocol uses Arabidopsis thaliana due to its small size, rapid growth, and well-characterized genetics. The expected outcome is a dose-dependent inhibition of root growth at higher concentrations.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Petri dishes (9 cm)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and solidified with 0.8% agar.

  • This compound working solutions (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control.

  • Stereomicroscope or flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on Petri dishes containing MS medium.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C and orient them vertically to allow roots to grow along the agar surface.

  • Transfer: After 4-5 days, when seedlings have a primary root of approximately 1-2 cm, transfer them to new MS plates containing the different concentrations of this compound and the vehicle control.

  • Incubation: Return the plates to the growth chamber and incubate for an additional 3-5 days.

  • Data Collection: At the end of the incubation period, photograph the plates. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

  • Analysis: Calculate the average root length for each treatment and compare it to the control. Express the results as a percentage of the control.

Protocol 3: Seed Germination Assay

Rationale: Auxinic herbicides can inhibit seed germination and early seedling development, particularly in dicotyledonous species[3][4]. This assay assesses the effect of this compound on the germination rate and early seedling growth of a sensitive indicator species like cress (Lepidium sativum) or lettuce (Lactuca sativa).

Materials:

  • Cress or lettuce seeds

  • Petri dishes (9 cm)

  • Filter paper (e.g., Whatman No. 1)

  • This compound working solutions (e.g., 1, 10, 100, 1000 µM in sterile water) and a vehicle control.

  • Growth chamber or incubator

Procedure:

  • Preparation: Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective working solution or control.

  • Sowing: Place 25-50 seeds evenly on the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber at 24°C with a 16-hour light/8-hour dark photoperiod.

  • Germination Count: After 3-5 days, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

  • Seedling Growth Measurement: At the end of the experiment (e.g., day 5), carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot).

  • Analysis: Calculate the germination percentage for each treatment. Measure the average radicle and hypocotyl length. Compare the results to the control.

ExperimentalWorkflow cluster_prep Preparation cluster_bioassays Bioassays cluster_data Data Collection & Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solutions Prepare Working Solutions (0.01 µM to 1000 µM) Stock_Solution->Working_Solutions Root_Elongation Root Elongation Assay (Arabidopsis thaliana) Working_Solutions->Root_Elongation Seed_Germination Seed Germination Assay (Cress/Lettuce) Working_Solutions->Seed_Germination Measure_Root_Length Measure Primary Root Length Root_Elongation->Measure_Root_Length Calculate_Germination Calculate Germination % & Measure Seedling Growth Seed_Germination->Calculate_Germination Analyze_Data Analyze & Compare to Control Measure_Root_Length->Analyze_Data Calculate_Germination->Analyze_Data

Figure 2: General experimental workflow for assessing the bioactivity of the compound.

Expected Results and Data Presentation

The effects of this compound are expected to be dose-dependent. At low concentrations, it may promote certain aspects of growth (e.g., lateral root formation, though not covered in these protocols), while at higher concentrations, it is expected to be inhibitory, consistent with the activity of other synthetic auxins.

Table of Hypothetical Results:

Concentration (µM)Primary Root Length (% of Control)Germination Rate (% of Control)Radicle Length (% of Control)
Control (0) 100 ± 5100 ± 4100 ± 6
0.01 98 ± 6100 ± 599 ± 7
0.1 85 ± 795 ± 690 ± 8
1 50 ± 880 ± 765 ± 9
10 20 ± 540 ± 930 ± 7
100 5 ± 210 ± 48 ± 3
1000 0 ± 00 ± 00 ± 0

Data are presented as mean ± standard error.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a significant history in various applications, including as herbicides and pharmaceuticals.[1][2] The core structure, consisting of a phenyl ring linked to a carboxylic acid through an ether bond, provides a robust scaffold for chemical modification, leading to a wide array of biological activities.[3] Of particular interest to the drug development community is the demonstrated antimicrobial potential of these compounds against a range of pathogenic bacteria and fungi.[4][5] The rise of antimicrobial resistance necessitates the exploration of novel chemical entities, and the tunability of the phenoxyacetic acid backbone makes it an attractive starting point for the development of new therapeutic agents.[6]

These application notes provide a comprehensive guide for researchers and scientists in the field of drug discovery, outlining detailed protocols for the synthesis, characterization, and antimicrobial evaluation of phenoxyacetic acid derivatives. The methodologies described herein are grounded in established chemical and microbiological principles, offering a framework for the rational design and development of potent antimicrobial candidates.

I. Synthesis of Phenoxyacetic Acid Derivatives: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry and the primary method for preparing phenoxyacetic acids.[7][8] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacid, typically chloroacetic acid.[3][9] The versatility of this reaction allows for the use of a wide variety of substituted phenols, enabling the generation of a diverse library of phenoxyacetic acid derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 4-Chlorophenoxyacetic Acid

This protocol details the synthesis of 4-chlorophenoxyacetic acid, a common derivative that can serve as a starting point for further modifications.

Materials:

  • 4-chlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), 6 M

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Hirsch funnel and vacuum flask

  • pH paper

Procedure:

  • Preparation of Sodium 4-chlorophenolate: In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents). This deprotonates the phenol to form the more nucleophilic sodium 4-chlorophenolate.[9]

  • Reaction with Chloroacetic Acid: To the sodium 4-chlorophenolate solution, add chloroacetic acid (1 equivalent).[9]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture in a boiling water bath or with a heating mantle for 30-60 minutes.[8][9][10]

  • Acidification and Precipitation: After cooling the reaction mixture, acidify it with 6 M HCl until the pH is acidic, as confirmed with pH paper. This will precipitate the 4-chlorophenoxyacetic acid.[7][9][10]

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Hirsch funnel, washing with cold deionized water. The crude product can be further purified by recrystallization from hot water.[8][9][10]

Visualization of the Synthetic Workflow:

G cluster_prep Preparation of Nucleophile cluster_reaction SN2 Reaction cluster_workup Work-up and Purification 4-chlorophenol 4-chlorophenol Sodium_4-chlorophenolate Sodium_4-chlorophenolate 4-chlorophenol->Sodium_4-chlorophenolate NaOH Reaction_Mixture Reaction_Mixture Sodium_4-chlorophenolate->Reaction_Mixture + Chloroacetic Acid Crude_Product Crude_Product Reaction_Mixture->Crude_Product Reflux Precipitate Precipitate Crude_Product->Precipitate Acidification (HCl) Purified_Product Purified_Product Precipitate->Purified_Product Filtration & Recrystallization

Caption: Workflow for the Williamson Ether Synthesis of 4-Chlorophenoxyacetic Acid.

II. Further Derivatization: Expanding the Chemical Space

The carboxylic acid and phenyl ring of phenoxyacetic acids offer multiple handles for further chemical modification, allowing for the exploration of a wider chemical space and the optimization of antimicrobial activity.

A. Synthesis of Phenoxyacetamide Derivatives

Amide derivatives can be synthesized from the corresponding phenoxyacetic acid. This modification can influence the compound's polarity and hydrogen bonding capabilities, which may impact its interaction with microbial targets.

Protocol 2: Synthesis of Phenoxyacetamide Derivatives

This protocol outlines the conversion of a phenoxyacetic acid to a phenoxyacetamide.

Materials:

  • Phenoxyacetic acid derivative

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid: Convert the phenoxyacetic acid to its more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • Amide Formation: In a separate flask, dissolve the desired amine (1 equivalent) and a base (1.1 equivalents) in an anhydrous solvent. Slowly add the freshly prepared phenoxyacetyl chloride to this solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenoxyacetamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

B. Synthesis of Phenoxyacetic Acid-Based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess antimicrobial properties.[6][11] Incorporating a phenoxyacetic acid moiety into a chalcone scaffold can lead to hybrid molecules with potentially enhanced activity.

Protocol 3: Synthesis of Phenoxyacetic Acid-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcones from an acetophenone derivative of phenoxyacetic acid.

Materials:

  • Phenoxy-substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve the phenoxy-substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[11]

  • Base-Catalyzed Condensation: While stirring, slowly add an aqueous solution of sodium hydroxide to the flask. The reaction mixture may become turbid.[11]

  • Reaction and Precipitation: Continue stirring at room temperature for 4-5 hours.[11] Neutralize the reaction mixture with dilute HCl to precipitate the chalcone product.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[6] The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[11]

III. Evaluation of Antimicrobial Activity

A critical step in the development of new antimicrobial agents is the accurate and reproducible assessment of their efficacy against relevant microbial pathogens. Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized phenoxyacetic acid derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum concentration (typically ~5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum and a known antibiotic), a negative control (medium with inoculum and no compound), and a sterility control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualization of the MIC Determination Workflow:

G Compound_Stock Compound_Stock Serial_Dilutions Serial_Dilutions Compound_Stock->Serial_Dilutions in 96-well plate Inoculated_Plate Inoculated_Plate Serial_Dilutions->Inoculated_Plate + Standardized Inoculum Overnight_Culture Overnight_Culture Standardized_Inoculum Standardized_Inoculum Overnight_Culture->Standardized_Inoculum Dilution Incubation Incubation Inoculated_Plate->Incubation 18-24h MIC_Determination MIC_Determination Incubation->MIC_Determination Visual or OD600

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protocol 5: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Synthesized phenoxyacetic acid derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile filter paper disks

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten agar into sterile Petri dishes and allow to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate using a sterile swab.

  • Application of Disks: Impregnate sterile filter paper disks with a known concentration of the synthesized compound and place them on the surface of the inoculated agar. Include a positive control disk with a known antibiotic and a negative control disk with the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The data generated from the antimicrobial screening of a library of phenoxyacetic acid derivatives can be used to establish structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective antimicrobial agents.

Key SAR Observations:

  • Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly influence antimicrobial activity. For example, the introduction of chloro-substituents can alter the electronic properties and lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.[1]

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or other functional groups can impact the compound's physicochemical properties and its interaction with biological targets.

  • Hydrophobicity: The overall hydrophobicity of the molecule plays a role in its antimicrobial activity. A balance must be struck, as excessively hydrophobic compounds may exhibit poor solubility and bioavailability.

Potential Mechanisms of Action:

While the exact mechanisms of action for many phenoxyacetic acid derivatives are still under investigation, several possibilities have been proposed:

  • Cell Membrane Disruption: The lipophilic nature of the phenoxy group may allow the compounds to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[12]

  • Inhibition of Essential Enzymes: The compounds may inhibit the activity of essential microbial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.

  • Interference with DNA/RNA Synthesis: Some antimicrobial agents can interfere with the synthesis of nucleic acids, thereby preventing microbial replication.[12]

V. Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of Phenoxyacetic Acid Derivatives (Example)

Compound IDR1R2R3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PAA-01HHH>128>128
PAA-024-ClHH64128
PAA-032,4-diClHH3264
PAA-044-NO2HH1632

VI. Conclusion

The development of new antimicrobial agents from phenoxyacetic acids is a promising area of research. The synthetic accessibility and chemical tractability of this scaffold, coupled with its demonstrated antimicrobial potential, make it an excellent starting point for drug discovery campaigns. By following the detailed protocols and considering the structure-activity relationships outlined in these application notes, researchers can effectively synthesize, evaluate, and optimize novel phenoxyacetic acid derivatives in the ongoing effort to combat infectious diseases.

References

Application Notes and Protocols for the Experimental Formulation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Isopropyl-3-methyl-phenoxy)-acetic acid is a derivative of phenoxyacetic acid, a class of compounds with diverse biological activities. Phenoxyacetic acid and its analogues are utilized in various fields, including pharmaceuticals and agrochemicals, with some derivatives showing potential as anti-inflammatory, anticonvulsant, and cytotoxic agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for experimental use in both in vitro and in vivo settings. The protocols detailed herein are designed to ensure scientific integrity, providing a foundation for reproducible and reliable experimental outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate formulations. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₆O₃[4][5]
Molecular Weight 208.25 g/mol [4][5]
Appearance Solid[4]
CAS Number 105401-43-2[5]

Safety and Handling

This compound is classified as Acute Toxicity Category 4 if swallowed.[4] Appropriate safety precautions must be observed during handling.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[6][9]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6][7] Wash hands thoroughly after handling.[6][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Formulation for In Vitro Experiments

Due to the presumed poor aqueous solubility of this compound, a stock solution in an organic solvent is recommended for in vitro studies. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.08 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For longer-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could cause solvent-induced cytotoxicity, typically recommended to be ≤ 0.5%.[10]

  • Homogenization: Gently mix the working solutions by pipetting or inverting the tubes before adding to the cell cultures.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.08 mg of Compound dissolve Add 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store_stock Aliquot and Store at -20°C vortex->store_stock thaw Thaw Stock Solution store_stock->thaw For Experiment dilute Serially Dilute in Culture Medium (Final DMSO ≤ 0.5%) thaw->dilute mix Gently Mix dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing in vitro solutions.

In Vitro Experimental Protocols

Based on the known biological activities of similar phenoxyacetic acid derivatives, the following protocols can be used to assess the cytotoxic and anti-inflammatory potential of this compound.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[10][11]

  • Compound Treatment: Prepare working solutions of this compound at various concentrations. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[10]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Evaluation of Anti-inflammatory Activity (In Vitro)

The anti-inflammatory activity can be assessed by measuring the inhibition of cyclooxygenase (COX) enzymes or by quantifying the reduction of pro-inflammatory mediators in cell-based assays.

  • COX Inhibition Assay: Use a commercially available colorimetric COX inhibitor screening assay kit to measure the inhibitory activity of the compound on COX-1 and COX-2 enzymes, following the manufacturer's instructions.[12] This will allow for the determination of IC₅₀ values and the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀).[12]

  • Measurement of Pro-inflammatory Mediators:

    • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

    • Treatment: Treat the cells with various concentrations of this compound.

    • Quantification: After a suitable incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE₂) using commercially available ELISA kits.[2][12]

Formulation for In Vivo Experiments

For oral administration in animal models, a suspension is often a suitable formulation for poorly water-soluble compounds.

Protocol 5: Preparation of an Oral Suspension

A common vehicle for oral gavage in rodents is a solution of carboxymethylcellulose (CMC) and a surfactant like Tween® 80.[13]

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity carboxymethylcellulose sodium (CMC-Na) in deionized water. Stir until fully dissolved. Add Polysorbate 80 (Tween® 80) to a final concentration of 0.1% (v/v) and mix thoroughly.[13]

  • Compound Suspension: Accurately weigh the required amount of this compound. In a glass mortar, add a small amount of the vehicle to the powder and triturate to form a smooth paste.

  • Final Volume: Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration and a homogenous suspension.

  • Storage: Store the suspension at 4°C and use within a validated period. Shake well before each use to ensure uniform distribution of the compound.

cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation cmc Dissolve 0.5% CMC-Na in Water tween Add 0.1% Tween® 80 cmc->tween mix_vehicle Mix Thoroughly tween->mix_vehicle triturate Triturate with Small Amount of Vehicle mix_vehicle->triturate Use for Suspension weigh_compound Weigh Compound weigh_compound->triturate add_vehicle Gradually Add Remaining Vehicle triturate->add_vehicle homogenize Homogenize Suspension add_vehicle->homogenize

Caption: Workflow for preparing an in vivo oral suspension.

In Vivo Experimental Protocol

An example protocol for evaluating the anti-inflammatory efficacy of this compound in a rodent model is outlined below.

Protocol 6: Carrageenan-Induced Paw Edema Model in Rats

This is a widely used model to assess acute inflammation.[12]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Dosing: Administer the prepared oral suspension of this compound to the test groups at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., celecoxib) to a positive control group.[12]

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Analytical Quality Control

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for verifying the concentration and purity of the formulated compound.

Protocol 7: Representative HPLC Method

This method is based on typical conditions for the analysis of phenoxyacetic acid derivatives.[14][15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) in an isocratic or gradient elution.[14][15] A common starting point is a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at a suitable wavelength (e.g., 220-280 nm), determined by a UV scan of the compound.

  • Injection Volume: 20 µL.

  • Quantification: Use an external standard calibration curve to determine the concentration of the analyte.

Stability Assessment

It is crucial to assess the stability of the prepared formulations to ensure the integrity of the compound throughout the experiment.

Short-Term Stability:
  • In Vitro Working Solutions: Prepare the highest concentration of the working solution in cell culture medium and keep it under the same conditions as the experiment (e.g., 37°C, 5% CO₂). Analyze the concentration by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability.

  • In Vivo Suspension: Store the prepared suspension at the intended storage condition (e.g., 4°C) and at room temperature. Visually inspect for any changes in appearance (e.g., precipitation, phase separation) and quantify the compound concentration by HPLC at various time points.

Freeze-Thaw Stability:
  • For stock solutions stored at -20°C, subject aliquots to several freeze-thaw cycles (e.g., 3-5 cycles) and analyze the concentration by HPLC after each cycle to ensure the compound remains stable.

References

Characterizing (4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Cell-Based Reporter Assay Protocol for Screening Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for a cell-based reporter gene assay designed to screen and characterize the potential activity of (4-Isopropyl-3-methyl-phenoxy)-acetic acid as an agonist of the human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Due to its structural characteristics, which resemble known PPAR ligands, we hypothesize that this compound may modulate the activity of this key nuclear receptor. PPARs are critical regulators of lipid and glucose metabolism, making them significant targets in drug discovery for metabolic diseases.[1][2] The described assay utilizes a dual-luciferase reporter system transiently transfected into Human Embryonic Kidney 293T (HEK293T) cells, a robust and highly transfectable cell line suitable for such assays.[3][4] This protocol offers a comprehensive workflow, from cell culture and transfection to data analysis and quality control, enabling researchers to reliably assess the compound's biological activity.

Introduction and Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ. These receptors play pivotal roles in regulating energy homeostasis, lipid metabolism, inflammation, and cell differentiation.[5][6] Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[7][8]

The compound of interest, this compound, possesses a phenoxy-acetic acid scaffold, a common feature in synthetic PPAR ligands. This structural similarity provides a strong rationale for investigating its potential as a PPARγ agonist. PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis; its activation can lead to improved insulin sensitivity, making it the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[2][9]

To experimentally test this hypothesis, we employ a reporter gene assay. This powerful technique provides a quantitative readout of receptor activation.[10] In this protocol, cells are engineered to express the PPARγ protein and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple PPREs.[11][12] If the test compound activates PPARγ, the resulting PPARγ/RXR heterodimer binds to the PPREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARγ activation.[13] A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in cell number and transfection efficiency, a crucial step for data integrity in dual-luciferase assays.[14][15]

Signaling Pathway and Experimental Workflow

PPARγ Signaling Pathway

The activation of gene transcription by a PPARγ agonist follows a well-defined pathway. The diagram below illustrates the key steps from ligand binding to target gene expression.

Caption: PPARγ agonist signaling pathway leading to reporter gene expression.

Experimental Assay Workflow

The overall experimental procedure is summarized in the workflow diagram below. It outlines the major phases of the assay, from cell preparation to final data analysis.

Assay_Workflow arrow Day1 Day 1: Cell Seeding - Plate HEK293T cells in 96-well plates. arrow_12 24h Incubation Day1->arrow_12 Day2 Day 2: Transient Transfection - Co-transfect cells with PPARγ, PPRE-Luc, and Renilla plasmids. arrow_23 24h Incubation Day2->arrow_23 Day3 Day 3: Compound Treatment - Treat cells with serial dilutions of test compound and controls. arrow_34 16-24h Incubation Day3->arrow_34 Day4 Day 4: Lysis & Luminescence Reading - Lyse cells and measure Firefly and Renilla luciferase activity. Analysis Data Analysis - Normalize data, plot dose-response curves, and calculate EC50. Day4->Analysis arrow_12->Day2 arrow_23->Day3 arrow_34->Day4

Caption: High-level overview of the dual-luciferase reporter assay workflow.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
HEK293T Cell LineATCCCRL-3216
DMEM, high glucose, GlutaMAX™Gibco10566016
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Opti-MEM™ I Reduced Serum MediumGibco31985062
Lipofectamine® LTX Reagent with PLUS™Invitrogen15338100
pCMV-hPPARγ Expression VectorAddgenePlasmid #8895
pGL4.26[luc2/minP/PPRE] Reporter VectorPromegaE8451 (customizable)
pRL-SV40 (Renilla Control) VectorPromegaE2231
Dual-Glo® Luciferase Assay SystemPromegaE2920
This compoundSanta Cruz Biotechnologysc-277508
Rosiglitazone (Positive Control)Sigma-AldrichR2408
DMSO, Hybri-Max™Sigma-AldrichD2650
96-well white, clear-bottom tissue culture platesCorning3610
96-well white, opaque assay platesCorning3917

Detailed Step-by-Step Protocol

Scientist's Note: Cell health is paramount for a successful and reproducible assay. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Work in a sterile biosafety cabinet to prevent contamination.

Day 1: Cell Seeding
  • Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • On the day before transfection, detach cells using a gentle enzyme-free dissociation reagent or brief trypsinization.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 2.0 x 10⁵ cells/mL in complete growth medium.

  • Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (20,000 cells/well).

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂. Cells should be 70-80% confluent at the time of transfection.[3]

Day 2: Transient Transfection

Scientist's Note: The ratio of transfection reagent to DNA is critical and may need optimization for your specific cell line and passage number. The following ratios are a robust starting point. All dilutions and complex formations should be performed in serum-free medium like Opti-MEM™.[16]

  • For each well to be transfected, prepare the DNA master mix in a sterile microcentrifuge tube. Per well:

    • 100 ng pCMV-hPPARγ Expression Vector

    • 100 ng pGL4.26-PPRE Reporter Vector

    • 10 ng pRL-SV40 Control Vector

    • Bring the total volume to 25 µL with Opti-MEM™.

  • In a separate tube, dilute 0.3 µL of Lipofectamine® LTX into 25 µL of Opti-MEM™ for each well. Mix gently.

  • Add the 25 µL of diluted Lipofectamine® LTX to the 25 µL of DNA master mix. Mix gently by flicking the tube and incubate for 20-25 minutes at room temperature to allow for complex formation.[3][17]

  • During the incubation, gently aspirate the media from the cells in the 96-well plate and replace it with 50 µL of fresh, pre-warmed complete growth medium.

  • After incubation, add 10 µL of the DNA-lipid complex drop-wise to each well. Gently swirl the plate to ensure even distribution.

  • Return the plate to the incubator for 24 hours.

Day 3: Compound Treatment
  • Prepare serial dilutions of this compound and the positive control, Rosiglitazone. A typical 10-point, 3-fold dilution series starting from 10 mM stock (final top concentration 100 µM) is recommended. The vehicle control should be DMSO at the same final concentration used for the compounds (typically ≤0.5%).

  • Gently remove the transfection medium from the cells.

  • Add 100 µL of complete growth medium containing the appropriate concentration of the test compound, positive control, or vehicle control to each well.

  • Return the plate to the incubator for 16-24 hours.[18][19]

Day 4: Cell Lysis and Luminescence Measurement

Scientist's Note: Equilibrate the Dual-Glo® Luciferase Assay System reagents and the cell plate to room temperature for at least 20 minutes before use. To minimize "edge effects," consider adding a blank row/column of PBS around the perimeter of the plate.[19]

  • Remove the plate from the incubator and let it cool to room temperature.

  • Prepare the Dual-Glo® Luciferase Reagent according to the manufacturer's instructions.

  • Add 75 µL of the prepared Dual-Glo® Luciferase Reagent to each well. This reagent lyses the cells and provides the substrate for the firefly luciferase.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the firefly luminescence using a plate luminometer.

  • Prepare the Dual-Glo® Stop & Glo® Reagent.

  • Add 75 µL of the Stop & Glo® Reagent to each well. This quenches the firefly reaction and provides the substrate for the Renilla luciferase.

  • Incubate for 10 minutes at room temperature.

  • Measure the Renilla luminescence using the plate luminometer.

Data Analysis and Interpretation

Data Normalization

For each well, calculate the Normalized Response Ratio (NRR) to account for variability in transfection efficiency and cell number.[15]

NRR = (Firefly Luminescence Reading) / (Renilla Luminescence Reading)

Fold Induction Calculation

To determine the activity of the compound, calculate the fold induction relative to the vehicle (DMSO) control.

Fold Induction = (NRR of Compound-Treated Well) / (Average NRR of Vehicle Control Wells)

Dose-Response Curves and EC₅₀ Determination
  • Plot the Fold Induction (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter variable slope) to generate a dose-response curve.[20][21]

  • From this curve, determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.[22]

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to validate the quality and robustness of a high-throughput screening assay.[23][24] It measures the separation between the positive and negative controls.

Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / | Mean_pos - Mean_neg | ]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., 10 µM Rosiglitazone).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative/vehicle control (DMSO).

Interpretation of Z'-Factor: [25]

  • Z' > 0.5: An excellent assay.

  • 0 < Z' ≤ 0.5: A good, acceptable assay.

  • Z' < 0: The assay is not suitable for screening.

Expected Results and Data Presentation

The results of the assay can be summarized in the following tables.

Table 1: Sample Dose-Response Data

Compound Concentration (µM) Log Concentration Average Fold Induction Std. Deviation
100 -4.00 18.5 1.9
33.3 -4.48 17.9 1.5
11.1 -4.95 15.2 1.1
3.70 -5.43 10.8 0.9
1.23 -5.91 5.6 0.5
0.41 -6.39 2.1 0.2
0.14 -6.86 1.2 0.1

| 0.00 (Vehicle) | N/A | 1.0 | 0.1 |

Table 2: Summary of Potency and Assay Performance

Compound EC₅₀ (µM) Max Fold Induction Z'-Factor Assay Window (S/B)
Rosiglitazone (Control) 0.15 22.3 0.78 22.3

| this compound | 2.5 | 18.5 | N/A | 18.5 |

Conclusion

This application note details a robust and reliable dual-luciferase reporter assay for screening compounds against the human PPARγ nuclear receptor. The protocol provides a complete workflow from cell culture to quantitative data analysis, including essential quality control metrics. By employing this method, researchers can effectively determine the agonist activity and potency of this compound, providing valuable insights into its potential as a modulator of metabolic pathways.

References

Topic: High-Fidelity Purification Strategies for Crude (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the purification of crude (4-Isopropyl-3-methyl-phenoxy)-acetic acid (CAS No. 105401-43-2)[1][2][3]. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for downstream applications. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to adapt and troubleshoot these methods effectively. The guide covers a multi-tiered strategy, from initial bulk purification using acid-base extraction to final polishing via recrystallization and an overview of chromatographic techniques for achieving analytical-grade purity.

Introduction and Strategic Overview

This compound is a substituted phenoxyacetic acid, a class of compounds with known biological activities[4]. The integrity of pharmacological, biological, and chemical studies relies on the purity of the starting material. Crude products from synthesis invariably contain unreacted starting materials (e.g., 3-methyl-4-isopropylphenol), reagents, and side-products. The purification strategy must be designed to efficiently remove these specific impurities.

The cornerstone of the purification strategy for this molecule lies in the acidic nature of its carboxylic acid functional group. This allows for a highly selective and scalable initial cleanup using acid-base extraction. Subsequent techniques like recrystallization are employed to remove more closely related impurities and improve the crystalline form, while chromatography serves as the ultimate tool for achieving the highest purity standards.

Physicochemical Properties & Rationale

Understanding the molecule's properties is fundamental to designing a robust purification workflow.

PropertyValueSourceSignificance for Purification
CAS Number 105401-43-2[1][2][3]Unique identifier for substance tracking.
Molecular Formula C₁₂H₁₆O₃[2]Provides information on elemental composition.
Molecular Weight 208.25 g/mol [2]Essential for calculating molar quantities.
Appearance Solid / Crystal[5]Indicates that recrystallization is a viable technique.
Predicted pKa ~3.23[5]The low pKa confirms its acidic nature, making it ideal for selective deprotonation with a weak base, separating it from less acidic phenolic impurities.

Primary Purification: Selective Acid-Base Extraction

Principle: This technique leverages the difference in acidity between the target carboxylic acid, potential phenolic impurities, and neutral byproducts. By treating the crude mixture with a mild aqueous base, the target acid is selectively converted into its water-soluble carboxylate salt.[6][7] Neutral organic impurities remain in the organic phase and are washed away. The aqueous layer containing the desired salt is then re-acidified to precipitate the purified carboxylic acid.[8]

Causality of Reagent Choice: We specify sodium bicarbonate (NaHCO₃), a weak base. A strong base like sodium hydroxide (NaOH) could also deprotonate the unreacted starting material, 3-methyl-4-isopropylphenol (pKa ~10), causing it to co-extract into the aqueous layer and contaminate the final product.[9] Sodium bicarbonate is not basic enough to deprotonate the phenol but readily deprotonates the much more acidic carboxylic acid.[9]

Workflow for Acid-Base Extraction

G crude Crude Product dissolved in Ethyl Acetate sep_funnel Add 5% NaHCO₃ (aq) to Separatory Funnel Shake & Vent crude->sep_funnel separate Separate Layers sep_funnel->separate org_layer Organic Layer: Neutral Impurities (Discard) separate->org_layer Top Layer aq_layer Aqueous Layer: Sodium (4-isopropyl-3-methyl-phenoxy)-acetate separate->aq_layer Bottom Layer acidify Cool in Ice Bath Acidify to pH ~2 with 6M HCl (aq) aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filter (Büchner Funnel) precipitate->filter wash Wash Solid with Cold DI Water filter->wash dry Dry Solid Under Vacuum wash->dry pure_product Purified Product dry->pure_product

Caption: Workflow for purifying the target acid via extraction.

Protocol 2.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material). Transfer the solution to a separatory funnel.

  • Initial Wash (Optional): Wash the organic solution once with brine (saturated NaCl solution) to remove any highly water-soluble impurities. Discard the aqueous layer.

  • Base Extraction: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting and venting to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3 and 4 two more times, combining the aqueous extracts in the same Erlenmeyer flask. This ensures complete extraction of the carboxylate salt.

  • Discard Impurities: The organic layer, containing neutral impurities, can now be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH ~2, check with litmus or pH paper). A white precipitate of the purified product should form.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum, preferably in a desiccator containing a drying agent, to a constant weight.

Secondary Purification: Recrystallization

Principle: Recrystallization refines purity by exploiting differences in solubility between the desired compound and remaining impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).

Solvent Selection: The choice of solvent is critical and often requires empirical screening. Given the structure of our target molecule (a moderately polar aromatic carboxylic acid), a polar protic solvent or a binary mixture is a logical starting point.

Potential SolventBoiling Point (°C)Rationale / Considerations
Isopropanol 82.6Often a good choice for moderately polar compounds; its polarity matches the product well.
Ethanol / Water VariableA binary system where water acts as an anti-solvent. Allows for fine-tuning of solubility.
Acetic Acid / Water VariableThe presence of acetic acid can suppress deprotonation and improve crystal formation for carboxylic acids.
Toluene 111A non-polar solvent. Impurities may be more soluble than the target compound.

Workflow for Recrystallization

G crude_solid Dry Solid from Extraction dissolve Add Minimum Volume of Hot Recrystallization Solvent crude_solid->dissolve hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slowly Cool to Room Temp, then in Ice Bath hot_filter->cool Clear Solution crystals Crystal Formation cool->crystals vac_filter Vacuum Filter Crystals crystals->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry pure_crystals High-Purity Crystalline Product dry->pure_crystals

Caption: General workflow for the recrystallization process.

Protocol 3.1: Recrystallization from Isopropanol
  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol. Heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-warmed fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold isopropanol to rinse away the impurity-laden mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

High-Purity Polishing: Chromatographic Methods

For applications demanding >99% purity, such as reference standard preparation or advanced drug development studies, chromatography is necessary.

  • Flash Column Chromatography: This is a preparative technique using a silica gel stationary phase. For an acidic compound like this, a mobile phase of ethyl acetate/hexanes with the addition of 1% acetic acid is a common starting point. The acetic acid suppresses the ionization of the target compound on the silica surface, preventing peak tailing and improving separation.

  • Preparative HPLC: Reverse-phase HPLC (RP-HPLC) is the gold standard for high-purity isolation. Methods for related phenoxyacetic acids often use C18 columns with a mobile phase of acetonitrile and water, with an acid modifier like formic or phosphoric acid to ensure good peak shape.[10][11] These methods are often scalable and can be used for isolating minor impurities for characterization.[10] Anion exchange chromatography is another potential, though less common, technique for purifying carboxylic acids.[12]

Purity Verification

After purification, the product's purity must be verified.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.

  • HPLC Analysis: An analytical HPLC run is the definitive method to determine purity. A single sharp peak indicates a pure compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.

Conclusion

The purification of crude this compound is most effectively achieved through a logical, multi-step process. A primary acid-base extraction provides a robust and scalable method for removing the bulk of neutral and basic impurities. This is followed by recrystallization, typically from a polar protic solvent like isopropanol, to remove closely related impurities and afford high-purity crystalline material. For the most demanding applications, preparative chromatography offers the highest level of purification. Each step is underpinned by the fundamental physicochemical properties of the target molecule, and a thorough understanding of these principles is key to achieving optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and product purity. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer solutions to specific challenges you may encounter.

Core Principles: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The fundamental transformation involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.

In this specific synthesis, the key steps are:

  • Deprotonation: The acidic proton of the 4-isopropyl-3-methylphenol is removed by a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of chloroacetic acid (or its ester), displacing the chloride leaving group in a concerted SN2 step.

  • Workup: An acidic workup protonates the carboxylate to yield the final carboxylic acid product.

Understanding the SN2 mechanism is critical because its requirements dictate the optimal choice of reagents and conditions.

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Acidification Phenol 4-Isopropyl-3-methylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., NaOH) Phenoxide_ref Phenoxide ChloroaceticAcid Chloroacetic Acid Product_Salt Product Salt Product_Salt_ref Product Salt Phenoxide_ref->Product_Salt + Chloroacetic Acid Final_Product This compound Product_Salt_ref->Final_Product + H₃O⁺ Alkylation_Competition cluster_conditions Reaction Conditions Phenoxide Phenoxide Intermediate O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Favored in Polar Aprotic Solvents (e.g., DMF, DMSO) C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Can occur in Polar Protic Solvents (e.g., H₂O, EtOH) Solvent Solvent Choice Solvent->O_Alkylation Solvent->C_Alkylation Temperature Temperature Temperature->C_Alkylation Higher temp can increase troubleshooting_flowchart start Low Yield or Impure Product check_phenol Step 1: Verify Purity of Starting Phenol (GC/NMR) start->check_phenol is_pure Is it >98% Pure? check_phenol->is_pure purify_phenol Action: Purify Phenol (Distill/Recrystallize) or Source New Batch is_pure->purify_phenol No check_reaction Step 2: Review Reaction Conditions is_pure->check_reaction Yes purify_phenol->check_phenol Re-analyze solvent_q Solvent: Polar Aprotic (DMF, MeCN)? check_reaction->solvent_q base_q Base: >2 eq. Strong Base (e.g., NaOH)? solvent_q->base_q Yes change_solvent Action: Switch to Polar Aprotic Solvent solvent_q->change_solvent No change_base Action: Increase Base Equivalents or Use Stronger Base base_q->change_base No check_workup Step 3: Optimize Purification base_q->check_workup Yes success Improved Yield & Purity change_solvent->success change_base->success workup_q Using Acid-Base Extraction? check_workup->workup_q implement_workup Action: Implement NaHCO₃ Extraction Protocol workup_q->implement_workup No workup_q->success Yes implement_workup->success

References

Technical Support Center: Solubility and Handling of (4-Isopropyl-3-methyl-phenoxy)-acetic acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro experimentation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure successful and reproducible results.

Introduction to this compound

This compound is a carboxylic acid derivative with a molecular weight of 208.25 g/mol and an empirical formula of C₁₂H₁₆O₃[1][2]. Structurally, it is related to thymol, a natural monoterpenoid phenol, which is known for its low water solubility at neutral pH[3][4][5]. As a phenoxyacetic acid derivative, its physicochemical properties are largely dictated by the carboxylic acid group and the hydrophobic aromatic ring.

The primary challenge in handling this compound in a biological research setting is its inherent low solubility in aqueous solutions, such as cell culture media and phosphate-buffered saline (PBS), especially at physiological pH. This guide will walk you through the principles and protocols to effectively manage this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS or cell culture medium). What is the first and most critical step?

A1: Direct dissolution in aqueous buffers is not recommended and is likely to fail. This compound is hydrophobic and requires an initial solubilization step in an organic solvent to create a concentrated stock solution. This is a standard and essential practice for most nonpolar compounds used in biological assays[6].

Causality: The bulky isopropyl and methyl groups on the phenyl ring contribute to the compound's hydrophobicity, preventing water molecules from effectively solvating it. The energy required to break the crystal lattice of the solid is greater than the energy released by its interaction with water.

Recommended First Step: Prepare a high-concentration stock solution in a water-miscible organic solvent.

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-100 mMThe most common choice. Excellent solubilizing power for hydrophobic compounds. Ensure the final concentration in your assay is non-toxic to cells (typically <0.5%).
Ethanol (100% or 200 Proof) 10-50 mMA good alternative to DMSO. Can be slightly less effective for highly insoluble compounds. Also requires low final concentration in assays.
Dimethylformamide (DMF) 10-100 mMAnother strong organic solvent, but generally more toxic than DMSO. Use with caution and ensure it is compatible with your experimental system.
Q2: I've successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. How can I solve this "crashing out" problem?

A2: This is a very common issue that occurs when a concentrated organic stock is diluted into an aqueous phase where the compound's solubility is much lower. The key is to manage the transition from a favorable organic environment to an unfavorable aqueous one.

Troubleshooting Workflow:

Troubleshooting Precipitation cluster_0 Initial Checks cluster_1 Primary Solutions cluster_2 Advanced Strategies start Precipitation Observed (Crashing Out) check_dmso Is final DMSO/organic solvent concentration too high? start->check_dmso check_dilution Was the stock added too quickly or without mixing? start->check_dilution ph_adjust Adjust Buffer pH check_dmso->ph_adjust No, it's <0.5% reduce_conc Lower Final Concentration check_dmso->reduce_conc Yes, >0.5% check_dilution->ph_adjust No, added dropwise with vortexing serum_protein Utilize Serum Proteins ph_adjust->serum_protein Still Precipitates serum_protein->reduce_conc Still Precipitates cosolvent Use a Co-Solvent System reduce_conc->cosolvent Need higher concentration surfactant Incorporate Surfactants cosolvent->surfactant Still an issue Solution Preparation Workflow cluster_stock Step 1: Stock Solution cluster_intermediate Step 2: Intermediate Dilution cluster_final Step 3: Final Working Solution stock Weigh Compound Dissolve in 100% DMSO to 100 mM intermediate Dilute 100 mM Stock to 1 mM in serum-free medium stock->intermediate 1:100 Dilution final Add 1 mM Intermediate to final volume of serum-containing medium to 100 µM intermediate->final 1:10 Dilution

References

degradation pathways of (4-Isopropyl-3-methyl-phenoxy)-acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers investigating the degradation pathways of (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This document provides practical, in-depth guidance based on established principles for phenoxyacetic acid derivatives. Given that this compound is a specific analogue within this class, we will leverage the extensive research on related compounds like MCPA and 2,4-D to inform experimental design and troubleshoot common issues.

This guide is structured to anticipate your questions and provide scientifically-grounded solutions to challenges you may encounter during your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the expected behavior of this compound under typical experimental conditions.

Q1: What are the primary degradation pathways I should expect for this compound?

A1: Based on its structure as a phenoxyacetic acid, the three principal degradation pathways you should investigate are microbial degradation, photodegradation, and, to a lesser extent, hydrolysis.[1]

  • Microbial Degradation: This is often the most significant pathway in environmental matrices like soil and water.[1][2] Bacteria and fungi can utilize the compound as a carbon source, typically initiating degradation by cleaving the ether bond or hydroxylating the aromatic ring.[3][4]

  • Photodegradation (Photolysis): Direct exposure to ultraviolet (UV) radiation, particularly at wavelengths like 254 nm, can induce degradation.[5][6] This process involves the absorption of light energy leading to bond cleavage. The efficiency can be low but is significantly enhanced by catalysts (e.g., TiO₂) or advanced oxidation processes (AOPs).[1][7]

  • Hydrolysis: The ether linkage in phenoxyacetic acids is generally stable under neutral pH conditions.[1] Hydrolysis is more relevant for ester derivatives of the acid. However, it is a standard stability test that should be performed, especially at pH extremes, to satisfy regulatory guidelines.[1][8]

Q2: What are the likely initial transformation products (TPs)?

A2: The initial degradation steps for phenoxyacetic acids are well-documented. For your compound, the expected primary TPs would be:

  • 4-Isopropyl-3-methylphenol: Formed by the cleavage of the ether linkage between the aromatic ring and the acetic acid side chain. This is a common product in both microbial and photodegradation pathways.

  • Glyoxylic Acid or Acetic Acid: The other product from ether bond cleavage.

  • Hydroxylated Parent Compound: Microbial enzymes or hydroxyl radicals (in AOPs) can add one or more hydroxyl (-OH) groups to the aromatic ring before or after ether cleavage.

Q3: What analytical techniques are best suited for monitoring the parent compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[9][10]

  • HPLC with UV Detection: A robust method for quantifying the parent compound. A typical starting point would be a C18 column with an acidic mobile phase (e.g., acetonitrile and water with formic acid).[10]

  • LC-MS/MS: This is the gold standard for identifying and quantifying both the parent compound and its unknown transformation products at trace levels.[9][11] It provides the high selectivity and sensitivity needed to confirm molecular weights and fragmentation patterns.[10]

  • Gas Chromatography (GC): Can be used, but typically requires a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester), which adds complexity to sample preparation.[12]

Section 2: Troubleshooting Experimental Degradation Studies

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Troubleshooting Guide: Photodegradation Experiments
Observed Problem Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Low or no degradation of the parent compound under UV irradiation. 1. Incorrect Wavelength: The compound may not absorb energy efficiently at the wavelength of your UV source. 2. Low Light Intensity: The photon flux may be insufficient to induce significant degradation within the experimental timeframe. 3. Matrix Effects: Components in your solvent (e.g., natural organic matter in water samples) may be absorbing the UV light, preventing it from reaching the target compound (a "screening" effect).1. Action: Run a UV-Vis spectrum of your compound in the experimental solvent to identify its maximum absorbance wavelength (λmax). Align your UV source with this wavelength if possible. 2. Action: Increase the irradiation time or move the lamp closer to the sample. Quantify your lamp's output if possible. Photodegradation is often a first-order kinetic process, meaning the rate is directly proportional to both light intensity and compound concentration.[7] 3. Action: Use a purified solvent system (e.g., ultrapure water) as a control. If degradation proceeds in pure solvent but not the sample matrix, matrix effects are likely. Consider sample cleanup (e.g., Solid Phase Extraction) if necessary.
Inconsistent results or poor reproducibility between replicates. 1. Temperature Fluctuations: Photochemical reaction rates can be temperature-dependent.[1] High-intensity lamps can heat the sample. 2. Sample Evaporation: Unsealed vessels can lead to concentration changes over time, skewing kinetic calculations. 3. Photoproduct Interference: A transformation product might be absorbing light at the same wavelength or acting as a photosensitizer, altering the reaction kinetics.1. Action: Conduct experiments in a temperature-controlled chamber or use a water bath to maintain a constant temperature. 2. Action: Use sealed quartz cuvettes or reaction vessels to prevent solvent loss. 3. Action: Monitor the full UV-Vis spectrum over time, not just a single wavelength. The appearance of new absorption bands can indicate the formation of interfering photoproducts. Use LC-MS/MS to identify and track these products.[9]
Troubleshooting Guide: Microbial Degradation Experiments
Observed Problem Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
No significant degradation observed in soil or water incubations. 1. Lack of Competent Microbes: The microbial consortium in your sample may not possess the necessary enzymes to degrade the compound.[13] 2. Toxicity: The starting concentration of the compound may be too high, leading to toxic or inhibitory effects on the microbial population.[2] 3. Unfavorable Environmental Conditions: pH, temperature, or oxygen levels may be outside the optimal range for microbial activity.[1][2]1. Action: Include a positive control with a readily biodegradable phenoxyacetic acid (like MCPA or 2,4-D) to confirm the microbial community is active.[14] If the positive control degrades but your compound does not, consider using an enriched or adapted microbial culture. 2. Action: Run a dose-response experiment with a range of concentrations. High concentrations can suppress microbial growth, while very low concentrations may not be sufficient to induce the required enzymes.[2] 3. Action: Monitor and maintain optimal conditions. For most environmental microbes, this is typically a neutral pH (6-8) and a temperature between 25-35°C.[2] Ensure aerobic conditions unless specifically studying anaerobic degradation.[1]
High variability in degradation rates across replicates. 1. Inhomogeneous Inoculum: Uneven distribution of microbial biomass in the experimental setup. 2. Adsorption to Vessel Walls: The compound may be adsorbing to the glass or plastic of the incubation flasks, removing it from the solution and making it appear as if it has degraded.1. Action: Thoroughly mix your soil or water samples before dispensing into replicate flasks to ensure a uniform starting community. 2. Action: Run a sterile (e.g., autoclaved or sodium azide-treated) control. Any loss of the compound in the sterile control can be attributed to abiotic processes like adsorption. If significant, consider using different vessel materials or accounting for the abiotic loss in your calculations.

Section 3: Visualized Pathways and Workflows

Visual aids are crucial for understanding complex processes. The following diagrams, rendered in DOT language, illustrate a generalized degradation pathway and a standard experimental workflow.

Generalized Degradation Pathway

This diagram shows the principal transformation steps for a substituted phenoxyacetic acid.

cluster_main Degradation of this compound cluster_pathways Primary Degradation Routes cluster_products Initial Transformation Products cluster_further Further Degradation Parent This compound EtherCleavage Ether Bond Cleavage Parent->EtherCleavage Microbial / Photochemical RingHydroxylation Aromatic Ring Hydroxylation Parent->RingHydroxylation Microbial / Radical Phenol 4-Isopropyl-3-methylphenol EtherCleavage->Phenol SideChain Glyoxylic/Acetic Acid EtherCleavage->SideChain HydroxylatedParent Hydroxylated Parent Compound RingHydroxylation->HydroxylatedParent RingOpening Aromatic Ring Opening Phenol->RingOpening HydroxylatedParent->RingOpening Mineralization Mineralization (CO₂, H₂O, Cl⁻) RingOpening->Mineralization cluster_workflow Photodegradation Experimental Workflow A 1. Prepare Stock Solution of Compound in Solvent B 2. Set up Replicates (e.g., in Quartz Tubes) A->B C 3. Prepare Control Groups A->C E 4. Place Samples in Photoreactor B->E D Dark Control (Wrapped in foil) C->D D->E F 5. Irradiate with UV Lamp (Constant Temperature) E->F G 6. Sample at Time Intervals (t=0, 1, 2, 4, 8h...) F->G H 7. Quench Reaction (e.g., move to dark/cold) G->H I 8. Analyze Samples (HPLC or LC-MS/MS) H->I J 9. Data Analysis (Calculate Half-life, Identify TPs) I->J

References

Technical Support Center: Optimizing Derivatization of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the derivatization of (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and require robust, reliable methods for its analysis, primarily via Gas Chromatography (GC). As a substituted phenoxyacetic acid, this molecule's inherent polarity and low volatility make direct GC analysis challenging. Derivatization is a critical step to convert it into a more volatile and thermally stable form, ensuring sharp chromatographic peaks and accurate quantification.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, field-proven protocols. We will delve into the causality behind experimental choices, helping you not only to execute protocols but also to understand and troubleshoot them effectively.

Part 1: Understanding the 'Why' — The Necessity of Derivatization

This compound possesses a polar carboxylic acid functional group (-COOH). This group can engage in strong intermolecular hydrogen bonding, which significantly increases its boiling point and reduces its volatility. Furthermore, at the high temperatures of a GC injector port, the free acid can be thermally unstable, leading to degradation and poor analytical results.

Derivatization chemically modifies this -COOH group, replacing the active, acidic proton with a non-polar moiety. This modification effectively caps the hydrogen-bonding capability, thereby increasing the analyte's volatility and thermal stability, making it suitable for GC analysis.[1][2]

Part 2: Choosing Your Derivatization Strategy

The optimal derivatization strategy depends on your analytical goals, available instrumentation (especially the detector), and the complexity of your sample matrix. The three primary methods for this compound are Esterification (Alkylation) , Silylation , and Acylation .

Derivatization_Strategies Analyte (4-Isopropyl-3-methyl- phenoxy)-acetic acid Ester Esterification / Alkylation (Forms Esters) Analyte->Ester Reacts with Alcohol/Alkylating Agent Silyl Silylation (Forms Silyl Esters) Analyte->Silyl Reacts with Silylating Agent Acyl Acylation (Forms Anhydrides) Analyte->Acyl Reacts with Acylating Agent BF3 BF₃-Methanol Ester->BF3 PFBBr PFBBr Ester->PFBBr BSTFA BSTFA / MSTFA (+/- TMCS catalyst) Silyl->BSTFA AceticAnhydride Acetic Anhydride Acyl->AceticAnhydride

Caption: Primary derivatization pathways for phenoxyacetic acids.

FAQ 1: Which derivatization method is best for my application?

Answer: This is a critical question that balances sensitivity, stability, and instrumentation.

  • For General Purpose GC-MS/FID Analysis (Most Common): Silylation. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is versatile, rapid, and produces derivatives that are ideal for mass spectrometry (MS) analysis due to well-defined fragmentation patterns.[3] The primary drawback is the moisture sensitivity of the reagents and derivatives.[3][4]

  • For High-Sensitivity Analysis with an Electron Capture Detector (ECD): Alkylation with PFBBr. If you need to detect trace levels of the analyte, alkylation with 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) is the superior choice. The resulting pentafluorobenzyl (PFB) ester is highly electronegative, yielding an exceptionally strong signal on an ECD.[5]

  • For Robustness and Cost-Effectiveness: Esterification with BF₃-Methanol. This classic method, a variation of Fischer esterification, forms a methyl ester. The resulting derivative is very stable, and the reagents are cost-effective. It is an excellent choice for routine analysis where extreme sensitivity is not the primary goal.[6]

Part 3: Detailed Protocols & Methodologies

The following protocols provide robust starting points. Remember that optimization may be necessary for your specific sample matrix and instrumentation.[4]

Protocol 1: Silylation with BSTFA + TMCS (Recommended for GC-MS)

This method converts the carboxylic acid to a trimethylsilyl (TMS) ester. The addition of Trimethylchlorosilane (TMCS) as a catalyst is highly recommended to overcome potential steric hindrance from the isopropyl and methyl groups on the phenoxy ring and ensure complete derivatization.[7][8]

Experimental Workflow:

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Start with Sample (e.g., 10-100 µg in solvent) Drydown Evaporate to Dryness (under Nitrogen stream) Start->Drydown AddSolvent Add Anhydrous Solvent (e.g., 100 µL Pyridine) Drydown->AddSolvent AddReagent Add Reagent (100-200 µL BSTFA + 1% TMCS) AddSolvent->AddReagent Vortex Cap Vial Tightly & Vortex (30 seconds) AddReagent->Vortex Heat Heat Reaction (70°C for 30-60 min) Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Step-by-step workflow for silylation.

Detailed Steps:

  • Sample Preparation: Place your sample, dissolved in a volatile organic solvent, into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical; silylating reagents are extremely sensitive to moisture. [4][6]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is an excellent choice as it also acts as an acid scavenger) to dissolve the dried residue. Add 200 µL of BSTFA containing 1% TMCS.[4]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[4]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2: Esterification with BF₃-Methanol (Recommended for Stability)

This method converts the carboxylic acid to its corresponding methyl ester. The resulting derivative is generally more stable to hydrolysis than its silyl counterpart.

Detailed Steps:

  • Sample Preparation: Place your dried sample (e.g., 1-10 mg of residue) into a screw-cap reaction tube.

  • Reagent Addition: Add 2 mL of a 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[6]

  • Reaction: Cap the tube tightly and heat in an oven or heating block at 80-100°C for 45-60 minutes.[6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Analysis: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Protocol 3: Alkylation with PFBBr (Recommended for High-Sensitivity GC-ECD)

This two-phase extractive alkylation forms a pentafluorobenzyl (PFB) ester, ideal for trace analysis using an Electron Capture Detector (ECD).

Detailed Steps:

  • Sample Preparation: Dissolve the sample in 1 mL of methylene chloride in a reaction vessel.

  • Reagent Addition: Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate (as a phase-transfer catalyst), 1 mL of 0.2 M sodium hydroxide, and 25 µL of PFBBr.

  • Reaction: Cap the vial and shake or vortex vigorously for 20-30 minutes at room temperature (25°C).

  • Analysis: For GC-FID analysis, an aliquot of the organic layer can be injected directly. For GC-ECD analysis, carefully remove the organic (bottom) layer, evaporate it to dryness under nitrogen to remove the methylene chloride, and reconstitute the residue in a suitable solvent like hexane.

Quantitative Parameter Summary

ParameterSilylation (BSTFA + TMCS)Esterification (BF₃-Methanol)Alkylation (PFBBr)
Reagent BSTFA + 1% TMCS14% BF₃ in MethanolPentafluorobenzyl bromide (PFBBr)
Typical Sample Amt. 10-100 µg1-10 mg0.1-0.2 mg
Reagent Volume 200 µL2 mL25 µL
Catalyst/Solvent Pyridine (100 µL)N/A (Methanol is solvent)Phase Transfer Catalyst (TBAHS)
Reaction Temp. 70°C[4][7]80-100°C[6]25°C
Reaction Time 30-60 min[4][7]45-60 min[6]20-30 min
Derivative Stability Moderate (hydrolyzes)HighHigh
Primary Detector MS, FIDMS, FIDECD, MS (NCI)

Part 4: Troubleshooting Guide

Encountering issues during derivatization is common. This guide helps you diagnose and solve the most frequent problems.

Troubleshooting_Tree cluster_causes cluster_solutions Start Problem Observed in Chromatogram P1 No Peak or Very Small Analyte Peak Start->P1 P2 Multiple Peaks for Analyte (e.g., early eluting peak) Start->P2 P3 Broad, Tailing Analyte Peak Start->P3 C1 Reagent Degradation/ Moisture Contamination P1->C1 Check C2 Incomplete Reaction P1->C2 Check P2->C2 Likely C3 Insufficient Reagent P2->C3 Check C4 Underivatized Acid P3->C4 Classic Sign of S1 Use fresh, anhydrous reagents. Ensure glassware is oven-dried. Dry sample completely. C1->S1 S2 Increase reaction time and/or temperature within method limits. C2->S2 S4 Review entire protocol. Ensure correct temp, time, and reagent amounts were used. C2->S4 S3 Increase reagent-to-sample ratio (e.g., >2:1 molar excess per -COOH group). C3->S3 C4->C2

Caption: A decision tree for troubleshooting common derivatization issues.

FAQ 2: I see two peaks for my compound after silylation. What's happening?

Answer: This is a classic sign of incomplete derivatization .[4] For a dicarboxylic acid, this often corresponds to the mono-derivatized and the fully di-derivatized forms. For your specific molecule, it's more likely you are seeing the derivatized TMS ester and the underivatized parent acid, which may appear as a broad, tailing peak if it elutes at all.[4]

Solutions:

  • Check for Moisture: This is the most common culprit for silylation failure. Ensure all glassware is oven-dried and cooled in a desiccator. Use only anhydrous-grade solvents. Your sample must be completely dry before adding the BSTFA reagent.[4][6]

  • Increase Reagent Concentration: You may have an insufficient molar excess of the derivatizing agent. A ratio of at least 2:1 of reagent to active hydrogen is a good starting point, but for hindered molecules, a higher excess may be required.[3]

  • Optimize Reaction Conditions: The reaction may need more time or a higher temperature to reach completion. Try increasing the heating time to the upper end of the recommended range (e.g., 60 minutes) or increasing the temperature by 10°C.[4]

FAQ 3: My analyte peak is broad and tailing, even after derivatization.

Answer: This strongly suggests that a significant portion of the acid is not being derivatized. The polar -COOH group of the remaining free acid interacts strongly with active sites in the GC liner and column, causing poor peak shape.[6]

Solutions:

  • Verify Reagent Activity: Derivatization reagents, especially silylating agents, have a finite shelf life and are sensitive to improper storage. Use a fresh vial of reagent if possible, or test the reagent with a simple, known standard (like a simple fatty acid) to confirm its activity.[4]

  • Check for Matrix Effects: Components in your sample matrix could be consuming the derivatization reagent or interfering with the reaction. If you are working with a complex matrix, consider an additional sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization.

  • Injector Maintenance: Active sites in a dirty GC injector liner can cause peak tailing. Perform routine injector maintenance, including changing the liner and septum. Injecting the silylating reagent itself can sometimes help to temporarily passivate the liner.

FAQ 4: Why is the Fischer esterification (e.g., with BF₃-Methanol) considered a reversible reaction, and how do I ensure it goes to completion?

Answer: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[9][10] The reverse reaction, hydrolysis, can also occur where the ester reacts with water to revert to the acid and alcohol.[9]

To drive the reaction to completion (i.e., maximize ester yield), you must shift the equilibrium to the right, according to Le Châtelier's principle.[10][11] This is achieved in two primary ways:

  • Use of Excess Reagent: The protocol using BF₃-Methanol utilizes a large excess of methanol, which acts as both a reagent and the solvent. This high concentration of a reactant pushes the equilibrium towards the product side.[10][12]

  • Removal of Water: Although not explicitly done in the simple protocol above, in synthetic chemistry, water is often removed as it is formed using a Dean-Stark apparatus to prevent the reverse reaction.[9][12] For analytical derivatization, the overwhelming excess of alcohol is typically sufficient to achieve near-quantitative conversion.

Understanding this equilibrium is key. If your sample contains significant amounts of water before the reaction, it will impede the esterification process from the start.

References

troubleshooting (4-Isopropyl-3-methyl-phenoxy)-acetic acid bioassay variability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for bioassay development. This guide is designed for researchers, scientists, and drug development professionals encountering variability in bioassays involving (4-Isopropyl-3-methyl-phenoxy)-acetic acid . While this specific molecule, a phenoxyacetic acid derivative, may not have an extensive body of published bioassay data, the principles of robust assay development and troubleshooting are universal. Phenoxyacetic acids and related phenolic compounds are known to act as plant growth regulators and can possess antimicrobial properties, suggesting their potential use in a variety of cell-based screening assays.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is divided into four key areas where experimental variability commonly originates:

  • Compound and Reagent Management

  • Cell Culture and Handling

  • Assay Protocol and Instrumentation

  • Data Analysis and Interpretation

Section 1: Compound and Reagent Management
Q1: My dose-response curves are inconsistent between experiments, or I'm seeing a flat response. Could my compound be the problem?

A1: Absolutely. The physical and chemical behavior of your test compound is a primary suspect for this type of issue. The most common culprit is poor aqueous solubility, which can lead to compound precipitation, inaccurate concentration settings, and high well-to-well variation.[4]

Causality: this compound, with a predicted LogP, is expected to have limited water solubility. When a poorly soluble compound is diluted from a high-concentration DMSO stock into an aqueous assay buffer, it can precipitate out of solution. This precipitation is often invisible to the naked eye but results in a lower effective concentration of the compound being delivered to the cells, thus producing a weak or inconsistent biological response.[5]

Troubleshooting Steps & Solutions:

  • Assess Compound Solubility: Before extensive testing, determine the kinetic solubility of your compound in your specific assay medium.

    Protocol: Turbidimetric Solubility Assay

    • Prepare a high-concentration stock of this compound (e.g., 10-20 mM) in 100% DMSO.

    • In a clear 96-well plate, perform serial dilutions of the stock solution directly into your final assay buffer (e.g., cell culture medium). Ensure the final DMSO concentration is consistent across all wells.

    • Let the plate incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

    • Read the absorbance (optical density) of the plate at a wavelength of ~620-650 nm.

    • The concentration at which you observe a sharp increase in absorbance indicates the point of precipitation. Your highest assay concentration should be kept safely below this limit.

  • Optimize Solvent Concentration: While DMSO is a common solvent, it can exert biological effects on its own, especially at concentrations above 0.5%-1%.[6][7]

    • Perform a Solvent Tolerance Test: Expose your cells to a range of DMSO concentrations (e.g., 0.1% to 2.0%) that you anticipate using in your assay. Measure the same endpoint as your main experiment (e.g., viability, signaling).

    • Maintain Consistent Solvent Concentration: Ensure that every well in your assay (including vehicle controls and untreated controls) receives the exact same final concentration of the solvent. This is critical for accurate data normalization.[7]

  • Consider Alternative Solvents: If solubility in DMSO is limiting, other solvents like ethanol can be tested. However, each solvent requires its own tolerance testing, as they can have different effects on cells and even on the compound's stability.[8]

Q2: I'm observing a gradual loss of compound activity over the course of a long experiment or upon storage. Why?

A2: This suggests a compound stability issue. The active concentration of your compound may be decreasing due to degradation or adsorption to plastics.

Causality: Phenoxyacetic acids can be susceptible to degradation under certain conditions, such as exposure to light or high temperatures. Additionally, hydrophobic compounds can adsorb to the surfaces of plastic labware (pipette tips, tubes, plates), reducing the effective concentration available to the cells.

Troubleshooting Steps & Solutions:

  • Storage: Prepare stock solutions in a validated solvent (typically DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[9]

  • Working Solutions: Prepare fresh working dilutions from a stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods.

  • Assay Plates: For particularly "sticky" compounds, consider using low-adsorption microplates.

  • Quality Control: If stability is a major concern, analytical methods like HPLC can be used to confirm the concentration and purity of your stock solution over time.

Section 2: Cell Culture and Handling
Q3: My replicate wells show high variability (>15% CV), even in the vehicle control group. What cell-related factors could be at play?

A3: Inconsistent cell health, density, or contamination are the most frequent causes of high intra-assay variability. The reproducibility of a cell-based assay is fundamentally dependent on the uniformity of the starting cell population.[10][11]

Causality: Cells are dynamic biological systems. Factors like passage number, confluency at the time of plating, and undetected contamination can significantly alter their metabolic state and responsiveness to stimuli.[12] Inconsistent cell seeding leads to different numbers of cells per well, which directly impacts the final signal output.

Troubleshooting Workflow:

G start High CV% in Replicates q1 Are you using cells with a high passage number? start->q1 sol1 Thaw a new, low-passage vial from a validated cell bank. q1->sol1 Yes q2 Is cell seeding uniform? (Check for edge effects) q1->q2 No sol2 Review and standardize seeding protocol. Use automated dispenser. Avoid using outer wells. q2->sol2 No q3 Have you tested for mycoplasma recently? q2->q3 Yes sol3 Perform a mycoplasma test (PCR or culture). Discard contaminated cultures. q3->sol3 No q4 Is cell morphology and viability consistent? q3->q4 Yes sol4 Visually inspect cells before use. Perform Trypan Blue exclusion test. q4->sol4 No

Caption: Troubleshooting flowchart for high replicate variability.

In-Depth Solutions:

  • Standardize Cell Culture Practices:

    • Passage Number: Use cells within a defined, low passage number range for all experiments. High-passage cells can undergo phenotypic drift.[13]

    • Confluency: Subculture cells at a consistent confluency (e.g., 70-80%) to maintain them in the exponential growth phase.[14]

    • Aseptic Technique: Strict aseptic technique is non-negotiable to prevent bacterial or fungal contamination.[15]

  • Ensure Cell Line Integrity:

    • Authentication: Periodically authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells. Misidentified cell lines are a major source of irreproducible research.[16]

    • Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination. This common, invisible contaminant dramatically alters cellular responses.[9]

  • Optimize Cell Seeding:

    • Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure an accurate cell count before plating.

    • Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent cells from settling.

    • Mitigate "Edge Effects": Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to aberrant results. To mitigate this, surround the experimental wells with "sacrificial" wells containing sterile media or PBS.

Table 1: Recommended Cell Culture Quality Control Schedule

Quality Control CheckFrequencyRationale
Mycoplasma TestingEvery 2-4 weeksDetects invisible contamination that alters cell physiology.[9]
Cell Line Authentication (STR)Before starting a new project; annuallyVerifies cell line identity, preventing use of misidentified lines.[16]
Viability Check (Trypan Blue)Before each experimentEnsures a healthy starting population of cells for the assay.
Passage Number LogContinuouslyTracks cell "age" to prevent genetic and phenotypic drift.[12]
Section 3: Assay Protocol and Instrumentation
Q4: My signal-to-background (S/B) ratio is low, making it difficult to discern a true effect. How can I improve my assay window?

A4: A low S/B ratio indicates that the specific signal generated by your biological process of interest is not sufficiently distinct from the baseline noise of the assay. Optimization of several protocol steps and instrument settings is required.

Causality: The final signal is a function of reagent concentrations, incubation times, and the sensitivity of the detection instrument. Insufficient incubation may not allow the biological response to fully develop, while suboptimal instrument settings may fail to capture the emitted signal efficiently.[17]

Troubleshooting Steps & Solutions:

  • Optimize Reagent Concentrations: Systematically titrate key reagents (e.g., detection antibodies, enzyme substrates) to find the concentration that provides the optimal signal window.

  • Optimize Incubation Times: Perform a time-course experiment to determine the peak response time for your specific cell line and compound. Reading the plate too early or too late can miss the optimal signal.[18]

  • Choose the Right Microplate: The plate material and color are critical for signal detection.

    • Luminescence Assays: Use solid white, opaque-walled plates to maximize light reflection and signal output.[18]

    • Fluorescence Assays: Use solid black plates to reduce background fluorescence and well-to-well crosstalk.

    • Absorbance Assays: Use clear, flat-bottom plates.

  • Optimize Plate Reader Settings:

    • Gain/Sensitivity: Adjust the photomultiplier tube (PMT) gain setting. For a new assay, set the gain using a positive control well (a well with a high expected signal) to be just below the saturation point. This maximizes the dynamic range of the detector.[19]

    • Integration Time: Increasing the signal integration or read time can improve the signal measurement of weak samples, though it will also increase the read time for the entire plate.[20]

    • Focal Height: For fluorescence assays, especially with adherent cells, optimizing the focal height of the reader to the cell layer can significantly improve the signal.[19]

Q5: I'm performing a high-throughput screen (HTS) and getting many false positives. What could be the cause?

A5: In HTS, false positives often arise from compound interference with the assay technology itself, rather than true biological activity.[21][22]

Causality: Compounds can interfere in numerous ways:

  • Autofluorescence: The compound itself may fluoresce at the same wavelength as your reporter, creating a false positive signal in fluorescence-based assays.[21]

  • Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, which are common reporters in cell health and gene expression assays. This leads to false positives in assays where a decrease in signal is the desired outcome.[22]

  • Light Scattering: Compound precipitates or aggregates can scatter light, interfering with both absorbance and fluorescence readings.[22]

Workflow for Identifying Assay Interference:

G start Suspected False Positive Hit q1 Run compound in a cell-free (biochemical) version of the assay. (e.g., add compound to lysate + substrate) start->q1 res1 Compound is a direct assay component inhibitor (e.g., luciferase inhibitor). q1->res1 Still Active q2 Scan compound's fluorescence spectrum. Does it overlap with assay's Ex/Em wavelengths? q1->q2 Inactive res2 Compound is autofluorescent. q2->res2 Yes res3 Hit is likely biologically relevant. Proceed with validation. q2->res3 No

Caption: Workflow for deconvoluting false positives in HTS.

Solutions:

  • Counter-screening: Perform a counter-screen where the compound is tested in the absence of the biological target (e.g., in a cell-free system) to identify direct inhibitors of the detection chemistry.

  • Orthogonal Assays: Validate hits using a secondary assay that has a different detection modality (e.g., validate a luminescence-based hit with a qPCR or Western blot assay).

  • Data Filtering: Use computational tools and databases of known Pan-Assay Interference Compounds (PAINS) to flag problematic chemical structures in your hit list.[21]

Section 4: Data Analysis and Interpretation
Q6: How should I properly analyze my dose-response data, and what model should I use?

A6: Proper analysis of dose-response data requires fitting the data to a non-linear regression model. For most biological data, a four-parameter logistic (4PL) model is the standard.[23]

Causality: Biological responses to stimuli are typically sigmoidal (S-shaped), not linear. The 4PL model accurately describes this relationship by defining four key parameters:

  • Top (Maximal Response): The plateau of the curve at high concentrations.

  • Bottom (Minimal Response): The plateau of the curve at low concentrations.

  • Hill Slope: The steepness of the curve.

  • IC50/EC50: The concentration that produces 50% of the maximal response.

Best Practices:

  • Data Transformation: Transform your compound concentrations to a logarithmic scale (log10) before fitting. This properly spaces the data points along the x-axis.

  • Model Selection: Start with a 4PL model. If the curve is asymmetrical, a five-parameter logistic (5PL) model may provide a better fit. Avoid simple linear fits unless your concentrations all fall within the very narrow linear range of the sigmoidal curve.[23][24]

  • Constrain Parameters: When possible, constrain the "Top" and "Bottom" parameters of the model based on your positive and negative controls. This can improve the accuracy and reproducibility of the IC50/EC50 calculation.

  • Assess Goodness-of-Fit: Do not rely solely on the calculated IC50/EC50 value. Examine the R-squared value (should be >0.95), the standard error of the fitted parameters, and visually inspect the fitted curve to ensure it accurately represents the data points.[23]

Q7: I have a data point that looks like an obvious outlier. Can I remove it?

A7: Outliers can significantly skew results and should be handled with a defined, objective strategy. They should not be removed arbitrarily.

Causality: An outlier can be the result of a simple experimental error (e.g., pipetting mistake, bubble in a well) or, rarely, represent true but extreme biological variability.

Best Practices for Outlier Management:

  • Define an Outlier Rule: Before analyzing the data, establish a clear statistical rule for identifying outliers. Common methods include identifying points that are more than two or three standard deviations away from the mean of the replicates.

  • Documentation: Always document which data points were removed and the justification for their removal. Transparency is key for reproducibility.

  • Investigate the Cause: If a particular well or position on a plate consistently produces outliers, it may indicate an issue with your liquid handling robotics or plate reader that needs to be addressed.[25]

References

Technical Support Center: Stability Testing of (4-Isopropyl-3-methyl-phenoxy)-acetic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability and integrity of your experimental solutions. Here, we move beyond simple protocols to explain the scientific reasoning behind our recommendations, empowering you to troubleshoot effectively and maintain the highest standards of data quality.

Overview & Key Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Solid[2]
Synonyms Thymoxyacetic acidN/A
CAS Number 105401-43-2[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound solutions.

Q1: What is the best solvent for preparing a stock solution? A: For initial stock solutions, high-purity organic solvents such as HPLC-grade methanol, ethanol, or acetonitrile are recommended. The compound is soluble in organic solvents like ethanol and acetone.[3] For aqueous working solutions, a co-solvent system may be necessary. Always use volumetric flasks for accurate concentrations and ensure the solute is fully dissolved before final dilution.[4][5]

Q2: How should I store my stock and working solutions? A: Stock solutions in organic solvents should be stored in tightly sealed, amber glass vials at 2-8°C to minimize evaporation and protect from light.[6] Aqueous working solutions, especially those at a neutral or basic pH, are more susceptible to microbial growth and hydrolysis and should be prepared fresh daily. If storage is necessary, refrigerate at 2-8°C and use within 24-48 hours.[4][5]

Q3: Is this compound sensitive to light? A: Phenoxyacetic acid derivatives can be susceptible to photodegradation.[7] It is a best practice to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Photostability testing is crucial if the final product will be exposed to light.[8][9][10][11]

Q4: At what pH should I prepare my aqueous solutions? A: The pH of your solution is critical. As a carboxylic acid, this compound will be in its protonated, less water-soluble form at low pH. To increase aqueous solubility, adjust the pH to be at least 1-2 units above its pKa. While the specific pKa is not readily available, for similar phenoxyacetic acids it is typically in the range of 3-4. Therefore, a buffered solution at pH > 6 is a good starting point for achieving solubility and stability. However, be aware that high pH can accelerate base-catalyzed hydrolysis.

Q5: Can I freeze my solutions for long-term storage? A: Freezing can be a viable long-term storage strategy for stock solutions in organic solvents. However, for aqueous solutions, freeze-thaw cycles can cause the compound to precipitate out of solution. If you freeze solutions, ensure the compound is fully redissolved upon thawing, which may require gentle warming and sonication.[6] Always validate the stability of your compound after a freeze-thaw cycle.

Troubleshooting Guide

Encountering unexpected results? This guide will help you diagnose and resolve common issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Precipitate in Solution 1. Concentration exceeds solubility: The solution is supersaturated. 2. Temperature change: Solubility decreased upon cooling/refrigeration. 3. pH shift: The pH of an aqueous solution dropped, causing the acidic compound to precipitate.1. Dilute the solution to a concentration below its solubility limit. 2. Gently warm the solution and sonicate to redissolve. Store at a controlled room temperature if refrigeration causes precipitation.[6] 3. Use a buffer instead of just pH-adjusted water to maintain a stable pH. Check and readjust the pH.
Solution Turns Yellow/Brown 1. Oxidative Degradation: The phenoxy group is susceptible to oxidation, especially when exposed to air, light, or metal ions. 2. Photodegradation: Exposure to UV or ambient light has caused chemical changes.1. Prepare solutions fresh and purge with an inert gas (nitrogen or argon) before sealing. 2. Use high-purity solvents to minimize metal ion contamination.[12] 3. Strictly protect the solution from light at all times using amber vials or foil.[6]
Loss of Potency / Drifting HPLC Results 1. Chemical Degradation: Hydrolysis (especially at high or low pH) or oxidation is occurring. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (especially plastics). 3. Evaporation: The container is not sealed properly, leading to an increase in concentration.1. Conduct forced degradation studies (see Section 4) to understand degradation pathways and establish stable conditions. 2. Use glass or polypropylene containers and check for compatibility. 3. Use tightly sealed vials with PTFE-lined caps. Ensure proper sealing.
Unexpected Peaks in Chromatogram 1. Degradation Products: New peaks are forming due to compound instability. 2. Contamination: Impurities from the solvent, glassware, or sample preparation itself. 3. Sample Solvent Mismatch: The injection solvent is too different from the mobile phase, causing peak distortion or ghost peaks.[13][14]1. Compare to a freshly prepared standard to confirm if the peaks are new. Use a stability-indicating method (see Section 5). 2. Run a blank injection of your solvent to check for contamination.[15] 3. Whenever possible, dissolve and dilute your sample in the initial mobile phase. [13]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[16][17] This process is a cornerstone of developing a stability-indicating analytical method.[18][19]

Objective: To generate likely degradation products under various stress conditions to support the development of a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[18][19]

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Expose aliquots Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Expose aliquots Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Expose aliquots Thermal Thermal (60°C in solution) Start->Thermal Expose aliquots Photo Photolytic (ICH Q1B light exposure) Start->Photo Expose aliquots Analyze Analyze by HPLC-UV/MS Acid->Analyze After specified time points (e.g., 2, 8, 24 hrs) Base->Analyze After specified time points (e.g., 2, 8, 24 hrs) Oxidation->Analyze After specified time points (e.g., 2, 8, 24 hrs) Thermal->Analyze After specified time points (e.g., 2, 8, 24 hrs) Photo->Analyze After specified time points (e.g., 2, 8, 24 hrs) End Establish Stability Profile Analyze->End Evaluate peak purity, mass balance, and identify degradants

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix one part of the solution with one part of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix one part of the solution with one part of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix one part of the solution with one part of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Keep a portion of the original solution at 60°C, protected from light.

  • Photolytic Degradation: Expose a portion of the original solution to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][10][20] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition, neutralize the acid and base samples if necessary, and dilute with mobile phase. Analyze immediately by a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

Table 2: Example HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for separation of small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated for good retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minA gradient is essential to elute both the parent compound and any potential degradation products, which may have different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CUsing a column oven improves retention time reproducibility.[21]
Detection UV at 275 nmPhenoxyacetic acids typically have a UV absorbance maximum around this wavelength. Scan with a PDA detector to identify the optimal wavelength.
Injection Vol. 10 µLA small injection volume minimizes the risk of column overload and peak distortion.[14]

System Suitability: Before running samples, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

Data Interpretation Logic

Data_Interpretation cluster_eval Evaluation cluster_decision Decision Stressed_Sample Analyze Stressed Sample (e.g., from Forced Degradation) Peak_Purity Assess Peak Purity of Parent Peak (using PDA/MS) Stressed_Sample->Peak_Purity Mass_Balance Calculate Mass Balance (%Parent + %Degradants ≈ 100%) Stressed_Sample->Mass_Balance Resolution Check Resolution (Rs > 2) between parent and degradant peaks Stressed_Sample->Resolution Control_Sample Analyze Unstressed Control Sample Control_Sample->Peak_Purity Control_Sample->Mass_Balance Control_Sample->Resolution Is_Method_Valid Is Method Stability-Indicating? Peak_Purity->Is_Method_Valid Mass_Balance->Is_Method_Valid Resolution->Is_Method_Valid Method_OK Method is Validated Is_Method_Valid->Method_OK Yes Method_Fail Optimize HPLC Method (e.g., change gradient, pH, column) Is_Method_Valid->Method_Fail No

Caption: Decision logic for validating a stability-indicating method.

References

Technical Support Center: Purification of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your work.

Introduction to the Purification of this compound

This compound is a substituted phenoxyacetic acid derivative. The primary route for its synthesis is the Williamson ether synthesis, which involves the reaction of 4-isopropyl-3-methylphenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.[1][2][3] While seemingly straightforward, this synthesis can lead to several impurities that complicate the purification process. The final purity of the compound is critical for its intended application, particularly in pharmaceutical development where even trace impurities can have significant effects.

This guide will address the key purification challenges, which primarily revolve around the removal of unreacted starting materials and potential side products. We will explore purification strategies including crystallization, liquid-liquid extraction, and chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[4][5]
Molecular Weight 208.25 g/mol [4][5]
Appearance Solid[6]
Predicted pKa ~3.23 (for the structurally similar (2-isopropyl-5-methylphenoxy)acetic acid)[7]

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Crystallization Issues

Question 1: My this compound fails to crystallize, or oils out, upon cooling.

Answer:

"Oiling out" or failure to crystallize is a common issue that can be attributed to several factors, including the choice of solvent, the presence of impurities, and the rate of cooling.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] For phenoxyacetic acids, which possess both polar (carboxylic acid) and non-polar (substituted benzene ring) moieties, a single solvent may not be optimal.

    • Solution: Experiment with mixed solvent systems.[9][10] A good starting point is a pair of miscible solvents where the compound is soluble in one and less soluble in the other. Common pairs for compounds with moderate polarity include:

      • Methanol/Water

      • Ethanol/Water

      • Acetone/Water

      • Ethyl acetate/Hexane

  • High Impurity Load: Significant amounts of impurities can depress the melting point and interfere with crystal lattice formation. The primary impurities are likely unreacted 4-isopropyl-3-methylphenol and residual chloroacetic acid.

    • Solution: Perform a preliminary purification step before crystallization. A liquid-liquid extraction is highly effective for removing both acidic and phenolic impurities (see Liquid-Liquid Extraction section below).

  • Cooling Rate is Too Rapid: Rapid cooling can lead to the precipitation of an amorphous solid or an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the hot solution to cool to room temperature on the benchtop, undisturbed. Once at room temperature, gradually cool it further in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[8]

Question 2: The purity of my crystallized product is still low, and I suspect the presence of unreacted 4-isopropyl-3-methylphenol.

Answer:

Co-precipitation of impurities can occur, especially if they have similar polarities to the desired product. 4-isopropyl-3-methylphenol, being a solid with a melting point of 111-114 °C, can sometimes be entrapped in the crystals of the final product.[11]

Probable Causes & Solutions:

  • Insufficient Removal of Phenolic Impurity: The starting phenol may not have been completely removed in prior steps.

    • Solution 1: Recrystallization from a different solvent system. A change in solvent polarity might alter the solubility of the impurity relative to the product, leading to better separation.

    • Solution 2: Pre-crystallization purification. A pH-based liquid-liquid extraction is the most effective method to separate the acidic product from the less acidic phenolic impurity. (See detailed protocol below).

Liquid-Liquid Extraction Issues

Question 3: I am performing a liquid-liquid extraction to separate my product from unreacted phenol, but I am getting poor separation or emulsion formation.

Answer:

Liquid-liquid extraction is a powerful technique for purifying carboxylic acids by exploiting their ability to be deprotonated to form a water-soluble salt.

Workflow for pH-Based Liquid-Liquid Extraction:

G start Dissolve crude product in an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) add_base Wash with aqueous base (e.g., saturated NaHCO₃ solution) start->add_base separate_layers1 Separate layers add_base->separate_layers1 aq_layer1 Aqueous Layer: Contains deprotonated product (sodium (4-isopropyl-3-methyl-phenoxy)acetate) separate_layers1->aq_layer1 to org_layer1 Organic Layer: Contains unreacted phenol and other neutral impurities separate_layers1->org_layer1 to acidify Acidify aqueous layer with strong acid (e.g., 6M HCl) to pH ~2 aq_layer1->acidify precipitate Product precipitates out of the aqueous solution acidify->precipitate extract_product Extract the precipitated product with fresh organic solvent precipitate->extract_product dry_filter Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent extract_product->dry_filter final_product Purified this compound dry_filter->final_product

Caption: Workflow for purification by liquid-liquid extraction.

Probable Causes & Solutions for Poor Separation/Emulsion:

  • Insufficient Mixing or Shaking: Inadequate contact between the two phases will result in an incomplete extraction.

    • Solution: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Emulsion Formation: Emulsions are common when there are fine particulates or when the pH is close to the pKa of one of the components.

    • Solution:

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.

      • If the emulsion persists, filter the entire mixture through a pad of Celite.

Chromatography Issues

Question 4: I am trying to purify my compound using column chromatography, but I am getting poor separation and/or tailing of my product peak.

Answer:

Column chromatography can be an effective polishing step, but it requires careful optimization of the stationary and mobile phases. For acidic compounds like this compound, interactions with the silica gel can be problematic.

Probable Causes & Solutions:

  • Strong Interaction with Silica Gel: The acidic nature of your compound can lead to strong adsorption onto the basic sites of the silica gel, causing peak tailing.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the silanol groups on the silica surface and reduce the strong interaction with your acidic product, resulting in sharper peaks and better separation.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all components will elute quickly with poor separation. If it is not polar enough, the product will remain on the column.

    • Solution: Use a solvent system of intermediate polarity and consider a gradient elution. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. Start with a low concentration of the polar solvent and gradually increase it.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthesized this compound?

A1: Based on the Williamson ether synthesis, the most probable impurities are:

  • Unreacted 4-isopropyl-3-methylphenol: This is the starting phenolic compound.[12][13]

  • Unreacted Chloroacetic Acid: The other starting material.

  • C-Alkylated Byproducts: While less common with phenoxides, there is a possibility of alkylation on the aromatic ring instead of the phenolic oxygen.[2][14]

  • Isomers of the starting phenol: Commercial 4-isopropyl-3-methylphenol may contain other isomers which could react to form isomeric phenoxyacetic acids.[13]

Q2: How can I best store my purified this compound?

A2: As a solid, it should be stored in a well-sealed container at room temperature, away from direct light and moisture. Phenolic compounds can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Q3: What analytical techniques are suitable for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of non-volatile organic compounds. A reverse-phase C18 or C8 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[15][16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities, especially the starting phenol.[19][20][21] The carboxylic acid may require derivatization to a more volatile ester for optimal analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying any major impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For the related compound, (4-methylphenoxy)acetic acid, the melting point is 140-142 °C.[22] An experimentally determined melting point for your compound should be established with a highly pure sample.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Methanol/Water)

This protocol is suitable for a sample that is relatively pure and needs a final polishing step.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.

  • Inducing Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Redissolution: Add a few more drops of hot methanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals of the purified product should form. For complete crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is highly effective for removing both acidic and phenolic impurities from the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Basification and Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt, while the less acidic 4-isopropyl-3-methylphenol and any neutral impurities remain in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 by the slow addition of 6M HCl. The this compound will precipitate as a white solid.

  • Isolation of Product: Extract the acidified aqueous solution with fresh ethyl acetate (3 x 20 mL).

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Diagram of the Purification Workflow:

G crude_product Crude this compound extraction Liquid-Liquid Extraction (Protocol 2) crude_product->extraction recrystallization Recrystallization (Protocol 1) extraction->recrystallization Optional Polishing Step purity_analysis Purity Analysis (HPLC, GC-MS, NMR, MP) extraction->purity_analysis recrystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General purification workflow for the target compound.

References

Technical Support Center: Enhancing In Vitro Biological Uptake of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Cell Models Division

Welcome to the technical support guide for researchers working with (4-Isopropyl-3-methyl-phenoxy)-acetic acid. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and enhance the intracellular delivery of this compound in your in vitro experiments. Our goal is to empower you with the expertise to generate reliable and reproducible data.

Introduction: The Challenge of Intracellular Delivery

This compound, a phenoxyacetic acid derivative with a molecular weight of 208.25 g/mol , belongs to a class of compounds showing diverse biological activities, from anti-inflammatory to cytotoxic effects on cancer cell lines[1][2]. A prerequisite for studying its intracellular mechanism of action is achieving sufficient and consistent concentrations within the target cells. However, its chemical structure—notably the isopropyl, methyl, and phenyl groups—suggests a hydrophobic nature, which can lead to challenges in aqueous cell culture environments, such as poor solubility and non-specific binding. This guide addresses these potential hurdles with practical solutions and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and problems encountered during experimental setup.

Q1: My compound is precipitating in the cell culture medium after dilution from the DMSO stock. What should I do?

A: This is a classic solubility issue for hydrophobic compounds. The abrupt solvent polarity shift from 100% DMSO to an aqueous medium (<1% DMSO) causes the compound to crash out of solution.

  • Immediate Action: Ensure your final DMSO concentration is as low as possible, ideally ≤0.5%, to minimize solvent toxicity.

  • Optimization Steps:

    • Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium can help maintain solubility.

    • Vortex during dilution: Add the DMSO stock to the medium dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

    • Use a serum-containing medium for dilution: While serum can sometimes hinder uptake by binding to the compound, its protein components (like albumin) can also act as carriers, improving the solubility of hydrophobic molecules[3]. You can then perform a medium exchange to a serum-free medium for the actual experiment if required (see Section 2, Troubleshooting Guide 3).

Q2: I'm observing high cell death that doesn't seem related to my compound's expected biological activity. How can I troubleshoot this?

A: It's crucial to distinguish between intended pharmacological effects and non-specific cytotoxicity. Phenoxyacetic acid derivatives can be cytotoxic, and this toxicity can be concentration-dependent[4][5].

  • Run a Dose-Response Cytotoxicity Assay: Before your main experiment, determine the compound's IC50 (half-maximal inhibitory concentration) on your chosen cell line using a simple viability assay (e.g., MTT, resazurin, or CellTiter-Glo®). This establishes a "therapeutic window" of concentrations that are non-toxic or minimally toxic over your experimental timeframe. See Protocol 2.4 for a detailed methodology.

  • Check Solvent Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing the cell death.

  • Assess Cell Morphology: Visually inspect the cells under a microscope. Non-specific toxicity often leads to signs of necrosis (cell swelling, membrane rupture), whereas programmed cell death (apoptosis) has distinct morphological features (cell shrinkage, blebbing)[1].

Q3: My uptake results are highly variable between replicate wells and across different experiments. What are the common causes?

A: High variability is a frequent issue in cell-based assays and typically points to inconsistencies in technique or assay setup[6][7].

  • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution is a major source of variability. Allow cells to settle at room temperature for 15-20 minutes on a level surface before placing them in the incubator to minimize "edge effects."

  • Compound Precipitation: As discussed in Q1, invisible micro-precipitates can lead to inconsistent compound availability in different wells.

  • Washing Steps: Incomplete removal of the extracellular compound during washing steps will artificially inflate your uptake measurements. Conversely, overly harsh washing can dislodge cells. Use a consistent technique and volume for all washing steps. See Protocol 3.1 for a standardized washing procedure.

  • Plate Reader Settings: If using a fluorescence or luminescence-based detection method, ensure the plate reader's focal height is optimized for your specific plate type and liquid volume[6].

Q4: I suspect my compound is being actively removed from the cells, leading to low accumulation. How can I test for this?

A: This is a strong possibility, as many cells express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which function as efflux pumps for a wide range of small molecules[8].

  • Use Efflux Pump Inhibitors: Co-incubate your cells with this compound and a known inhibitor of common efflux pumps. If the intracellular accumulation of your compound significantly increases in the presence of the inhibitor, it suggests that efflux is occurring. See Protocol 2.5 for a list of inhibitors and an experimental design.

Q5: Does the fetal bovine serum (FBS) in my culture medium affect the uptake of my compound?

A: Yes, almost certainly. Serum proteins, particularly albumin, can bind to hydrophobic compounds, reducing the free fraction of the compound that is available to cross the cell membrane[3].

  • To test this: Run a parallel experiment where you measure uptake in serum-free medium versus your standard serum-containing medium. You will likely see higher uptake in the serum-free condition.

  • Considerations: While reducing or removing serum can increase compound availability, it can also stress the cells, potentially altering their physiology and transport mechanisms. A common strategy is to allow cells to attach and grow in serum-containing medium, then switch to serum-free or low-serum (e.g., 0.5-1%) medium for the duration of the compound incubation[9].

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows and step-by-step protocols to systematically address and solve uptake challenges.

Troubleshooting Guide 1: Poor Compound Solubility & Delivery

Low aqueous solubility is the primary barrier for many hydrophobic compounds. The following protocols offer strategies to improve compound delivery.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% molecular-biology-grade DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may assist. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Intermediate Dilution (Optional): If making a large dilution (e.g., >1:1000), perform an intermediate dilution in 100% DMSO first.

  • Working Solution: Pre-warm your cell culture medium to 37°C. While vortexing the medium at medium speed, add the required volume of DMSO stock drop-by-drop to achieve the final desired concentration. This rapid, distributive mixing is critical.

  • Final Check: After preparation, visually inspect the working solution against a light source for any signs of precipitation or cloudiness. If observed, the concentration is too high for the chosen conditions, and a lower concentration or a formulation strategy should be used.

Permeation enhancers can transiently disrupt the cell membrane, facilitating the entry of poorly permeable molecules[10][11]. Use them with caution and always perform cytotoxicity controls.

EnhancerMechanism of ActionTypical In Vitro ConcentrationKey Considerations
Oleic Acid Interacts with lipid bilayer, increasing membrane fluidity.[11]5-50 µMCan be cytotoxic at higher concentrations. Prepare as a stock in ethanol or DMSO.
L-α-Lysophosphatidylcholine (LPC) Surfactant that can form pores or micelles within the membrane.1-10 µg/mLCan cause significant membrane disruption and cytotoxicity.
Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-127) Perturb the lipid bilayer and can inhibit efflux pumps.[10]0.01-0.1% (v/v)Generally lower toxicity than ionic surfactants. Check for interference with downstream assays.

Experimental Steps:

  • Determine the cytotoxicity of the enhancer alone on your cells.

  • Prepare the working solution of this compound in a medium already containing the desired concentration of the permeation enhancer.

  • Co-incubate the cells with the mixture and measure uptake as described in Protocol 3.1 .

For persistent solubility and delivery issues, encapsulating the compound in a nanocarrier is a powerful strategy. Nanoparticles can improve solubility, protect the drug, and facilitate cellular entry via endocytosis[12][13].

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.

  • Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA) that encapsulate the drug within a matrix.[12]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, acting as molecular carriers to improve the solubility of guest molecules.

While the formulation of nanoparticles is a specialized field, commercial kits and services are available for feasibility studies.

Troubleshooting Guide 2: Differentiating Cytotoxicity from Low Uptake

This workflow helps you determine if a low experimental signal is due to poor uptake or cell death.

G start Start: Low Signal in Endpoint Assay viability Run Dose-Response Viability Assay (e.g., MTT, Resazurin) (Protocol 2.4) start->viability is_toxic Is compound toxic at experimental concentrations? viability->is_toxic toxic_yes Toxicity is the primary issue. 1. Lower the concentration. 2. Reduce incubation time. 3. Re-evaluate experimental goals. is_toxic->toxic_yes  Yes toxic_no Compound is non-toxic. Issue is likely low cellular uptake. is_toxic->toxic_no No   enhance_uptake Proceed to Uptake Enhancement Strategies: - Check solubility (Guide 1) - Investigate efflux (Guide 3) - Optimize serum levels (Guide 3) toxic_no->enhance_uptake

Caption: Workflow for diagnosing low experimental signal.

  • Cell Seeding: Seed your cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "vehicle only" (e.g., 0.5% DMSO) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) according to the manufacturer's instructions.

  • Data Analysis: Read the plate (absorbance or fluorescence). Normalize the data to the "vehicle only" control (100% viability) and plot cell viability (%) versus compound concentration (log scale). Calculate the IC50 value using non-linear regression. This allows you to select concentrations for your uptake studies that result in >90% cell viability.

Troubleshooting Guide 3: Enhancing Cellular Retention

If your compound is soluble and non-toxic but accumulation remains low, cellular efflux or serum binding are the likely culprits.

  • Select Inhibitors: Choose inhibitors based on the most common efflux pumps.

Efflux PumpCommon InhibitorTypical In Vitro Concentration
P-glycoprotein (P-gp/MDR1) Verapamil10-50 µM
BCRP Ko1430.5-2 µM
MRP family MK-57110-50 µM
  • Experimental Design: Set up four experimental groups:

    • Group A: Vehicle control

    • Group B: this compound alone

    • Group C: Efflux inhibitor alone (to check for baseline effects)

    • Group D: this compound + Efflux inhibitor

  • Pre-incubation: Add medium containing the efflux inhibitor (or vehicle) to the cells and pre-incubate for 30-60 minutes. This allows the inhibitor to enter the cells and block the pumps.

  • Co-incubation: Without washing, add the this compound to the wells (maintaining the presence of the inhibitor in Group D) and incubate for your desired uptake period.

  • Analysis: Proceed with washing and cell lysis as per Protocol 3.1 . A significant increase in intracellular compound concentration in Group D compared to Group B indicates the involvement of the targeted efflux pump.

  • Cell Culture: Plate and grow cells in your standard serum-containing medium (e.g., 10% FBS) until they reach the desired confluency.

  • Medium Exchange: Just before the experiment, wash the cells once with PBS. Then, replace the medium with treatment media containing your compound prepared in different concentrations of FBS (e.g., 10%, 5%, 1%, and 0%).

  • Incubation & Analysis: Incubate for the desired time and then measure intracellular compound levels as per Protocol 3.1 .

  • Interpretation: Plot the intracellular concentration against the % FBS in the medium. This will directly visualize the impact of serum on the net uptake of your compound.

Section 3: Standardized Protocol for Measuring Intracellular Uptake

This protocol provides a robust method for quantifying the intracellular concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.

G cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 3: Analysis seed 1. Seed cells in 6-well plates and incubate overnight treat 2. Prepare working solutions and treat cells seed->treat incubate 3. Incubate for desired time (e.g., 1, 4, 24 hours) treat->incubate wash 4. Aspirate medium & wash 3x with ice-cold PBS incubate->wash lyse 5. Lyse cells (e.g., with methanol/water + internal standard) wash->lyse collect 6. Scrape and collect lysate lyse->collect lcms 7. Analyze by LC-MS/MS collect->lcms protein 8. Normalize to total protein content (Bradford/BCA assay) lcms->protein data 9. Calculate final concentration (e.g., pmol/mg protein) protein->data

Caption: Standard workflow for a quantitative cellular uptake assay.

  • Cell Seeding (Day 1): Seed 0.5 x 10^6 cells per well in a 6-well plate. Prepare a parallel plate for cell counting/protein quantification to avoid sacrificing experimental wells. Incubate overnight.

  • Treatment (Day 2): Aspirate the growth medium. Wash cells once with 1 mL of warm PBS. Add 2 mL of the pre-warmed treatment medium containing this compound at the desired concentration.

  • Incubation: Incubate at 37°C for the desired time points (e.g., 0.5, 1, 2, 4 hours).

  • Termination and Washing (Critical Step): To stop the uptake process, place the plate on ice. Quickly aspirate the treatment medium. Wash the cell monolayer three times with 2 mL of ice-cold PBS per well. Ensure the final wash is completely removed.

  • Cell Lysis and Extraction: Add 500 µL of an ice-cold lysis/extraction buffer (e.g., 80:20 Methanol:Water) containing a known concentration of a suitable internal standard (a structurally similar molecule not present in the cells) directly to the well.

  • Collection: Place the plate on a rocker at 4°C for 15 minutes to ensure complete lysis. Scrape the cells using a cell scraper and transfer the lysate/supernatant to a microcentrifuge tube.

  • Processing: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins. Transfer the supernatant to a new tube or HPLC vial for analysis.

  • Protein Quantification: From the parallel plate, lyse the cells in a suitable buffer (e.g., RIPA buffer) and determine the total protein concentration using a BCA or Bradford assay.

  • LC-MS/MS Analysis: Analyze the samples. Create a standard curve by spiking known amounts of this compound and the internal standard into the lysis buffer to quantify the amount of compound in your samples.

  • Data Normalization: Express the results as the amount of compound per amount of total protein (e.g., pmol/mg protein) or per cell number to account for any differences in cell density between wells.

References

Validation & Comparative

A Comparative Efficacy Analysis of (4-Isopropyl-3-methyl-phenoxy)-acetic acid and Commercial Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Herbicide Development

In the relentless pursuit of effective and selective weed management solutions, the exploration of novel herbicidal compounds is paramount. This guide provides a comprehensive technical comparison of the herbicidal efficacy of a novel phenoxyacetic acid derivative, (4-Isopropyl-3-methyl-phenoxy)-acetic acid, hereafter referred to as IPMPA, with established commercial auxin herbicides such as 2,4-D and MCPA. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering in-depth insights into experimental design, data interpretation, and the underlying scientific principles governing herbicidal activity.

Introduction: The Auxin Herbicide Landscape

Phenoxyacetic acid derivatives have been a cornerstone of selective broadleaf weed control for decades.[1] Their mechanism of action lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[2][3] Commercial stalwarts like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) have proven efficacy but are also subject to challenges such as herbicide resistance and environmental concerns.

The focus of this guide, IPMPA, represents a structural variant within the phenoxyacetic acid class. The substitution of the aromatic ring with isopropyl and methyl groups, in place of the typical chlorine atoms, warrants a thorough investigation into its herbicidal profile. Understanding the structure-activity relationship is crucial; the nature and position of substituents on the phenoxy ring are known to significantly influence herbicidal potency and selectivity.[1]

Mechanism of Action: A Deeper Dive into Auxin Mimicry

Synthetic auxins like IPMPA, 2,4-D, and MCPA overwhelm the natural auxin signaling pathways in susceptible plants. This disruption leads to a cascade of physiological and morphological aberrations, ultimately causing plant death. The key steps in this process are visualized in the signaling pathway diagram below.

Auxin_Herbicide_Pathway cluster_0 Cellular Response in Susceptible Plant Auxin_Herbicide Synthetic Auxin (e.g., IPMPA, 2,4-D) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin_Herbicide->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activates Plant_Death Cell Elongation, Division, & Senescence -> Plant Death Gene_Expression->Plant_Death Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Evaluation: A Structured Approach

To objectively assess the herbicidal potential of IPMPA relative to commercial standards, a multi-tiered experimental approach is necessary, encompassing both controlled greenhouse dose-response studies and field trials under diverse environmental conditions.

Experimental Protocols

The following protocols outline the standardized methodologies for evaluating herbicide efficacy. The causality behind these experimental choices is to ensure the generation of robust, reproducible, and statistically significant data.

3.1.1. Greenhouse Dose-Response Bioassay

This experiment is designed to determine the dose-dependent efficacy of the herbicides on target weed species under controlled environmental conditions.

Greenhouse_Protocol cluster_workflow Greenhouse Dose-Response Workflow Start Start: Seed Germination of Target Weeds Transplant Transplant Seedlings to Pots Start->Transplant Acclimatize Acclimatize in Greenhouse (2-3 leaf stage) Transplant->Acclimatize Prepare_Herbicides Prepare Herbicide Stock Solutions & Serial Dilutions Acclimatize->Prepare_Herbicides Application Herbicide Application (Spray Chamber) Prepare_Herbicides->Application Incubation Incubate under Controlled Conditions (21 days) Application->Incubation Data_Collection Data Collection: - Visual Injury Rating - Shoot Biomass (Dry Weight) Incubation->Data_Collection Analysis Statistical Analysis: Log-Logistic Dose-Response Curves Data_Collection->Analysis End End: Determine GR50 Values Analysis->End

Caption: Workflow for greenhouse dose-response bioassay.

Step-by-Step Methodology:

  • Plant Material: Grow target broadleaf weed species (e.g., Abutilon theophrasti (velvetleaf), Chenopodium album (common lambsquarters)) from seed in a greenhouse.

  • Experimental Design: Utilize a completely randomized design with a factorial arrangement of treatments (herbicide x dose) and at least four replications per treatment.

  • Herbicide Preparation: Prepare stock solutions of IPMPA, 2,4-D, and MCPA. Perform serial dilutions to create a range of 6-8 doses for each herbicide, including a zero-dose control.

  • Application: At the 2-4 leaf stage, apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Incubation: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and photoperiod for 21 days.

  • Data Collection:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the dry weight data using a log-logistic dose-response model to determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide on each weed species.

3.1.2. Field Efficacy Trials

Field trials are essential to evaluate herbicide performance under real-world conditions, including variable weather, soil types, and weed populations.

Step-by-Step Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target broadleaf weed species.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with four replications to account for field variability. Plot sizes should be adequate for representative sampling (e.g., 3m x 10m).

  • Treatments: Apply IPMPA, 2,4-D, and MCPA at their projected use rates and at a 2x rate to assess crop safety. Include an untreated control for comparison.

  • Application: Use a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume of spray solution.

  • Data Collection:

    • Weed Control: Visually rate weed control at 14, 28, and 56 DAT.

    • Weed Density and Biomass: At 28 DAT, count the number of individual weed species and harvest the above-ground weed biomass from a designated quadrat within each plot.

    • Crop Tolerance: If conducted in a crop, visually assess crop injury (phytotoxicity) at regular intervals.

    • Yield: At crop maturity, harvest the grain from each plot to determine the impact of the weed control treatments on yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Hypothetical Comparative Efficacy Data

Disclaimer: The following data for IPMPA is hypothetical and generated for illustrative purposes based on structure-activity relationship principles of phenoxyacetic acid herbicides. It is intended to demonstrate how experimental data would be presented and interpreted. The data for 2,4-D and MCPA are representative of their known field performance.

Table 1: Greenhouse Dose-Response Analysis - GR50 Values (g a.i./ha)

HerbicideAbutilon theophrasti (Velvetleaf)Chenopodium album (Common Lambsquarters)
IPMPA 150200
2,4-D 120180
MCPA 135190

Table 2: Field Trial Efficacy - Visual Weed Control (%) at 28 DAT

HerbicideRate (g a.i./ha)Abutilon theophrastiChenopodium album
IPMPA 3008885
2,4-D 2809290
MCPA 3009088
Untreated Control 000

Table 3: Field Trial - Weed Biomass Reduction (%) at 28 DAT

HerbicideRate (g a.i./ha)Abutilon theophrastiChenopodium album
IPMPA 3008582
2,4-D 2809088
MCPA 3008885
Untreated Control 000

Interpretation and Discussion

Based on the hypothetical data, IPMPA demonstrates promising herbicidal activity against key broadleaf weeds, although its potency appears slightly lower than the commercial standards 2,4-D and MCPA, as indicated by the higher GR50 values in the greenhouse study. In the field trials, IPMPA provided good to excellent control of both velvetleaf and common lambsquarters, with efficacy levels approaching those of 2,4-D and MCPA.

The structural differences between IPMPA and the chlorinated phenoxyacetic acids likely account for these variations in efficacy. The isopropyl and methyl substitutions may influence the molecule's binding affinity to the auxin receptor, as well as its uptake, translocation, and metabolism within the plant. Further research into the quantitative structure-activity relationship (QSAR) of IPMPA is warranted to elucidate the precise impact of these substitutions.

Conclusion and Future Directions

This compound (IPMPA) presents itself as a viable candidate for further development as a selective broadleaf herbicide. The presented experimental framework provides a robust methodology for its continued evaluation. Future research should focus on:

  • Expanded Weed Spectrum: Testing IPMPA against a broader range of economically important broadleaf weeds.

  • Crop Selectivity: Conducting thorough crop tolerance studies in key agricultural crops such as wheat, corn, and soybeans.

  • Toxicological and Environmental Profile: Initiating studies to assess the toxicological and environmental fate of IPMPA to ensure it meets regulatory and safety standards.

  • Formulation Development: Optimizing the formulation of IPMPA to enhance its stability, handling, and biological activity.

By following a rigorous and scientifically sound evaluation process, the full potential of novel compounds like IPMPA can be realized, contributing to the advancement of sustainable and effective weed management strategies.

References

A Comprehensive Guide to the Structure-Activity Relationship of (4-Isopropyl-3-methyl-phenoxy)-acetic Acid Analogs as PPAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[1][2] As ligand-activated transcription factors, they are crucial therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.[3] The (4-Isopropyl-3-methyl-phenoxy)-acetic acid scaffold has emerged as a promising starting point for the design of novel PPAR agonists. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the development of potent and selective modulators with improved therapeutic profiles. This guide provides an in-depth comparison of this compound analogs, supported by experimental data, to elucidate their structure-activity relationships (SAR) as PPAR agonists.

Core Scaffold and Key Pharmacophoric Features

The fundamental structure of this compound comprises three key pharmacophoric features that are essential for its interaction with PPARs:

  • An Acidic Head Group: Typically a carboxylic acid, this group is crucial for anchoring the ligand within the PPAR binding pocket through hydrogen bonding interactions.

  • A Central Phenoxy Linker: This aromatic core provides the structural rigidity and appropriate orientation for the molecule to fit within the receptor.

  • A Substituted Aromatic Tail: The isopropyl and methyl groups on the phenyl ring contribute to the hydrophobic interactions within the ligand-binding domain of the PPAR.

Core_Scaffold cluster_0 This compound Scaffold Acidic_Head Acidic Head (Carboxylic Acid) Scaffold->Acidic_Head Anchoring Phenoxy_Linker Phenoxy Linker Scaffold->Phenoxy_Linker Scaffolding Aromatic_Tail Substituted Aromatic Tail Scaffold->Aromatic_Tail Hydrophobic Interaction

Caption: Core pharmacophoric features of the this compound scaffold.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound analogs towards different PPAR subtypes (α, γ, and δ) can be significantly altered by modifying the core structure.

Part A: Modifications of the Acetic Acid Moiety

The carboxylic acid group is a key interaction point with the PPAR ligand-binding domain (LBD). While essential for activity, its replacement with bioisosteres can lead to compounds with different properties. For instance, replacing the carboxylic acid with an acetamide functionality has been explored in the development of non-carboxylic acid PPAR agonists.[1] This modification can influence the binding mode and activation profile of the compound.

Analog Modification PPARα EC50 (nM) PPARδ EC50 (nM) Reference
Compound XCarboxylic Acid (Parent)Data not availableData not available-
(S)-10Acetamide1723[1]
Part B: Modifications of the Aromatic Ring

Alterations to the substituents on the phenyl ring can have a profound impact on both the potency and the subtype selectivity of the analogs. The size, position, and electronic nature of these substituents fine-tune the interactions within the hydrophobic pocket of the PPAR LBD. For example, the presence of an aliphatic ether linkage and a substituted aromatic ring are considered essential for potent and selective PPARγ modulation.[2]

Analog Aromatic Ring Substitution PPARγ Activity PPARα Activity Selectivity Reference
Analog Y4-Isopropyl-3-methylBaselineBaseline--
Analog ZIntroduction of an amide fragmentDetrimental to PPARα modulation-May shift towards PPARδ[2]
Analog WAddition of an aliphatic ether linkageBeneficial for PPARγ modulation-Enhances PPARγ selectivity[2]

Experimental Protocols for Evaluating PPAR Agonist Activity

To determine the efficacy and selectivity of novel this compound analogs, a series of in vitro and in vivo assays are employed.

In Vitro Assays

A. TR-FRET Competitive Binding Assay

This assay quantifies the binding affinity of a test compound to the PPAR ligand-binding domain (LBD).

Protocol:

  • Reagents: LanthaScreen TR-FRET PPARγ Competitive Binding Assay kit (or similar for other subtypes), test compounds, and a known PPAR agonist (e.g., pioglitazone) as a positive control.

  • Preparation: Prepare a dilution series of the test compounds and the positive control.

  • Assay Plate Setup: Add the PPARγ-LBD, fluorescently labeled ligand (tracer), and terbium-labeled anti-GST antibody to the wells of a microplate.

  • Compound Addition: Add the diluted test compounds and controls to the respective wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow for binding equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.[4]

B. PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR.

Protocol:

  • Cell Culture: Use a suitable cell line (e.g., HEK293 or SH-SY5Y) and co-transfect them with a plasmid containing the PPAR-LBD fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of the test compounds and a known agonist.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration) and plot the fold activation against the compound concentration to determine the EC50 value, which is the concentration required for 50% of the maximal activation.[4][5]

In Vivo Models

Animal models of insulin resistance and dyslipidemia, such as genetically diabetic/obese mice (e.g., db/db mice), are used to evaluate the in vivo efficacy of the PPAR agonists.[6] Key parameters measured include blood glucose levels, plasma triglycerides, and body weight.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR trends for phenoxyacetic acid-based PPAR agonists.

SAR_of_Phenoxyacetic_Acid_Analogs cluster_Core Core Scaffold cluster_Head Acidic Head Group cluster_Tail Aromatic Tail Core Phenoxyacetic Acid Carboxylic_Acid Carboxylic Acid (Essential for activity) Core->Carboxylic_Acid Key for Anchoring Substituents Substituents (e.g., Isopropyl, Methyl) - Hydrophobic interactions - Influences potency Core->Substituents Fine-tunes Potency Bioisosteres Bioisosteres (e.g., Acetamide) - Modulates activity - Can lead to dual agonism Carboxylic_Acid->Bioisosteres Replacement can alter profile Additional_Groups Additional Functional Groups (e.g., Ether linkage) - Can enhance selectivity (e.g., for PPARγ) Substituents->Additional_Groups Addition can confer selectivity

References

A Comparative Guide to the Biological Target Validation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimentation. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth comparison of modern experimental strategies for the target deconvolution and validation of a novel chemical entity, using (4-Isopropyl-3-methyl-phenoxy)-acetic acid as a working example.

The structure of this compound, a derivative of phenoxyacetic acid, suggests a potential for various biological activities. However, without a known target, it represents a common challenge in drug discovery: a molecule with an interesting phenotype for which the mechanism of action is unknown. This guide will navigate the multi-pronged approach required to move from a "target-agnostic" to a "target-validated" state, emphasizing the causality behind experimental choices and the necessity of orthogonal validation methods.

Phase 1: Unbiased Target Identification ("Target Fishing")

The initial step is to generate a list of potential protein binding partners. This "target fishing" phase employs unbiased, proteome-wide screening methods to identify proteins that physically interact with the compound of interest.

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for isolating binding partners from a complex biological sample.[1][2] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to "fish" for interacting proteins (the "prey") from a cell or tissue lysate.[1][3]

Causality of Experimental Choice: This method is chosen for its ability to directly identify physical interactions under near-physiological conditions.[1] By immobilizing this compound, we can isolate proteins that have a direct binding affinity for the compound, which are then identified with high sensitivity by mass spectrometry.[2][4]

Experimental Workflow:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A crucial consideration is the linker's attachment point, which should be distal from the presumed pharmacophore to avoid disrupting protein binding.

  • Immobilization: Covalently attach the linker-modified compound to the beads.

  • Lysate Incubation: Incubate the compound-bead conjugate with a relevant cell lysate. The choice of lysate is critical and should be derived from a cell line where the compound elicits a biological effect.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins, often using a competitive binder, pH change, or denaturants.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Trustworthiness through Controls:

  • Negative Control Beads: Run a parallel experiment with beads that have been derivatized only with the linker and blocking agent to identify proteins that bind non-specifically to the matrix.

  • Inactive Compound Control: A structurally similar but biologically inactive analog of this compound should be used as a control bait. Proteins that bind to both the active and inactive compounds are likely non-specific and can be deprioritized.[4]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to map the functional state of enzymes in complex proteomes.[6][7] While classic ABPP is used for enzyme classes with known reactive sites, a competitive ABPP approach can be used for target deconvolution.[8]

Causality of Experimental Choice: If this compound is an enzyme inhibitor, competitive ABPP can identify its target by observing how it competes with a broad-spectrum, activity-based probe. This provides functional information, not just binding.[9]

Experimental Workflow:

  • Proteome Treatment: Treat a cell lysate or intact cells with this compound across a range of concentrations.

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets a large family of enzymes (e.g., a fluorophosphonate probe for serine hydrolases). This probe will covalently label the active sites of its targets.

  • Analysis: If our compound binds to a target enzyme, it will block the active site and prevent labeling by the probe. This reduction in labeling can be quantified by gel-based methods or mass spectrometry, revealing the target protein.[8]

Phase 2: Verifying Target Engagement in a Cellular Environment

After generating a list of candidate targets, the next critical step is to confirm that the compound engages these targets within the complex milieu of an intact cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in a cellular context.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[12][13]

Causality of Experimental Choice: CETSA provides direct evidence of target binding inside a cell, which is a more physiologically relevant environment than a lysate.[11] It requires no modification of the compound or the target protein, preserving their native states.

Experimental Protocol: CETSA followed by Western Blot

  • Cell Treatment: Treat intact cells with either a vehicle control or this compound.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[10]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot with a specific antibody against the putative target. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples.[14]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Workflow of the Cellular Thermal Shift Assay (CETSA).", fontsize=10];

Data Presentation: Hypothetical CETSA Melt Curve

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (+ Compound)
46100100
5095100
5450 (Tm)92
581550 (Tm)
62518
6626

Tm = Melting Temperature (50% of protein is denatured)

Phase 3: Biophysical Validation of Direct Interaction

While CETSA confirms engagement in cells, biophysical assays using purified components provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction.

Comparison of Key Biophysical Methods
MethodPrincipleKey OutputsThroughputSample Needs
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte flows over the immobilized ligand.[15][16]Binding Affinity (KD), Kinetics (kon, koff).[17]Medium-HighRequires purified, active protein. One partner is immobilized.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[18][19]Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS).[20][21]LowRequires larger amounts of purified, active protein.

Causality of Experimental Choice:

  • SPR is excellent for initial validation and kinetic analysis. It can detect a wide range of affinities and provides real-time data on how quickly the compound binds and dissociates.[15][22]

  • ITC is the gold standard for thermodynamic characterization. It provides a complete thermodynamic profile of the binding event, revealing the forces (enthalpic or entropic) that drive the interaction.[18][23] This information is invaluable for lead optimization.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"];

} caption [label="Orthogonal biophysical methods to confirm direct binding.", fontsize=10];

Phase 4: Genetic Validation of Target Function

The final and most definitive phase is to establish a causal link between the compound's phenotypic effect and its engagement with the identified target. Genetic methods are the most powerful tools for this purpose.[24]

CRISPR-Cas9 Mediated Target Knockout

CRISPR-Cas9 technology allows for the precise and permanent knockout of the gene encoding the target protein.[][26]

Causality of Experimental Choice: This approach directly tests the hypothesis that the target protein is required for the compound's activity. If knocking out the target protein phenocopies (mimics) the effect of the compound, it provides strong evidence for a direct on-target mechanism. Conversely, if the knockout cells become resistant to the compound, it also validates the target's role.[27][28]

Experimental Logic:

  • Phenotypic Baseline: Characterize the cellular phenotype induced by this compound in wild-type cells.

  • Generate Knockout Line: Use CRISPR-Cas9 to generate a stable cell line in which the putative target gene is knocked out.

  • Compare Phenotypes:

    • Phenocopy: Assess if the knockout cells, in the absence of the compound, exhibit the same phenotype as wild-type cells treated with the compound.

    • Resistance: Treat both wild-type and knockout cells with the compound. If the knockout cells are no longer affected, it confirms the target is necessary for the compound's action.[27]

dot graph G { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Logic of CRISPR-Cas9 for target validation.", fontsize=10];

Conclusion: A Self-Validating Triad

Validating the biological target of a novel compound like this compound is not a linear process but a self-validating triad of evidence. A compelling case for a specific target requires:

  • Physical Interaction Evidence: Unbiased identification of binding partners through methods like AP-MS.[1][29][30]

  • Target Engagement Confirmation: Proof of binding in a relevant cellular context using an assay like CETSA.[10][13]

  • Functional Phenotypic Link: Definitive evidence from genetic perturbations, such as CRISPR-Cas9 knockout, that links target engagement to the compound's biological effect.[24][]

By systematically applying and comparing these orthogonal approaches, researchers can build a robust and compelling case for the mechanism of action of a novel compound, a critical step in its journey toward therapeutic development.

References

A Comparative Analysis of the Toxicity of Phenoxyacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phenoxyacetic acid derivatives have been instrumental as selective herbicides in agriculture and have found applications in various other fields. However, their potential for off-target toxicity remains a significant area of research for toxicologists, drug development professionals, and environmental scientists. This guide provides a comparative analysis of the toxicity of several key phenoxyacetic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Our focus is on providing a deep, evidence-based understanding to inform future research and safety assessments.

Introduction to Phenoxyacetic Acid Derivatives and Their Toxicological Significance

Phenoxyacetic acids are a class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety.[1] Their derivatives, particularly the chlorinated forms, have been widely used as systemic herbicides since the 1940s to control broadleaf weeds.[2][3] Their mode of action in plants involves mimicking the natural plant growth hormone auxin, leading to uncontrolled growth and ultimately, death of the susceptible plant.[2][3]

While effective as herbicides, concerns about their potential toxicity to non-target organisms, including mammals, have prompted extensive research. The toxicity of these compounds is not uniform and is significantly influenced by the nature, number, and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for predicting the toxic potential of new derivatives and for establishing safety guidelines for existing ones.

Mechanisms of Toxicity: A Multi-faceted Cellular Assault

The toxicity of phenoxyacetic acid derivatives is not mediated by a single mechanism but rather a cascade of cellular events, with oxidative stress playing a central role.

Induction of Oxidative Stress

A primary mechanism underlying the toxicity of many phenoxyacetic acid derivatives is the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cell's antioxidant defense systems, leading to damage to vital cellular components such as lipids, proteins, and DNA.[4][5] For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to induce ROS production, which is a key trigger for subsequent toxic events.[6][7]

Key Signaling Pathways Implicated in Toxicity

The cellular response to the oxidative stress induced by phenoxyacetic acid derivatives involves the modulation of several key signaling pathways:

  • AMPKα Pathway and Mitochondrial Apoptosis: 2,4-D exposure has been demonstrated to activate AMP-activated protein kinase (AMPK)α.[4] This activation is a downstream effect of ROS generation and leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c.[4] This cascade ultimately triggers the apoptotic pathway, leading to programmed cell death.[4]

  • MAPK Pathways (JNK, ERK, p38): The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK1/2, and p38, are also activated in response to 2,4-D exposure.[4] These pathways are involved in a variety of cellular processes, including stress responses, inflammation, and apoptosis. Their activation by phenoxyacetic acid derivatives contributes to the overall cellular toxicity.

  • NF-κB Signaling Pathway: The NF-κB signaling pathway is a critical regulator of the inflammatory response. Studies on 2-methyl-4-chlorophenoxyacetic acid (MCPA) have shown its ability to significantly enrich the NF-κB signaling pathway, suggesting that inflammation is a key component of its toxic effect.[5]

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[8] While phenoxyacetic acid derivatives induce oxidative stress, the role of the Nrf2 pathway in response to these compounds is an area of active investigation. It is plausible that initial activation of Nrf2 occurs as a protective mechanism, but overwhelming ROS production can lead to cellular damage despite this response.

Below is a diagram illustrating the proposed signaling cascade leading to toxicity following exposure to a phenoxyacetic acid derivative like 2,4-D.

Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Toxicological Outcomes Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenoxyacetic Acid Derivative->ROS Induces AMPK ↑ AMPKα Activation ROS->AMPK Activates MAPK ↑ MAPK (JNK, ERK, p38) Activation ROS->MAPK Activates NFkB ↑ NF-κB Activation ROS->NFkB Activates Mito_Dys Mitochondrial Dysfunction AMPK->Mito_Dys Leads to Apoptosis Apoptosis MAPK->Apoptosis Contributes to Inflammation Inflammation NFkB->Inflammation Promotes Mito_Dys->Apoptosis Triggers Cell_Damage Cellular Damage Apoptosis->Cell_Damage Inflammation->Cell_Damage

Caption: Proposed signaling pathway for phenoxyacetic acid derivative-induced toxicity.

Structure-Toxicity Relationship: The Devil is in the Details

The toxicity of phenoxyacetic acid derivatives is intricately linked to their chemical structure. Subtle changes in the substitution pattern on the phenoxy ring can lead to significant differences in their toxicological profiles.

A key determinant of toxicity is the presence and position of chlorine atoms. Studies have shown that chlorine atoms at the 2 and/or 4 positions of the benzene ring are crucial for inducing cytotoxicity and mutagenicity.[6] Interestingly, the introduction of a third chlorine atom at the 5th position can abolish the mutagenic effect of 2,4-D, while the compound retains its overall toxicity.[6] This highlights the complex interplay between different structural features in determining specific toxic endpoints.

Furthermore, increasing the lipophilicity of the molecule, for instance, through the addition of larger alkyl or halogen substituents, has been shown to correlate with increased cytotoxicity.[9] This is likely due to enhanced cell membrane penetration and interaction with intracellular targets.

Comparative Toxicity Data

The following table summarizes acute toxicity data for several common phenoxyacetic acid derivatives, providing a comparative overview of their potency. It is important to note that toxicity can vary significantly depending on the animal species, the specific salt or ester form of the compound, and the route of administration.

DerivativeSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Key Toxic Effects
2,4-D Rat639 - 1646[8]>2000[8]Myotonia, ataxia, posterior weakness, vomiting, diarrhea in dogs.[10]
Dog100[10]-
MCPA Rat~700-1160>1000Similar to 2,4-D; may cause liver and kidney damage with prolonged exposure.[11]
2,4,5-T Rat~300-500~800Use largely discontinued due to contamination with highly toxic dioxins.[10]
Dichlorprop (2,4-DP) Rat~800>4000Generally considered to have low acute toxicity.
Mecoprop (MCPP) Rat~930-1166>4000Similar toxicity profile to dichlorprop.

Disclaimer: The LD50 values are approximate and can vary based on the specific study and formulation.

Experimental Protocols for Toxicity Assessment

A robust assessment of the toxicity of phenoxyacetic acid derivatives relies on a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment: Chromosomal Aberration Assay

The chromosomal aberration assay is a cytogenetic test used to identify substances that cause structural damage to chromosomes.[14][15]

Principle: Cells are treated with the test compound, and then arrested in metaphase. The chromosomes are then harvested, stained, and microscopically examined for structural abnormalities such as breaks, gaps, deletions, and exchanges.[6][15]

Step-by-Step Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of the phenoxyacetic acid derivative, along with positive and negative controls. The exposure can be short-term (e.g., 3-6 hours) with or without a metabolic activation system (S9 mix), followed by a recovery period, or continuous (e.g., 24 hours).

  • Metaphase Arrest: Add a metaphase-arresting agent, such as colcemid or colchicine, to the cultures for the final 2-3 hours of the culture period to accumulate cells in metaphase.[15]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells and disperse the chromosomes.[15]

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid). Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable chromosome stain, such as Giemsa.

  • Microscopic Analysis: Score at least 100 well-spread metaphases per concentration for structural chromosomal aberrations under a light microscope.

  • Data Analysis: Analyze the frequency and types of aberrations and compare the results for the treated groups with the control groups to determine the genotoxic potential of the compound.

In Vivo Toxicity Assessment: Subchronic Rodent Toxicity Study

A 90-day subchronic toxicity study in rodents is a standard in vivo test to evaluate the potential adverse effects of a substance following repeated administration.[16][17]

Principle: The test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only. During and at the end of the study, a wide range of toxicological endpoints are evaluated.[16]

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Use a standard rodent strain (e.g., Sprague-Dawley or Wistar rats) of a specific age and weight range. Acclimatize the animals to the laboratory conditions for at least one week before the start of the study.

  • Dose Formulation and Administration: Prepare stable formulations of the phenoxyacetic acid derivative. The most common route of administration for herbicides is oral, either mixed in the diet, dissolved in drinking water, or by gavage.[17]

  • Experimental Design: Assign animals randomly to control and treatment groups (typically 10-20 animals per sex per group).[16]

  • Observations:

    • Clinical Signs: Observe the animals daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Record body weights and food/water consumption weekly.[16]

    • Ophthalmology: Conduct ophthalmological examinations before the start and at the end of the study.

  • Clinical Pathology: Collect blood and urine samples at specified intervals (e.g., at 45 and 90 days) for hematology and clinical chemistry analyses.

  • Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Weigh major organs and preserve them, along with any tissues with gross lesions, in a suitable fixative for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Subchronic_Toxicity_Workflow A 1. Animal Acclimatization B 2. Daily Dosing (90 days) A->B C 3. In-life Observations (Clinical signs, Body weight, Food intake) B->C D 4. Clinical Pathology (Hematology, Clinical Chemistry) B->D C->D E 5. Terminal Necropsy (Organ weights, Gross pathology) D->E F 6. Histopathology E->F G 7. Data Analysis & NOAEL Determination F->G

Caption: Workflow for a subchronic rodent toxicity study.

Conclusion and Future Perspectives

The toxicity of phenoxyacetic acid derivatives is a complex interplay of their chemical structure and the cellular pathways they modulate. Oxidative stress appears to be a common initiating event, leading to the activation of multiple signaling cascades that result in cellular damage and apoptosis. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo toxicological testing, is essential for the accurate risk assessment of these widely used compounds.

Future research should focus on further elucidating the intricate crosstalk between the different signaling pathways involved in the toxicity of these derivatives. The application of high-throughput screening methods and 'omics' technologies will undoubtedly provide a more comprehensive picture of their toxicological profiles, aiding in the design of safer and more effective next-generation compounds.

References

A Senior Scientist's Guide to Cross-Reactivity in Herbicide Analysis: The Case of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and professionals in drug and pesticide development, the specificity of an analytical method is paramount. When developing quantitative assays for small molecules like herbicides, particularly in complex matrices such as soil or food products, the potential for cross-reactivity can significantly compromise data integrity. This guide provides an in-depth, technically-grounded comparison of cross-reactivity for (4-Isopropyl-3-methyl-phenoxy)-acetic acid, a synthetic auxin herbicide, within the framework of a competitive enzyme-linked immunosorbent assay (ELISA).

This compound, with the CAS number 105401-43-2, belongs to the phenoxyacetic acid class of herbicides.[1][2] These compounds are designed to mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3][4] Given their widespread use, sensitive and specific detection methods are crucial for environmental monitoring and food safety. Immunoassays like ELISA are favored for their speed and high specificity, but this specificity must be rigorously validated.[5]

This guide will not only present comparative data but also explain the causal logic behind the experimental design, empowering researchers to design and interpret their own cross-reactivity studies with scientific integrity.

Part 1: The Principle of Competitive ELISA and the Imperative of Cross-Reactivity Validation

Immunoassays for small molecules like herbicides are typically designed in a competitive format.[3] Small molecules alone are not immunogenic; they must be conjugated to a larger carrier protein (like bovine serum albumin) to elicit an antibody response in an animal.[5] The resulting polyclonal or monoclonal antibodies are the core reagents of the assay.

The principle is based on the competition between the free analyte in the sample and a fixed amount of a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The higher the concentration of the target analyte in the sample, the less labeled analyte will bind to the antibody, resulting in a weaker signal.

Why is Cross-Reactivity a Critical Parameter?

Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte. In the context of herbicide analysis, samples may contain the parent compound, its metabolites, or other related herbicides.[6] An antibody that cross-reacts with these non-target compounds will produce a signal that does not accurately reflect the concentration of the specific analyte of interest, leading to false positives or overestimated results. Therefore, a comprehensive cross-reactivity study is a non-negotiable component of assay validation.

Below is a diagram illustrating the competitive ELISA workflow, which forms the basis of our cross-reactivity assessment.

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Reaction cluster_detection Step 3: Signal Generation cluster_readout Step 4: Measurement N1 Microplate Well N2 Capture Antibody (Anti-Target Herbicide) N1->N2 Incubate & Wash N3 Add Sample (Contains free Target Herbicide) N2->N3 Competition for binding sites N4 Add Enzyme-Conjugated Herbicide (Tracer) N2->N4 N5 Add Substrate N4->N5 Enzymatic Reaction N6 Color Development (Inverse to sample concentration) N5->N6 N7 Read Absorbance (e.g., at 450nm) N6->N7

Caption: Workflow of a competitive ELISA for herbicide detection.

Part 2: Experimental Design for a Rigorous Cross-Reactivity Study

To objectively evaluate the specificity of an assay for this compound, a panel of structurally related compounds must be tested. The selection of these compounds is critical and should be based on chemical similarity and potential for co-occurrence in real-world samples.

Selection of Test Compounds:

The chosen compounds share the core phenoxyacetic acid structure but differ in the substitutions on the phenyl ring. This allows for a systematic evaluation of how changes in size, position, and type of substituent affect antibody recognition.

Chemical_Structures cluster_analogues Structural Analogues & Potential Cross-Reactants Target This compound C₁₂H₁₆O₃ MW: 208.25 A1 2,4-D (2,4-Dichlorophenoxy)acetic acid C₈H₆Cl₂O₃ MW: 221.04 Target->A1 Structural Similarity A2 MCPA (4-Chloro-2-methylphenoxy)acetic acid C₉H₉ClO₃ MW: 200.62 Target->A2 Structural Similarity A3 Thymoxyacetic Acid (2-Isopropyl-5-methylphenoxy)acetic acid C₁₂H₁₆O₃ MW: 208.25 Target->A3 Structural Similarity A4 4-Isopropylphenylacetic acid C₁₁H₁₄O₂ MW: 178.23 Target->A4 Structural Similarity A5 4-Chloro-3-methyl-phenoxy-acetic acid C₉H₉ClO₃ MW: 200.62 Target->A5 Structural Similarity

Caption: Relationship between the target analyte and selected analogues.

Step-by-Step Experimental Protocol

This protocol describes a standardized method for determining the cross-reactivity of potential interfering compounds in a competitive ELISA format.

  • Reagent Preparation:

    • Prepare a series of dilutions for the target analyte, this compound, to create a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).

    • For each potential cross-reactant, prepare a series of high-concentration dilutions (e.g., from 10 ng/mL to 10,000 ng/mL). The higher concentration range is necessary because lower affinity binding requires more compound to elicit a response.

    • Prepare all other assay reagents (coating antibody, enzyme conjugate, wash buffers, substrate) according to the manufacturer's or laboratory's validated procedure.

  • Assay Procedure:

    • Coat a 96-well microplate with the capture antibody specific for this compound. Incubate and wash.

    • Add 50 µL of the standard dilutions or the cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated herbicide to all wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate for color development.

    • Stop the reaction and read the absorbance using a microplate reader.

  • Data Analysis and Calculation:

    • Generate a standard curve by plotting the absorbance against the concentration of the this compound standards. A four-parameter logistic (4-PL) curve fit is standard for immunoassays.

    • Determine the IC₅₀ value for the target analyte. This is the concentration that causes 50% inhibition of the maximum signal.

    • For each cross-reactant, determine the concentration that causes 50% inhibition (its IC₅₀ value) from its respective dose-response curve.

    • Calculate the percent cross-reactivity using the following formula, which is an established standard in the field:

      % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Part 3: Comparative Data and Interpretation

The following table summarizes the hypothetical, yet plausible, experimental data from the cross-reactivity study.

CompoundChemical NameIC₅₀ (ng/mL)% Cross-Reactivity
Target Analyte This compound 15.2 100%
Analogue 12,4-Dichlorophenoxyacetic acid (2,4-D)2,8500.53%
Analogue 2(4-Chloro-2-methylphenoxy)acetic acid (MCPA)1,9750.77%
Analogue 3Thymoxyacetic Acid45.833.2%
Analogue 44-Isopropylphenylacetic acid> 10,000< 0.15%
Analogue 5(4-Chloro-3-methyl-phenoxy)-acetic acid8901.71%
Interpretation of Results and Field-Proven Insights
  • High Specificity Confirmed: The assay demonstrates excellent specificity for the target analyte. The cross-reactivity with common herbicides like 2,4-D and MCPA is less than 1%.[7] This is a critical finding, as it indicates that the presence of these related pesticides in a sample is unlikely to cause significant interference.

  • Impact of Isomeric Structure: The most significant cross-reactivity was observed with Thymoxyacetic Acid (33.2%).[8] This is mechanistically logical. Thymoxyacetic acid is an isomer of the target analyte; both have the same molecular formula (C₁₂H₁₆O₃) and weight.[8][9] The only difference is the position of the isopropyl and methyl groups on the phenyl ring. This high level of cross-reactivity highlights a crucial principle: positional isomers are often the most challenging interferents for antibodies to distinguish. Researchers analyzing samples where both isomers may be present should consider this a significant limitation and may require a confirmatory method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for unambiguous quantification.[6][10]

  • Importance of the Ether Linkage: 4-Isopropylphenylacetic acid showed negligible cross-reactivity (<0.15%).[11] This compound lacks the phenoxy ether linkage present in the target analyte. This result strongly suggests that the ether oxygen and the adjacent acetic acid moiety are critical parts of the epitope—the specific region of the molecule that the antibody recognizes. This provides valuable insight into the immunochemical basis of the assay's specificity.

  • Implications for Drug and Pesticide Development: For professionals developing new active compounds, these results underscore the importance of early-stage immunochemical profiling. If a lead compound has closely related isomers or metabolites, developing a highly specific antibody can be challenging. This guide provides a clear framework for assessing this risk and for selecting the best analytical methods for further development. Alternative methods like GC-MS or LC-MS may be required for complex analyses but often involve more extensive sample preparation.[12][13]

Conclusion

The validation of an analytical method through rigorous cross-reactivity studies is fundamental to ensuring data trustworthiness. This guide demonstrates that an immunoassay for this compound can be highly specific, but its performance must be understood in the context of potential interferents, especially positional isomers. By understanding the principles of immunoassay design and the chemical logic behind antibody-analyte interactions, researchers can confidently deploy these rapid screening tools and know when to employ orthogonal methods for confirmation. This structured, evidence-based approach is the cornerstone of sound scientific practice in analytical chemistry.

References

A Comparative Guide to the In Vivo Validation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for Preclinical Evaluation as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

This guide provides a comprehensive framework for the in vivo validation of (4-Isopropyl-3-methyl-phenoxy)-acetic acid, a compound with a phenoxy-acetic acid scaffold suggestive of potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. In the absence of direct in vivo studies for this specific molecule, this document outlines a robust, multi-faceted validation strategy. This strategy is built upon established methodologies and compares the hypothetical performance of our target compound against well-characterized PPAR agonists, providing a clear roadmap for researchers, scientists, and drug development professionals.

The rationale for postulating this compound as a PPAR agonist stems from its structural similarity to other known ligands of this nuclear receptor family. PPARs are crucial regulators of metabolism, inflammation, and cellular differentiation, making them attractive therapeutic targets.[1][2][3] This guide will, therefore, leverage the extensive preclinical data available for established PPAR agonists such as the pan-agonist Lanifibranor, the dual PPARα/γ agonist Saroglitazar, the PPARγ agonist Pioglitazone, and the PPARδ agonist GW501516 (Cardarine) to construct a comparative validation pathway.

Understanding the Landscape: PPAR Agonism and its Therapeutic Potential

PPARs exist in three main isoforms—α, γ, and δ (or β)—each with distinct tissue distribution and physiological roles.[2][3] Activation of these receptors by specific ligands leads to the regulation of gene expression involved in a multitude of physiological processes.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to improved lipid profiles.

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[1]

  • PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation, particularly in skeletal muscle, and has been investigated for its effects on endurance.[4][5][6]

The therapeutic potential of PPAR agonists is vast, with applications in metabolic disorders like type 2 diabetes and dyslipidemia, as well as inflammatory conditions and certain fibrotic diseases.[7][8][9][10][11] However, the development of PPAR agonists has also faced challenges, including side effects associated with specific isoform activation, highlighting the need for balanced or selective receptor modulation.[12]

Signaling Pathway of PPAR Agonists

The following diagram illustrates the general mechanism of action for PPAR agonists. Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[13]

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (4-Isopropyl-3-methyl- phenoxy)-acetic acid (Hypothetical Ligand) PPAR_RXR_inactive PPAR/RXR Heterodimer (Inactive) Ligand->PPAR_RXR_inactive Enters Cell & Binds PPAR_RXR_active Activated PPAR/RXR Heterodimer PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (DNA) PPAR_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: General signaling pathway of a PPAR agonist.

Comparative In Vivo Validation Strategy

To validate the in vivo activity of this compound, a tiered approach is proposed, starting with rodent models of metabolic disease and potentially expanding to more complex models of fibrosis or inflammation based on initial findings. The performance of our test compound will be benchmarked against established PPAR agonists.

Animal Models

The selection of appropriate animal models is critical for elucidating the specific PPAR isoform activity and the therapeutic potential of the test compound.

Animal Model Disease State Rationale for Use Comparator Compounds
Zucker Diabetic Fatty (ZDF) Rats Type 2 Diabetes, Insulin Resistance, DyslipidemiaA well-established model of obesity and diabetes, ideal for assessing effects on glucose homeostasis and lipid metabolism.[14]Pioglitazone, Saroglitazar
db/db Mice Type 2 Diabetes, ObesityGenetically diabetic and obese mice, suitable for studying anti-diabetic and lipid-lowering effects.Pioglitazone, Lanifibranor
High-Fat Diet (HFD)-Induced Obese Mice Obesity, Insulin Resistance, Hepatic Steatosis (NAFLD)A diet-induced model that mimics human metabolic syndrome, useful for evaluating effects on weight gain, glucose tolerance, and fatty liver disease.Saroglitazar, GW501516
Bleomycin-Induced Pulmonary Fibrosis Model (Mice) Pulmonary FibrosisA model to assess anti-fibrotic potential, relevant if the compound shows pan-PPAR or specific PPARγ activity.[8][11][15][16]Lanifibranor
Thioacetamide (TAA) or Common Bile Duct Ligation (cBDL) Induced Liver Fibrosis (Rats) Liver Fibrosis, Portal HypertensionRobust models of advanced liver disease to evaluate efficacy in reversing fibrosis and improving liver function.[9]Lanifibranor
Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a foundational in vivo study using the HFD-induced obese mouse model.

  • Animal Husbandry: Male C57BL/6J mice, 6-8 weeks old, will be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Induction of Obesity: Mice will be fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group will be maintained on a standard chow diet.

  • Compound Administration: Obese mice will be randomly assigned to treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (dose range to be determined by preliminary toxicity studies)

    • Saroglitazar (e.g., 3-4 mg/kg)[7]

    • GW501516 (e.g., 5-10 mg/kg)[5]

    • Pioglitazone (e.g., 30 mg/kg)[14]

    • Compounds will be administered daily via oral gavage for 4-8 weeks.

  • Monitoring: Body weight and food intake will be monitored weekly.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Performed at the end of the treatment period. Mice are fasted overnight, and a baseline blood glucose level is measured. Glucose (2 g/kg) is administered intraperitoneally, and blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Performed 3-4 days after the GTT. Mice are fasted for 4-6 hours, and a baseline blood glucose level is measured. Insulin (0.75 U/kg) is administered intraperitoneally, and blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures: At the end of the study, mice will be euthanized, and blood and tissues will be collected.

    • Blood Analysis: Plasma will be analyzed for triglycerides, total cholesterol, HDL, LDL, insulin, and liver enzymes (ALT, AST).

    • Tissue Analysis: Liver, adipose tissue, and skeletal muscle will be collected, weighed, and processed for histology (H&E and Oil Red O staining for liver steatosis) and gene expression analysis (qRT-PCR for PPAR target genes).

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Acclimation of C57BL/6J Mice Diet_Induction High-Fat Diet Induction (8-12 weeks) Animal_Acclimation->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Dosing Daily Oral Gavage (4-8 weeks) Randomization->Dosing Monitoring Weekly Body Weight & Food Intake Dosing->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Euthanasia Euthanasia & Tissue Collection ITT->Euthanasia Blood_Analysis Plasma Lipid & Liver Enzyme Analysis Euthanasia->Blood_Analysis Tissue_Analysis Histology & Gene Expression Euthanasia->Tissue_Analysis

Caption: Workflow for the in vivo evaluation of metabolic parameters.

Comparative Data Presentation

The efficacy of this compound should be presented in clear, comparative tables alongside the expected outcomes from established PPAR agonists based on published literature.

Table 1: Hypothetical Comparative Efficacy on Metabolic Parameters

Parameter This compound (Hypothetical Outcome) Saroglitazar Pioglitazone GW501516
Body Weight Neutral or slight decreaseNeutral or slight decrease[17]IncreaseNeutral or slight decrease[4]
Fasting Glucose DecreaseDecrease[17][18]Significant Decrease[14]Decrease
Insulin Sensitivity ImprovementImprovement[18]Significant Improvement[14]Improvement
Plasma Triglycerides Significant DecreaseSignificant Decrease (45-62%)[7][17]DecreaseDecrease
Total Cholesterol DecreaseDecrease (17-26%)[7]Neutral or slight decreaseDecrease
HDL Cholesterol IncreaseIncrease (up to 9%)[7]IncreaseSignificant Increase
Liver Steatosis ReductionImprovement[7]ImprovementImprovement

Table 2: Hypothetical Comparative Efficacy on Fibrosis (if applicable)

Parameter This compound (Hypothetical Outcome) Lanifibranor
Lung Fibrosis Score (Ashcroft) DecreaseSignificant Decrease[8][15][16]
Liver Fibrosis (Collagen Deposition) DecreaseSignificant Regression (-32%)[9]
Right Ventricular Hypertrophy AttenuationReduction[8][15]
Portal Pressure DecreaseSignificant Decrease (-15%)[9]

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of this compound as a potential PPAR agonist. By leveraging established protocols and comparing against the known efficacy of existing PPAR modulators, researchers can efficiently assess its therapeutic potential. The initial focus on metabolic parameters in a diet-induced obesity model will provide crucial insights into its primary mechanism of action. Positive results would warrant further investigation into its effects on specific PPAR isoforms and its potential application in more complex disease models, such as those for fibrosis and chronic inflammation. The ultimate goal is to generate a robust preclinical data package that can support the advancement of this compound into further development.

References

A Comparative Guide to the Synthetic Routes of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (4-Isopropyl-3-methyl-phenoxy)-acetic acid

This compound is an aromatic carboxylic acid characterized by a substituted phenoxy group. Its structural motifs are of significant interest in medicinal chemistry and materials science. The strategic placement of the isopropyl and methyl groups on the phenyl ring influences the molecule's lipophilicity, steric hindrance, and electronic properties, making it a versatile scaffold for the development of novel compounds with tailored biological activities. Accurate and efficient synthesis of this molecule is therefore a critical first step in a wide range of research and development endeavors.

This guide will focus on a comparative analysis of two principal synthetic pathways: the venerable Williamson Ether Synthesis and the multicomponent Bargellini Reaction.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including the aryloxyacetic acids.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α-halo acid.[3]

Mechanistic Rationale

The synthesis commences with the deprotonation of the starting phenol, 4-isopropyl-3-methylphenol, using a strong base to form the corresponding phenoxide. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the desired ether linkage. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for ensuring the complete conversion of the weakly acidic phenol to its more reactive phenoxide conjugate base.

Experimental Protocol: Williamson Ether Synthesis

A robust and reliable protocol for the synthesis of this compound via the Williamson ether synthesis is detailed below, adapted from established procedures for analogous compounds.[4][5]

Materials:

  • 4-Isopropyl-3-methylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropyl-3-methylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature until the phenol has completely dissolved, indicating the formation of the sodium 4-isopropyl-3-methylphenoxide.

  • Alkylation: To the phenoxide solution, add a solution of chloroacetic acid (1.2 equivalents) in a minimal amount of water.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Acidification: After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel. Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. The product, this compound, will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. The desired product will be extracted into the aqueous bicarbonate layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl to re-precipitate the product.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.

Expected Yield and Purity

Based on analogous syntheses, this method can be expected to provide the target compound in good to excellent yields, typically in the range of 70-90%. The purity of the crude product is generally high, and recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be employed to achieve higher purity if required.

Route 2: The Bargellini Reaction

The Bargellini reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of α-aryloxyisobutyric acids from a phenol, chloroform, and acetone in the presence of a strong base.[6] While the direct synthesis of this compound is not the primary application of this reaction, a modification using a different carbonyl source could theoretically yield the desired product. However, for the purpose of this guide, we will consider the classical Bargellini reaction as a route to a structurally related, more sterically hindered aryloxy acid to highlight its synthetic utility.

Mechanistic Considerations

The Bargellini reaction is initiated by the formation of a trichloromethyl anion from chloroform under strongly basic conditions. This anion then attacks acetone to form a trichloromethyl carbinol. Subsequent intramolecular cyclization and rearrangement, driven by the phenoxide, leads to the formation of the α-aryloxyisobutyric acid.[7] The reaction is particularly useful for the synthesis of sterically congested carboxylic acids that are challenging to prepare via traditional SN2 pathways.

Plausible Experimental Protocol: Bargellini-type Reaction

A plausible, though not yet optimized, protocol for a Bargellini-type synthesis is presented below.

Materials:

  • 4-Isopropyl-3-methylphenol

  • Chloroform

  • Acetone

  • Sodium hydroxide (powdered)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend powdered sodium hydroxide (6 equivalents) in anhydrous THF.

  • Addition of Reactants: To this suspension, add 4-isopropyl-3-methylphenol (1 equivalent) and acetone (3 equivalents).

  • Controlled Chloroform Addition: Cool the mixture in an ice bath and add chloroform (4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Work-up and Acidification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and acidify with concentrated HCl.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product may require purification by column chromatography.

Anticipated Outcomes

The Bargellini reaction is known to be effective for sterically hindered phenols.[7] However, the yields can be variable and are highly dependent on the specific substrate and reaction conditions. For a successful reaction, a moderate yield might be anticipated. The primary advantage of this route lies in its convergent, one-pot nature.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterWilliamson Ether SynthesisBargellini Reaction
Starting Materials 4-Isopropyl-3-methylphenol, Chloroacetic acid, Base4-Isopropyl-3-methylphenol, Chloroform, Acetone, Base
Reaction Type SN2 Nucleophilic SubstitutionMulticomponent Reaction
Key Intermediates PhenoxideTrichloromethyl carbanion, Dichlorocarbene
Typical Yield High (70-90%)Moderate to Good (Variable)
Purity of Crude Product Generally highMay require chromatographic purification
Scalability Readily scalableCan be challenging due to exothermicity
Safety Considerations Use of corrosive bases and acidsHighly exothermic, use of chloroform (toxic)
Versatility Broadly applicable to various phenols and haloalkanesMore specific for sterically hindered products

Visualization of Synthetic Workflows

To provide a clearer understanding of the procedural flow for each synthetic route, the following diagrams have been generated using Graphviz.

Williamson_Ether_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol 4-Isopropyl-3-methylphenol phenoxide_formation Phenoxide Formation (Stir at RT) phenol->phenoxide_formation base NaOH Solution base->phenoxide_formation chloroacetic_acid Chloroacetic Acid Solution alkylation Alkylation & Reflux (90-100°C, 1-2h) chloroacetic_acid->alkylation phenoxide_formation->alkylation acidification Acidification with HCl alkylation->acidification extraction Extraction with Diethyl Ether acidification->extraction purification Bicarbonate Wash & Re-precipitation extraction->purification isolation Filtration & Drying purification->isolation product This compound isolation->product

Caption: Workflow for the Williamson Ether Synthesis.

Bargellini_Reaction cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification phenol 4-Isopropyl-3-methylphenol mixing Mixing Phenol, Acetone, Base phenol->mixing chloroform Chloroform addition Dropwise Chloroform Addition (0-10°C) chloroform->addition acetone Acetone acetone->mixing base Powdered NaOH in THF base->mixing mixing->addition stirring Stir at RT (12-24h) addition->stirring quench Quenching with Water stirring->quench acidification Acidification with HCl quench->acidification extraction Extraction with Diethyl Ether acidification->extraction purification Column Chromatography extraction->purification product α-(4-Isopropyl-3-methyl-phenoxy)isobutyric acid purification->product

Caption: Plausible workflow for a Bargellini-type Reaction.

Conclusion and Recommendations

For the routine and scalable synthesis of this compound, the Williamson ether synthesis stands out as the superior method . Its high yields, straightforward procedure, and the high purity of the resulting product make it the more practical and reliable choice for most laboratory and industrial applications. The well-established nature of this reaction provides a high degree of confidence in its successful implementation.

The Bargellini reaction , while an elegant example of multicomponent chemistry, is likely better suited for the synthesis of more sterically demanding α-aryloxy acids that are difficult to access via SN2 pathways. While it offers the advantage of a one-pot procedure, the potential for lower yields, the need for more rigorous purification, and the safety concerns associated with its exothermic nature and the use of chloroform make it a less favorable option for the specific target molecule of this guide.

Researchers should select the synthetic route that best aligns with their specific experimental goals, available resources, and scale of production. For most applications requiring this compound, the Williamson ether synthesis provides a clear and efficient path to the desired product.

References

benchmarking (4-Isopropyl-3-methyl-phenoxy)-acetic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking (4-Isopropyl-3-methyl-phenoxy)-acetic acid Against Known Synthetic Auxin Inhibitors

Introduction: Unveiling a New Candidate in Plant Growth Regulation

This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. This chemical family includes some of the most well-established and widely used selective herbicides in modern agriculture, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2] These compounds function as synthetic auxins, mimicking the natural plant hormone Indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible broadleaf plants.[3][4]

Given its structural similarity to this potent class of herbicides, this compound warrants rigorous investigation as a potential new plant growth regulator. This guide provides a comprehensive framework for benchmarking its biological activity against the industry-standard inhibitors, 2,4-D and MCPA. As a senior application scientist, the following sections detail not just the "what" but the "why" of the experimental design, grounding the protocols in the fundamental mechanism of auxin signaling to ensure a scientifically robust comparison.

Scientific Foundation: The Auxin Signaling Pathway and Its Hijacking by Synthetic Analogs

To objectively benchmark a new compound, we must first understand the biological system it targets. The herbicidal activity of phenoxyacetic acids is rooted in their ability to overwhelm the natural auxin signaling pathway, which is central to nearly every aspect of plant growth and development.[5][6]

The Natural Auxin Pathway:

  • Perception: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[7]

  • Co-Receptor Formation: When natural auxin (IAA) is present, it acts as a molecular "glue," enabling the formation of a co-receptor complex between an F-box protein receptor (like TRANSPORT INHIBITOR RESPONSE 1, or TIR1) and an Aux/IAA repressor protein.[8][9][10]

  • Ubiquitination and Degradation: The formation of this SCFTIR1-Auxin-Aux/IAA complex targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[7]

  • Gene Activation: With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to auxin-responsive elements in the promoter regions of specific genes, activating the transcription of genes responsible for processes like cell elongation, division, and differentiation.[5]

Mechanism of Herbicidal Action:

Synthetic auxins like 2,4-D and MCPA are recognized by the TIR1/AFB receptors and initiate the same signaling cascade.[3][11] However, unlike natural IAA, which is tightly regulated by synthesis, transport, and degradation, synthetic auxins are highly stable and persistent within the plant.[12] This leads to a continuous, unabated activation of auxin-responsive genes, resulting in uncontrolled and disorganized cell division and elongation.[13][14] This unsustainable growth ultimately depletes the plant's energy reserves, disrupts vascular tissues, and leads to characteristic symptoms of twisting (epinasty), stem swelling, and eventual death, primarily in susceptible dicotyledonous (broadleaf) weeds.[11][15]

Auxin Signaling Pathway cluster_0 Normal Auxin Response cluster_1 Degradation cluster_2 Synthetic Auxin Action IAA Natural Auxin (IAA) TIR1 TIR1/AFB Receptor IAA->TIR1 binds AuxIAA_Inactive Aux/IAA Repressor TIR1->AuxIAA_Inactive binds ARF_Inactive ARF (Inactive) AuxIAA_Inactive->ARF_Inactive represses Proteasome 26S Proteasome AuxIAA_Inactive->Proteasome degraded Gene Auxin-Responsive Genes ARF_Inactive->Gene no activation Growth Regulated Growth Gene->Growth ARF_Active ARF (Active) Proteasome->ARF_Active releases ARF_Active->Gene activates Test_Compound (4-Isopropyl-3-methyl- phenoxy)-acetic acid TIR1_2 TIR1/AFB Receptor Test_Compound->TIR1_2 mimics IAA Known_Inhibitors 2,4-D / MCPA Known_Inhibitors->TIR1_2 mimics IAA Gene_2 Auxin-Responsive Genes TIR1_2->Gene_2 leads to constant activation via Aux/IAA degradation Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_2->Uncontrolled_Growth

Fig 1. Mechanism of natural auxin signaling and its disruption by synthetic auxin herbicides.

Experimental Design: A Multi-Tiered Approach to Efficacy Benchmarking

A robust comparison requires more than a single experiment. We will employ a tiered approach, moving from rapid, quantitative in-vitro assays to more holistic whole-plant studies that reflect real-world conditions. For this guide, we will use a common broadleaf weed, such as Amaranthus retroflexus (redroot pigweed), as our model system.

Benchmark Compounds:

  • This compound (Test Compound)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) (Reference Inhibitor 1)

  • 2-methyl-4-chlorophenoxyacetic acid (MCPA) (Reference Inhibitor 2)

Experimental_Workflow cluster_assay1 Tier 1: In-Vitro Potency Assessment cluster_assay2 Tier 2: Whole-Plant Efficacy Assessment start Start: Prepare Stock Solutions of Test & Reference Compounds germination Seed Germination & Sterilization (Amaranthus retroflexus) start->germination plant_growth Cultivate Seedlings to 2-4 Leaf Stage start->plant_growth root_assay Dose-Response Root Growth Inhibition Assay germination->root_assay ic50 Data Analysis: Calculate IC50 Values root_assay->ic50 comparison Final Report: Comparative Analysis of IC50 and Whole-Plant Efficacy ic50->comparison pot_assay Whole-Plant Pot Assay (Post-Emergence Spray) visual_score Data Collection: Visual Injury Assessment (7, 14, 21 Days) visual_score->comparison

Fig 2. Overall workflow for benchmarking the herbicidal activity of the test compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and reference standards, ensuring the trustworthiness of the results.

Protocol 1: Dose-Response Root Growth Inhibition Assay

This assay provides a quantitative measure (IC50) of a compound's intrinsic potency in inhibiting plant growth.

Materials:

  • Seeds of Amaranthus retroflexus (or other sensitive dicot)

  • Petri dishes (100 mm) with sterile filter paper

  • Test compounds, 2,4-D, and MCPA

  • Sterile water and a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing in 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinse 3-5 times with sterile distilled water.

  • Stock Solutions: Prepare 100 mM stock solutions of the test compound, 2,4-D, and MCPA in DMSO. The final DMSO concentration in the assay should not exceed 0.1%.

  • Treatment Preparation: Create a serial dilution series for each compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in sterile water. Include a "vehicle control" (0.1% DMSO in water) and a "negative control" (sterile water only).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of each treatment solution onto the filter paper. Prepare at least three replicate plates per treatment.

    • Carefully place 15-20 sterilized seeds on the moist filter paper in each dish, spacing them evenly.[16]

  • Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber to encourage downward root growth. Incubate for 5-7 days.

  • Data Collection: After the incubation period, photograph each plate. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Analysis: For each compound, calculate the average root length at each concentration. Normalize the data by expressing the average root length as a percentage of the vehicle control. Plot the percent inhibition against the log of the concentration and use a non-linear regression (log-inhibitor vs. response) to calculate the IC50 value.

Protocol 2: Whole-Plant Pot Assay (Post-Emergence)

This assay assesses the efficacy of the compounds when applied to established seedlings, simulating a post-emergence herbicide application.[17][18]

Materials:

  • Amaranthus retroflexus seedlings

  • Pots (e.g., 10 cm diameter) with standard potting mix

  • Greenhouse with controlled environment

  • Calibrated laboratory spray chamber

  • Test compounds, 2,4-D, and MCPA formulated with a surfactant

Procedure:

  • Plant Cultivation: Sow seeds in pots and grow in a greenhouse until they reach the 2-4 true leaf stage.[18]

  • Treatment Preparation: Prepare spray solutions for each compound at a range of application rates (e.g., 50, 100, 200, 400 g/ha). The compounds should be formulated with a non-ionic surfactant to ensure proper leaf coverage. Include an untreated control and a surfactant-only control.

  • Herbicide Application: Randomize the pots and place them in a calibrated spray chamber. Apply the treatments evenly to the foliage. Ensure at least 4-5 replicate pots per treatment.

  • Post-Application Care: Return the plants to the greenhouse. Do not water overhead for the first 24 hours to allow for compound absorption. Maintain normal growing conditions.

  • Efficacy Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a 0 to 100% scale, where 0% is no visible effect and 100% is complete plant death.[19] Note specific symptoms such as epinasty, chlorosis, and necrosis.

  • Data Collection (Optional): At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight. This provides a quantitative measure of biomass reduction.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Root Growth Inhibition Data

CompoundIC50 (µM)95% Confidence Interval
This compound0.850.72 - 0.98
2,4-D (Reference)1.100.95 - 1.25
MCPA (Reference)1.351.15 - 1.55
  • Interpretation: A lower IC50 value indicates higher intrinsic potency. In this hypothetical dataset, the test compound shows slightly greater potency in inhibiting root growth at the cellular/tissue level compared to the established herbicides.

Table 2: Hypothetical Whole-Plant Efficacy (Visual Injury at 21 DAT)

CompoundRate (g/ha)Average % InjuryPredominant Symptoms
Test Compound 10075%Severe epinasty, stem twisting
20095%Epinasty, necrosis, plant death
2,4-D 10070%Epinasty, leaf cupping
20092%Severe epinasty, necrosis
MCPA 10065%Moderate epinasty
20090%Severe epinasty, necrosis
Untreated Control -0%Healthy growth
  • Interpretation: The whole-plant assay confirms the herbicidal potential of the test compound. The visual injury scores are comparable to, and in this hypothetical case slightly exceed, those of 2,4-D and MCPA at equivalent application rates, suggesting strong real-world efficacy. The observed symptoms (epinasty) are consistent with a synthetic auxin mode of action.

Conclusion

This guide provides a scientifically rigorous framework for benchmarking this compound. By grounding the experimental design in the known mechanism of action of synthetic auxins and employing standardized, multi-tiered bioassays, researchers can generate reliable and comparable data. The protocols for root growth inhibition and whole-plant assays, combined with clear data presentation, allow for a robust evaluation of the test compound's potency and efficacy relative to industry standards like 2,4-D and MCPA. Based on the hypothetical data presented, this compound demonstrates significant potential as a new synthetic auxin herbicide, warranting further investigation into its selectivity, environmental fate, and toxicological profile.

References

A Guide to the Statistical Validation of Experimental Results for (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Rigorous Validation

(4-Isopropyl-3-methyl-phenoxy)-acetic acid is a synthetic compound sharing structural similarities with the phenoxyacetic acid class of herbicides, which are known to mimic the effects of the natural plant hormone auxin (Indole-3-acetic acid, IAA).[1] This structural analogy suggests that our compound of interest may exhibit auxin-like biological activity, a hypothesis that requires stringent experimental verification. The process of drug discovery and development is fraught with high attrition rates, making the early and robust validation of a compound's efficacy and mechanism of action critical.[2][3]

This guide will focus on two primary objectives:

  • Establishing Biological Activity: Demonstrating that this compound elicits a quantifiable and reproducible biological response consistent with auxin activity.

  • Comparative Potency: Statistically comparing the potency of this compound to a known standard, 2,4-D, to ascertain its relative efficacy.

To achieve these objectives, we will employ classic auxin bioassays and rigorous statistical methodologies to ensure the validity and reliability of our findings.[4][5]

Experimental Design: A Framework for Comparative Analysis

A well-structured experimental design is the bedrock of any successful validation study. Our approach will involve a head-to-head comparison of this compound and 2,4-D across a range of concentrations in a classic plant-based bioassay.

Selection of a Comparative Compound: 2,4-Dichlorophenoxyacetic acid (2,4-D)

2,4-D is a widely studied and commercially available synthetic auxin, making it an ideal positive control and comparative standard.[6] Its well-characterized dose-response profile in various plant species provides a reliable benchmark against which to evaluate our novel compound.

Choice of Bioassay: The Cress Root Elongation Assay

The cress (Lepidium sativum) root elongation assay is a sensitive, rapid, and cost-effective method for assessing auxin-like activity.[7] At low concentrations, auxins typically promote root growth, while at higher concentrations, they inhibit it. This biphasic dose-response is a hallmark of auxin activity and provides a robust endpoint for quantitative analysis.

Experimental Workflow

The overall experimental workflow is designed to ensure data quality and minimize variability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Compound & 2,4-D) prep_plates Prepare Agar Plates with Test Concentrations prep_solutions->prep_plates prep_seeds Sterilize & Pre-germinate Cress Seeds seed_plating Plate Pre-germinated Seeds prep_seeds->seed_plating prep_plates->seed_plating incubation Incubate in Controlled Environment seed_plating->incubation measurement Measure Root Length incubation->measurement data_collection Record Root Length Data measurement->data_collection stat_analysis Statistical Analysis (ANOVA, Dose-Response Modeling) data_collection->stat_analysis results Generate Comparative Potency Metrics (EC50) stat_analysis->results

Caption: Experimental workflow for the cress root elongation bioassay.

Detailed Experimental Protocol: Cress Root Elongation Assay

This protocol provides a step-by-step guide for conducting the cress root elongation assay.

Materials:

  • This compound

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Cress (Lepidium sativum) seeds

  • Petri dishes (9 cm)

  • Agar

  • Sucrose

  • MES buffer

  • DMSO (for stock solutions)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of this compound and 2,4-D in DMSO.

  • Preparation of Agar Plates:

    • Prepare a sterile agar medium containing 1% (w/v) sucrose and 10 mM MES buffer, pH 5.7.

    • While the agar is still molten, add the appropriate volume of the stock solutions to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is constant across all plates, including the control (typically ≤ 0.1%).

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Pre-germination:

    • Surface sterilize cress seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile water.

    • Pre-germinate the seeds on a moist filter paper in the dark for 24-48 hours at 22°C.

  • Plating and Incubation:

    • Select uniformly germinated seedlings with a radicle length of approximately 2-3 mm.

    • Carefully place 10-15 seedlings on the surface of each agar plate.

    • Seal the plates with parafilm and place them vertically in a growth chamber at 22°C with a 16h light/8h dark cycle.

  • Data Collection:

    • After 3-5 days of incubation, photograph the plates.

    • Measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).

Data Presentation and Statistical Validation

The cornerstone of validating experimental results lies in the appropriate application of statistical methods.[4] This section outlines the key statistical tests and data presentation formats for our comparative study.

Data Summary

The raw root length data should be compiled and summarized for each treatment group.

CompoundConcentration (µM)Mean Root Length (mm)Standard Deviation (mm)N
Control025.23.130
This compound0.0128.13.530
"0.130.53.930
"122.42.830
"1015.72.130
"1008.31.530
2,4-D0.0129.53.830
"0.132.14.230
"120.12.530
"1012.91.830
"1005.61.130

Table 1: Hypothetical Root Elongation Data for this compound and 2,4-D.

Statistical Analysis Workflow

G cluster_anova Significance Testing cluster_dose_response Potency Determination data_input Input Raw Root Length Data anova One-way ANOVA data_input->anova normalization Normalize Data to Control data_input->normalization post_hoc Post-hoc Test (e.g., Tukey's HSD) anova->post_hoc If significant nonlinear_regression Non-linear Regression (Log-logistic model) normalization->nonlinear_regression ec50 Calculate EC50 Values and Confidence Intervals nonlinear_regression->ec50

Caption: Statistical analysis workflow for validation.

Step-by-Step Statistical Analysis
  • Analysis of Variance (ANOVA):

    • A one-way ANOVA should be performed to determine if there are any statistically significant differences between the mean root lengths of the different treatment groups.[4]

    • If the ANOVA result is significant (p < 0.05), it indicates that at least one group is different from the others.

  • Post-Hoc Testing:

    • Following a significant ANOVA, a post-hoc test (e.g., Tukey's Honestly Significant Difference test) should be conducted to identify which specific groups are significantly different from each other. This will reveal the concentration at which each compound exhibits a statistically significant effect compared to the control.

  • Dose-Response Modeling and EC50 Calculation:

    • To compare the potency of the two compounds, the data should be normalized to the control group (expressing root length as a percentage of the control).

    • A non-linear regression analysis, typically a four-parameter log-logistic model, should be fitted to the dose-response data for each compound.[6]

    • From this model, the half-maximal effective concentration (EC50) can be calculated. The EC50 represents the concentration of a compound that produces 50% of the maximal response (in this case, inhibition). A lower EC50 value indicates higher potency.

Comparative Potency Results
CompoundEC50 (µM)95% Confidence Interval
This compound12.510.2 - 15.3
2,4-D8.97.1 - 11.2

Table 2: Hypothetical Comparative Potency of this compound and 2,4-D.

Based on this hypothetical data, we can conclude that while this compound exhibits significant auxin-like activity, it is slightly less potent than 2,4-D in the cress root elongation assay. The non-overlapping confidence intervals would suggest that this difference in potency is statistically significant.

Discussion and Interpretation of Results

The statistical validation of our hypothetical experimental results for this compound provides strong evidence for its auxin-like activity. The dose-dependent inhibition of root elongation is consistent with the known physiological effects of auxins. The comparative analysis with 2,4-D allows for a quantitative assessment of its potency, a critical parameter in drug and herbicide development.

It is important to acknowledge the limitations of a single bioassay. Further validation should involve a battery of tests to confirm the mechanism of action. This could include:

  • Gene Expression Analysis: Quantifying the expression of auxin-responsive genes (e.g., Aux/IAA genes) in response to treatment.[1]

  • Receptor Binding Assays: Determining if the compound directly interacts with auxin receptors.

  • Alternative Bioassays: Employing other auxin bioassays, such as the coleoptile elongation test, to ensure the observed activity is not specific to a single experimental system.[6][7]

Conclusion

The validation of experimental results for a novel compound like this compound is a multi-faceted process that requires careful experimental design, precise execution, and rigorous statistical analysis. By following the framework outlined in this guide, researchers can build a compelling case for the biological activity of their compound and provide a solid foundation for further investigation. The principles of comparative analysis against a known standard, coupled with robust statistical validation, are essential for ensuring the scientific integrity and translational potential of early-stage drug discovery research.

References

Navigating the Research Frontier: A Comparative Guide to the Bioactivity of (4-Isopropyl-3-methyl-phenoxy)-acetic acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities is a journey into uncharted territory. This guide addresses the current scientific understanding of (4-Isopropyl-3-methyl-phenoxy)-acetic acid, a compound situated within the broader, therapeutically significant class of phenoxyacetic acid derivatives. A comprehensive review of peer-reviewed literature reveals a notable scarcity of direct experimental data for this specific molecule. However, by examining a closely related isomer, 2-(2'-isopropyl-5'-methylphenoxy)acetic acid, we can extrapolate potential bioactivities and establish a framework for future investigation.

This guide will provide a comparative analysis based on available data for this structural isomer, offering insights into potential antimicrobial applications. We will delve into the experimental methodologies that have been successfully employed, providing a roadmap for researchers seeking to validate the effects of this compound.

The Landscape of Phenoxyacetic Acid Derivatives: A Legacy of Diverse Bioactivity

Phenoxyacetic acid and its derivatives have long been a focal point of chemical and biological research. This versatile scaffold is a key component in a wide array of compounds with demonstrated biological effects, ranging from herbicides to pharmaceuticals.[1][2] The specific substitutions on the phenyl ring are critical determinants of a derivative's function, influencing its efficacy and spectrum of activity. While some derivatives, such as the chlorophenoxy herbicides, are well-characterized for their impact on plant growth, others have been investigated for their potential as antibacterial, antifungal, anticonvulsant, and even anticancer agents.[1][3]

The core structure of phenoxyacetic acid provides a foundation for extensive chemical modification, allowing for the fine-tuning of its biological properties. The introduction of hydrophobic groups, such as isopropyl and methyl substituents, can significantly alter the compound's interaction with biological targets.

G cluster_synthesis Synthesis Workflow Start Start Phenoxyacetic_Acid This compound Start->Phenoxyacetic_Acid Amino_Acid_Ester Amino Acid Methyl Ester / Dipeptide Start->Amino_Acid_Ester Coupling Coupling Reaction (DCC, TEA) Phenoxyacetic_Acid->Coupling Amino_Acid_Ester->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (FTIR, NMR, MS) Purification->Characterization Final_Compound Final Conjugate Characterization->Final_Compound

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Isopropyl-3-methyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-Isopropyl-3-methyl-phenoxy)-acetic acid. Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step. Our objective is to empower your team with the knowledge to manage chemical waste safely, ensuring personnel safety and environmental protection while adhering to federal and local regulations.

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal can occur, a thorough understanding of the substance's chemical properties and associated hazards is critical. This compound is a combustible solid classified as hazardous.

Chemical and Hazard Profile:

PropertyValueSource
Chemical Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Solid[1]
GHS Classification Acute Toxicity 4, Oral (H302); Skin Irritation 2; Eye Irritation 2[1][2]
Signal Word Warning [1][2]

The primary hazard associated with this compound is its acute oral toxicity, meaning it is harmful if swallowed.[1] It is also classified as a skin and eye irritant.[2] Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), any chemical exhibiting characteristics of toxicity must be managed as hazardous waste.[3][4] Therefore, this compound cannot be discarded in standard trash or disposed of via the sanitary sewer system.[3][4][5]

Chemical Incompatibilities: To prevent violent reactions, fire, or the release of toxic gases, it is crucial to segregate this waste stream from incompatible materials. Store waste containers of this compound separately from:

  • Strong Oxidizing Agents[2][6]

  • Strong Bases[2][6]

Part 2: Personnel Safety and Engineering Controls

A proactive approach to safety is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling this compound or its waste.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid chemical and prepare waste containers inside a certified chemical fume hood to minimize inhalation of dust particles.[6]

  • Eyewash Station and Safety Shower: Ensure that a functional and unobstructed eyewash station and safety shower are immediately accessible in the work area.[2][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA regulation 29 CFR 1910.133 to protect against dust and potential splashes.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.[7] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[7]

  • Protective Clothing: A standard lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[6]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. The following protocol outlines the process from the point of generation to final pickup.

Workflow for this compound Disposal

G cluster_prep Preparation & Collection cluster_storage Accumulation cluster_disposal Disposal gen Waste Generation container 1. Select Compatible Waste Container gen->container add_waste 3. Add Waste to Container (in Fume Hood) label_waste 2. Attach & Complete Hazardous Waste Label container->label_waste label_waste->add_waste store_waste 4. Store in Satellite Accumulation Area (SAA) add_waste->store_waste request 5. Container Full: Request EHS Pickup store_waste->request ehs EHS/Vendor Pickup & Transport to TSDF request->ehs final Final Disposal (e.g., Incineration) ehs->final

Caption: Disposal workflow from generation to final disposition.

Experimental Protocol:

Step 1: Select a Compatible Waste Container

  • Choose a container made of a material that is non-reactive with the chemical waste. High-density polyethylene (HDPE) or glass containers are appropriate.[8] Plastic is often preferred to minimize the risk of breakage.[4]

  • Ensure the container is in good condition, free of cracks or residue on the outside, and has a tight-fitting, leak-proof screw cap.[5][9]

  • The container must be large enough for the expected volume of waste, but do not fill it more than 90% full to allow for expansion.[5][10]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" tag or label, available from your institution's Environmental Health and Safety (EHS) department.[4][11]

  • Using a permanent marker, fill out the label completely and legibly. The following information is mandatory:[4]

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The approximate quantity or percentage of the waste.

    • The date accumulation begins (the date the first drop of waste enters the container).

    • The name and contact information of the Principal Investigator or generator.

    • The physical location (building and room number).

    • Checkmarks for the appropriate hazard characteristics (e.g., Toxic).[4]

Step 3: Accumulate Waste

  • Add the waste to the labeled container inside a chemical fume hood to control dust.

  • Keep the container securely capped at all times, except when you are actively adding waste.[9] An open funnel must not be left in the container.[12]

Step 4: Store the Waste Container in a Satellite Accumulation Area (SAA)

  • An SAA is a designated storage location at or near the point of waste generation and under the control of the lab personnel.[5][11]

  • Store the waste container in a designated SAA, such as a secondary containment bin within the lab.

  • The SAA must be clearly marked.[10]

  • Ensure the container is segregated from incompatible materials as listed in Part 1.[5][12]

Step 5: Arrange for Final Disposal

  • Once the container is full (or within one year of the accumulation start date for partially filled containers), arrange for disposal.[5]

  • Follow your institution's specific procedures to request a waste pickup from your EHS department or its designated hazardous waste contractor.[4][13] Do not attempt to transport the waste off-site yourself.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently dampen the spilled solid with water to prevent dust from becoming airborne.[14]

    • Carefully sweep or vacuum the material into a designated hazardous waste container.[6][14]

    • Clean the spill area with soap and water.[14]

    • Collect all cleanup materials (gloves, wipes, etc.) as hazardous waste.[9]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response line or EHS department.

    • Provide details on the material spilled and the location.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. If irritation develops or persists, seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][6]

References

Mastering the Safe Handling of (4-Isopropyl-3-methyl-phenoxy)-acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of (4-Isopropyl-3-methyl-phenoxy)-acetic acid (CAS No. 2436-62-6). As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid aromatic carboxylic acid derivative. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]Warning[1]
Skin Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation2H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality behind these classifications lies in the acidic nature of the carboxyl group and the overall molecular structure, which can interact with and disrupt biological tissues upon contact.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of appropriate PPE is not merely a checklist item; it is a critical, self-validating system designed to prevent exposure through all potential routes.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Neoprene or Butyl Rubber Gloves . Nitrile gloves may offer splash protection for weak acids but are not recommended for prolonged contact with aromatic or strong acids.[2][3][4][5]Phenoxyacetic acids are organic acids. While nitrile is a common laboratory glove, its resistance to certain organic compounds and concentrated acids can be limited.[2] Neoprene and butyl rubber offer broader protection against a range of acids and organic chemicals, providing a higher margin of safety.[3][6]
Eye Protection Chemical safety goggles with side shields or a face shield if there is a significant splash hazard.Protects against accidental splashes of solutions or contact with airborne solid particles that can cause serious eye irritation.[3]
Body Protection Laboratory coat .Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) if handling large quantities or if dust generation is likely and cannot be controlled by engineering means.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Handling this compound CheckSolid Is the compound a solid? Start->CheckSolid EngControls Use engineering controls (fume hood, ventilated balance enclosure) CheckSolid->EngControls Yes CheckDust Potential for dust generation? HandProtection Select Hand Protection: Neoprene or Butyl Rubber Gloves CheckDust->HandProtection No RespProtection Respiratory Protection Needed: NIOSH-approved respirator (e.g., N95) CheckDust->RespProtection Yes EngControls->CheckDust EyeProtection Select Eye Protection: Chemical Safety Goggles HandProtection->EyeProtection BodyProtection Select Body Protection: Laboratory Coat EyeProtection->BodyProtection DonPPE Don all selected PPE BodyProtection->DonPPE RespProtection->HandProtection Proceed Proceed with handling DonPPE->Proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to control exposure to dust.

  • Weighing: For weighing, use an enclosed balance or a balance within a ventilated enclosure to prevent the dispersion of fine particles.

Safe Handling Practices
  • Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoidance of Contamination: Keep containers of the chemical closed when not in use.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures: Preparedness and Response

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a small spill of solid this compound:

  • Alert others in the immediate area.

  • Don appropriate PPE , including respiratory protection if dust is present.

  • Prevent dust dispersal by gently covering the spill with a damp paper towel.

  • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Decontaminate the area with a mild soap and water solution.

  • Collect all cleanup materials in a sealed, labeled container for proper disposal.

For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and regulatory consequences.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

Step-by-Step Disposal Procedure for Small Quantities of Solid Waste

This procedure is for the disposal of small amounts of residual solid waste, such as that collected from a spill cleanup. For bulk quantities, consult your institution's environmental health and safety office.

  • Ensure all waste is in a properly labeled and sealed container. The label should include the chemical name and associated hazards.

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for pickup by your institution's hazardous waste management service. Do not dispose of this chemical in the regular trash or down the drain.

The following diagram outlines the general workflow for laboratory chemical waste disposal.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Waste Generated Segregate Segregate Waste: Solid vs. Liquid Start->Segregate SolidContainer Place in Labeled Solid Waste Container Segregate->SolidContainer Solid LiquidContainer Place in Labeled Liquid Waste Container Segregate->LiquidContainer Liquid Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store Pickup Arrange for Hazardous Waste Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: General Laboratory Chemical Waste Disposal Workflow.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.